molecular formula INO B14621043 Nitrosyl iodide CAS No. 58585-94-7

Nitrosyl iodide

Cat. No.: B14621043
CAS No.: 58585-94-7
M. Wt: 156.911 g/mol
InChI Key: VBAXOVGEFYCYMW-UHFFFAOYSA-N
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Description

Nitrosyl iodide (INO) is a covalent compound of iodine, nitrogen, and oxygen with the formula INO and a molecular weight of 156.91 g/mol . It is of significant interest in the field of atmospheric chemistry, where it is studied as a member of the iodine nitrate oxide (INO x ) family, acting as a temporary reservoir for both iodine and nitrogen oxides . Its formation and behavior are critical for understanding tropospheric processes, particularly ozone destruction cycles and the impact of halogen chemistry in the marine boundary layer . The primary research value of this compound lies in its role as a precursor in gas-phase reactions. It is relevant for studying the complex chemical interactions that influence ozone depletion and the formation of ultrafine aerosol particles, which can have a direct impact on climate models . The compound has been characterized using high-level quantum chemical calculations and high-resolution rotational spectroscopy in the submillimeter-wave region (357-429 GHz), providing precise spectroscopic constants for its identification . Researchers utilize this data to identify INO and related species in experimental settings, aiding in the detection of other unstable iodine-nitrogen-oxygen carriers . This product is intended for research applications only, including but not limited to atmospheric simulation studies, spectroscopic analysis, and investigations into reaction kinetics. It is not for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

58585-94-7

Molecular Formula

INO

Molecular Weight

156.911 g/mol

IUPAC Name

nitrosyl iodide

InChI

InChI=1S/INO/c1-2-3

InChI Key

VBAXOVGEFYCYMW-UHFFFAOYSA-N

Canonical SMILES

N(=O)I

Origin of Product

United States

Foundational & Exploratory

Nitrosyl Iodide: A Comprehensive Technical Guide on its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrosyl iodide (INO) is a reactive, bent triatomic molecule that has garnered interest in atmospheric chemistry and as a transient species in chemical reactions. This in-depth technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, characterization, and key physicochemical properties. The document summarizes quantitative data in structured tables, provides detailed experimental protocols for its preparation and analysis, and includes visualizations of experimental workflows and reaction pathways to facilitate a deeper understanding of this intriguing molecule.

Introduction

This compound belongs to the family of nitrosyl halides (XNO, where X is a halogen), which are of fundamental interest in inorganic chemistry. While its lighter counterparts, nitrosyl fluoride (FNO), nitrosyl chloride (NOCl), and nitrosyl bromide (NOBr), have been known and extensively studied for a considerable time, this compound remained the last of the series to be definitively characterized by high-resolution spectroscopy. Its high reactivity and thermal instability presented significant challenges to its isolation and study. This guide traces the historical milestones in the discovery and characterization of INO, from early indirect evidence to its definitive spectroscopic identification.

Historical Perspective and Key Discoveries

The conclusive identification of this compound is a relatively recent achievement in the history of chemistry, primarily due to its transient nature.

Early Indirect Evidence and Kinetic Studies:

While a definitive timeline for the very first postulation of this compound's existence is elusive in early chemical literature, its role as an intermediate in iodine atom recombination in the presence of nitric oxide was investigated in the 1960s and 1970s. These kinetic studies provided the first quantitative insights into its thermodynamic properties.

Spectroscopic Characterization:

  • 1978: Feuerhahn, Hilbig, Minkwitz, and Engelhardt reported the infrared spectra of this compound trapped in an argon matrix at 9 K. This matrix isolation technique was crucial in stabilizing the molecule for spectroscopic analysis, providing the first direct observational evidence of its vibrational modes.

  • 1991: A significant breakthrough was achieved by Barnes, Becker, and Starcke, who reported the first Fourier-transform infrared (FT-IR) spectroscopic observation of gaseous this compound.[1] This work provided the first gas-phase vibrational data for INO.

  • 2016: The first high-resolution rotational spectrum of this compound in the gas phase was reported by Bailleux, Duflot, Aiba, Nakahama, and Ozeki.[2] This study definitively established the bent molecular structure of INO and provided precise molecular parameters.

Physicochemical Properties

This compound is a bent molecule with C_s symmetry. Its key physicochemical properties are summarized in the tables below.

Table 1: Molecular and Spectroscopic Properties of this compound
PropertyValueReference
Molecular Formula INO[3][4]
Molecular Weight 156.911 g/mol [3]
CAS Number 58585-94-7[3][4]
Computed N-I Bond Length 2.418 Å[5]
Computed N=O Bond Length 1.166 Å
Computed I-N-O Bond Angle 121.1°
Rotational Constants (A) Not experimentally determined
Rotational Constants (B) Not experimentally determined
Rotational Constants (C) Not experimentally determined
Table 2: Vibrational Frequencies of this compound
Vibrational ModeWavenumber (cm⁻¹)MediumMethodReference
ν₁ (N=O stretch) 1785GasIRBarnes, Becker, et al., 1991
1809Argon MatrixIRFeuerhahn, Hilbig, et al., 1978
ν₂ (I-N-O bend) 216Argon MatrixIRFeuerhahn, Hilbig, et al., 1978
ν₃ (N-I stretch) 470Argon MatrixIRFeuerhahn, Hilbig, et al., 1978
Table 3: Thermodynamic Properties of this compound
PropertyValueReference
Standard Enthalpy of Formation (ΔfH°gas) 112.13 ± 4.2 kJ/molChase, 1998[6]
Standard Entropy (S°gas,1 bar) 272.95 ± 8.4 J/mol·KChase, 1998[6]

Experimental Protocols

The synthesis and characterization of this compound require specialized techniques due to its reactivity and instability. The following sections detail the common experimental methodologies.

Gas-Phase Synthesis and FT-IR Analysis

This method is employed for the in-situ generation and spectroscopic analysis of gaseous this compound.

Objective: To synthesize this compound in the gas phase and obtain its infrared spectrum.

Materials:

  • Iodine (I₂) crystals

  • Nitric oxide (NO) gas

  • Inert gas (e.g., N₂)

  • Glass reaction tube (typically 50 cm long)

  • FT-IR spectrometer equipped with a gas cell

  • Vacuum line and pressure gauges

  • Heating mantle

Procedure:

  • Place a small amount of iodine crystals in the glass reaction tube.

  • Gently heat the tube using a heating mantle to produce iodine vapor.

  • Introduce a continuous flow of nitric oxide gas mixed with an inert carrier gas into the reaction tube.

  • The reaction mixture, now containing this compound, is then passed through a Teflon tube into the gas cell of the FT-IR spectrometer.[2]

  • Record the infrared spectrum of the gas mixture. The spectrum will show absorption bands corresponding to INO, as well as unreacted NO and I₂.

  • A background spectrum of the empty gas cell or the carrier gas should be recorded and subtracted from the sample spectrum to obtain the net absorbance of the products.

Matrix Isolation Synthesis and IR Analysis

This technique involves trapping the reactive species in a solid, inert matrix at cryogenic temperatures to allow for detailed spectroscopic study.

Objective: To synthesize and isolate this compound in an inert matrix for infrared spectroscopic analysis.

Materials:

  • Iodine (I₂) vapor

  • Nitric oxide (NO) gas

  • Argon (Ar) or other noble gas as the matrix material

  • Microwave discharge unit

  • Cryostat with a cold window (e.g., CsI) maintained at cryogenic temperatures (e.g., 9 K)

  • FT-IR spectrometer

  • Vacuum deposition system

Procedure:

  • Generate iodine atoms by passing iodine vapor through a microwave discharge.

  • Simultaneously, co-deposit the iodine atoms with a mixture of nitric oxide and a large excess of argon onto the cold window of the cryostat.

  • The this compound is formed on the cold surface and trapped within the solid argon matrix.

  • Record the infrared spectrum of the matrix-isolated sample. The inert matrix minimizes intermolecular interactions, resulting in sharper absorption bands compared to the gas phase.

  • Isotopic substitution studies (e.g., using ¹⁵NO) can be performed to confirm the vibrational assignments.

Visualizations

Experimental Workflow for Gas-Phase Synthesis and Characterization

experimental_workflow cluster_preparation Reactant Preparation cluster_synthesis Gas-Phase Synthesis cluster_analysis Spectroscopic Analysis I2 Iodine Crystals Vaporization Vaporization of I₂ I2->Vaporization Heating NO Nitric Oxide Gas Mixing Mixing of I₂ Vapor and NO Gas NO->Mixing Vaporization->Mixing FTIR_Cell Introduction into FT-IR Gas Cell Mixing->FTIR_Cell Flowing Gas Mixture Spectrum Acquisition of IR Spectrum FTIR_Cell->Spectrum Analysis Data Analysis Spectrum->Analysis

Caption: Gas-phase synthesis and FT-IR analysis workflow for this compound.

Reaction Pathway for the Formation of this compound

reaction_pathway 2NO + I₂ ⇌ 2INO cluster_reactants Reactants cluster_product Product I2 I₂ INO INO I2->INO NO NO NO->INO

Caption: Reversible reaction for the formation of this compound from nitric oxide and iodine.

Conclusion

The study of this compound provides a compelling example of how advancements in experimental techniques, particularly spectroscopy, have enabled the characterization of highly reactive and transient molecules. From its early inference in kinetic studies to its definitive identification through matrix isolation and high-resolution gas-phase spectroscopy, the history of this compound highlights the progressive nature of chemical discovery. The data and protocols presented in this guide offer a valuable resource for researchers in physical chemistry, atmospheric science, and inorganic synthesis, providing a solid foundation for further investigations into the properties and reactivity of this unique nitrosyl halide.

References

The Enigmatic Role of Nitrosyl Iodide in Atmospheric Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrosyl iodide (INO), a lesser-studied member of the nitrosyl halide family, is emerging as a potentially significant player in the intricate chemical dance of the Earth's atmosphere. Its role, intertwined with the cycles of iodine and nitrogen oxides, has implications for tropospheric ozone levels and the overall oxidative capacity of the atmosphere. This technical guide provides a comprehensive overview of the current understanding of this compound's atmospheric chemistry, consolidating available quantitative data, detailing experimental methodologies, and visualizing key atmospheric processes. While significant knowledge gaps remain, this document serves as a foundational resource for researchers delving into the atmospheric implications of this reactive nitrogen-iodine species.

Introduction

The chemistry of the troposphere is a complex interplay of numerous trace gases, solar radiation, and aerosol particles. Among these, reactive halogen and nitrogen species are critical drivers of atmospheric oxidation and ozone homeostasis. While the atmospheric roles of chlorine and bromine compounds are relatively well-established, the chemistry of iodine, particularly iodine-nitrogen compounds, is an area of active research. This compound (INO) is a molecule of interest due to its potential to act as a reservoir for both iodine and nitrogen oxides (NOx), thereby influencing catalytic cycles that produce and destroy ozone.[1] This guide synthesizes the current knowledge on the atmospheric chemistry of INO, focusing on its formation, fate, and potential impacts.

Formation of this compound in the Atmosphere

The primary formation pathway for this compound in the gas phase is the termolecular reaction of iodine atoms (I) with nitric oxide (NO). This reaction is dependent on the pressure of the third body (M), which stabilizes the newly formed INO molecule.

I + NO + M → INO + M

The kinetics of this reaction have been studied in laboratory settings, providing crucial data for atmospheric models.

Table 1: Formation Rate Constant for INO
ReactionRate Constant (k)Temperature (K)Pressure (atm)Reference
I + NO + He → INO + HeFull falloff curves derived320-4500-200--INVALID-LINK--

Note: The study by Van den Bergh and Troe (1976) provides a detailed analysis of the falloff curve for this reaction, which is essential for accurate modeling across different atmospheric altitudes.

cluster_formation Formation I Iodine Atom (I) INO This compound (INO) I->INO NO Nitric Oxide (NO) NO->INO M Third Body (M) M->INO

Figure 1: Formation pathway of this compound.

Atmospheric Reactions and Fate of this compound

Once formed, this compound is subject to several atmospheric processes that determine its lifetime and impact. These include photolysis, reaction with atmospheric oxidants, and heterogeneous uptake on aerosols.

Photolysis

This compound is expected to be photolabile, undergoing photodissociation upon absorption of solar radiation to release an iodine atom and a nitric oxide molecule.

INO + hν → I + NO

The rate of this reaction is a critical parameter for determining the atmospheric lifetime of INO and its role in iodine and NOx cycling. The photolysis rate (JINO) is dependent on the absorption cross-section of INO, the quantum yield for dissociation, and the actinic flux. While a complete, experimentally verified absorption cross-section and quantum yield for INO are not yet available in the literature, its structural similarity to other nitrosyl halides suggests significant absorption in the UV-visible region.

Reaction with Ozone

The reaction of this compound with ozone (O₃) is a potential sink for both species and could influence local ozone concentrations.

INO + O₃ → Products

The products of this reaction are not well-established, but could include iodine oxides and nitrogen oxides. To date, there is a lack of experimental data on the rate constant for this reaction, which represents a significant uncertainty in atmospheric models.

Heterogeneous Chemistry

Heterogeneous reactions on the surface of atmospheric aerosols, particularly sea salt aerosols in the marine boundary layer, are crucial for the cycling of many trace gases. This compound may be taken up by these aerosols, leading to its removal from the gas phase or to the release of other reactive species.

INO(g) → INO(aerosol)

The efficiency of this process is described by the uptake coefficient (γ), which is the probability that a molecule colliding with an aerosol surface is taken up. There is currently a lack of specific experimental data for the heterogeneous uptake coefficient of INO on atmospherically relevant aerosols.

INO This compound (INO) Photolysis Photolysis (hν) INO->Photolysis Reaction_O3 Reaction with O₃ INO->Reaction_O3 Heterogeneous_Uptake Heterogeneous Uptake INO->Heterogeneous_Uptake I Iodine Atom (I) Photolysis->I NO Nitric Oxide (NO) Photolysis->NO Products Products Reaction_O3->Products INO_aerosol INO on Aerosol Heterogeneous_Uptake->INO_aerosol

Figure 2: Potential atmospheric fate of this compound.

Atmospheric Implications

The atmospheric chemistry of this compound, although not fully elucidated, has several potential implications:

  • Ozone Depletion: The photolysis of INO releases iodine atoms, which can participate in catalytic cycles that destroy ozone.

  • NOx Cycling: INO can act as a temporary reservoir for NO, influencing the local concentrations of NO and NO₂ and, consequently, ozone production.

  • Iodine Speciation: The formation and removal of INO affect the partitioning of iodine between different gas-phase and aerosol-phase species.

Experimental Methodologies

The study of this compound's atmospheric chemistry relies on a combination of laboratory experiments and atmospheric modeling.

Laboratory Studies
  • Flow Tube Reactors: These are used to study the kinetics of gas-phase reactions and heterogeneous uptake on various surfaces under controlled conditions. Reactants are introduced at one end of a tube, and their concentrations are monitored along the length of the tube to determine reaction rates.

  • Smog Chambers: These large-volume reactors are used to simulate complex atmospheric conditions, including the presence of multiple pollutants, sunlight (simulated), and aerosols. They are instrumental in studying the formation and evolution of secondary pollutants in a more realistic environment.

Reactants Reactants (e.g., I, NO) FlowTube Flow Tube Reactor Reactants->FlowTube Detector Detector FlowTube->Detector Kinetics Reaction Kinetics Detector->Kinetics

Figure 3: Simplified workflow for a flow tube experiment.
Field Measurements

Direct measurement of this compound in the atmosphere is challenging due to its expected low concentrations and high reactivity. Advanced techniques such as chemical ionization mass spectrometry (CIMS) may have the potential for in-situ detection. To date, there are no reported direct field measurements of atmospheric INO concentrations.

Summary of Quantitative Data

The following table summarizes the currently available and estimated quantitative data for key processes involving this compound. It is important to note that many of these values are either not well-constrained or are entirely missing from the literature, highlighting critical areas for future research.

Table 2: Key Kinetic and Photochemical Parameters for INO
ParameterValueNotes
Formation Rate Constant (kI+NO+M) See Table 1From Van den Bergh and Troe (1976).
Photolysis Rate (JINO) Not availableExpected to be significant, but absorption cross-section and quantum yield data are lacking.
Reaction Rate Constant (kINO+O₃) Not availableA critical unknown for assessing the impact on ozone.
Heterogeneous Uptake Coefficient (γINO) Not availableExpected to be important on marine aerosols, but no specific data exists.
Atmospheric Concentration Not measuredExpected to be in the pptv range or lower in the marine boundary layer.

Conclusion and Future Research Directions

This compound remains an enigmatic but potentially important species in atmospheric chemistry. Its role as a carrier and source of both iodine and nitrogen oxides warrants further investigation to accurately model tropospheric ozone and the overall oxidative capacity of the atmosphere. The significant gaps in our knowledge, particularly the lack of quantitative data on its photolysis, reaction with ozone, and heterogeneous uptake, represent key areas for future research.

Key research needs include:

  • Laboratory studies to determine the UV-visible absorption cross-section and photolysis quantum yield of INO.

  • Kinetic experiments to measure the rate constant for the reaction of INO with ozone and other atmospheric oxidants.

  • Heterogeneous chemistry studies to quantify the uptake coefficient of INO on various atmospheric aerosols, especially sea salt.

  • Development of analytical techniques for the direct detection and quantification of INO in the atmosphere.

  • Inclusion of updated INO chemistry in atmospheric models to assess its impact on a regional and global scale.

Addressing these research questions will be crucial for a more complete understanding of the complex interplay of iodine and nitrogen chemistry in the Earth's atmosphere.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosyl iodide (INO) and its related iodine and nitrogen-containing species play a significant, yet often underappreciated, role in the chemistry of the troposphere. Their impact extends from influencing the atmosphere's oxidative capacity to the formation of new particles, with subsequent effects on air quality and climate. This technical guide provides an in-depth analysis of the tropospheric impact of this compound, detailing its formation, reaction pathways, and the experimental methodologies used to study these processes. Quantitative data are summarized for comparative analysis, and key chemical pathways are visualized to facilitate a deeper understanding of the complex interactions involved.

Quantitative Data on Key Reactions

The following tables summarize important kinetic and thermodynamic data for reactions involving this compound and related species. These values are crucial for atmospheric modeling and for understanding the relative importance of different chemical pathways.

Table 1: Rate Constants for Key Gas-Phase Reactions

Reaction NumberReactionRate Constant (k)Temperature (K)Reference(s)
R1I + NO + M → INO + MVaries with pressure320-450[1]
R2INO + hν → I + NOPhotolysis rate (J) depends on actinic fluxTropospheric conditions
R3IO + NO → I + NO₂2.1 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹298[2]
R4OIO + NO → IO + NO₂7.6 x 10⁻¹³ exp(607/T) cm³ molecule⁻¹ s⁻¹235-320[3]
R5I₂ + NO₃ → I + IONO₂1.5 x 10⁻¹² cm³ molecule⁻¹ s⁻¹298[1]
R6NO + O₃ → NO₂ + O₂3.0 x 10⁻¹² exp(-1500/T) cm³ molecule⁻¹ s⁻¹Ambient[4]
R7NO₂ + O₃ → NO₃ + O₂3.2 x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹298[5]

Table 2: Photolysis and Thermodynamic Data

SpeciesParameterValueReference(s)
INOEnthalpy of Formation (ΔHf⁰₂₉₈)29.0 ± 1 kcal mol⁻¹[1]
INO₂Enthalpy of Formation (ΔHf⁰₂₉₈)14.4 ± 1 kcal mol⁻¹[1]
CH₃IPhotodissociation Rate Constant (J)0.65-1.41 x 10⁻³ s⁻¹[6]

Table 3: Henry's Law Constants

SpeciesHenry's Law Constant (H)Temperature (K)Reference(s)
HONO4.8 x 10¹ M atm⁻¹298
INO₃--

Experimental Protocols

The study of this compound and related reactive species in the laboratory requires specialized techniques that can handle their high reactivity and low concentrations. The following sections detail the methodologies for three key experimental setups.

Chemical Ionization Mass Spectrometry (CIMS) for Detection

Chemical Ionization Mass Spectrometry is a sensitive and selective technique for detecting trace gases in the atmosphere. The use of iodide as a reagent ion (Iodide-CIMS) is particularly effective for a wide range of inorganic and organic compounds.

Protocol for Iodide-CIMS Detection of Iodine and Nitrogen Species:

  • Ion Generation:

    • A dilute mixture of methyl iodide (CH₃I) in a high-purity nitrogen (N₂) carrier gas is passed over a radioactive source (e.g., ²¹⁰Po).

    • The alpha particles from the source ionize the carrier gas, which in turn ionizes the CH₃I to produce iodide ions (I⁻).

  • Ion-Molecule Reactions:

    • The generated I⁻ ions are directed into an ion-molecule reaction (IMR) chamber.

    • Ambient air containing the target analytes (e.g., INO, HONO, HNO₃) is drawn into the IMR.

    • Analyte molecules (A) react with I⁻ to form adduct ions (A·I⁻). This is a "soft" ionization technique that minimizes fragmentation.

  • Mass Analysis:

    • The ion stream from the IMR is guided into a mass spectrometer, typically a high-resolution time-of-flight (ToF) instrument.

    • The mass-to-charge ratio of the ions is measured, allowing for the identification and quantification of the adduct ions. The high mass defect of iodine aids in the unambiguous identification of iodine-containing species.

  • Quantification:

    • The instrument is calibrated using standard gas mixtures of known concentrations of the target analytes.

    • The sensitivity of the instrument to each analyte is determined and used to convert the measured ion signals into atmospheric concentrations.

Flow Tube Reactor for Kinetic Studies

Flow tube reactors are versatile tools for studying gas-phase reactions under controlled conditions of temperature, pressure, and reactant concentrations.

Protocol for a Flow Tube Kinetic Experiment:

  • Reactor Setup:

    • A cylindrical glass or quartz tube serves as the main reactor. The temperature is controlled by a circulating fluid jacket.

    • A carrier gas (e.g., He or N₂) flows through the tube at a constant rate, establishing a laminar flow profile.

  • Reactant Introduction:

    • One reactant (e.g., iodine atoms, generated by photolysis of I₂) is introduced into the main carrier gas flow.

    • A second reactant (e.g., NO) is introduced through a movable injector at various points along the length of the reactor. This allows for the variation of the reaction time.

  • Reaction and Detection:

    • The reaction occurs as the gases mix and flow down the tube.

    • A detector, often a mass spectrometer or a spectroscopic instrument, is placed at a fixed point at the end of the reactor to monitor the concentration of a reactant or product.

  • Kinetic Analysis:

    • By measuring the change in concentration of a species as a function of the movable injector position (and therefore reaction time), the rate constant for the reaction can be determined.

    • The experiment is repeated under different conditions (temperature, pressure, initial concentrations) to determine the temperature and pressure dependence of the rate constant.

Smog Chamber for Simulation of Atmospheric Conditions

Smog chambers are large, controlled-environment reactors used to simulate complex atmospheric chemical processes, including gas-phase reactions, photolysis, and aerosol formation.

Protocol for a Smog Chamber Experiment:

  • Chamber Preparation:

    • The chamber, typically a large bag made of inert FEP Teflon film, is flushed with purified air to remove any residual contaminants.

    • The temperature and relative humidity inside the chamber are controlled.

  • Introduction of Precursors:

    • Known concentrations of precursor gases (e.g., I₂, NOₓ, O₃, and volatile organic compounds) are injected into the chamber.

  • Initiation of Photochemistry:

    • The chamber is irradiated with a light source (e.g., blacklights or xenon arc lamps) that mimics the solar spectrum to initiate photochemical reactions.

  • Monitoring of Chemical Evolution:

    • A suite of analytical instruments is connected to the chamber to monitor the time evolution of both gas-phase species (using techniques like CIMS and FTIR) and aerosol particles (using instruments like a Scanning Mobility Particle Sizer).

  • Data Analysis:

    • The observed concentration profiles of reactants, intermediates, and products are used to test and refine chemical mechanisms.

    • The formation and growth of new particles can be studied in detail, providing insights into the role of species like iodine oxides in aerosol formation.

Signaling Pathways and Reaction Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate key reaction pathways involving this compound and related species in the troposphere.

Tropospheric_Iodine_Nitrogen_Cycle I I INO INO I->INO + NO + M IO IO I->IO + O₃ NO NO M M INO->I + hν INO->IO + O₃ hv O3 O₃ IO->I + NO OIO OIO IO->OIO + IO NO2 NO₂ I2Oy IₓOᵧ OIO->I2Oy + IO, OIO Particles New Particles I2Oy->Particles

Caption: Formation and loss pathways of this compound (INO) in the troposphere.

Iodine_Catalytic_Ozone_Destruction cluster_cycle Catalytic Cycle I I IO IO I->IO + O₃ O3_1 O₃ O2_1 O₂ O3_1->O2_1 IO->O2_1 I_2 I IO->I_2 + IO IO_2 IO O2_2 2O₂ I_2->O2_2 Net Net: 2O₃ → 3O₂

Caption: Catalytic cycle for ozone destruction involving iodine species.

Experimental_Workflow_Flow_Tube CarrierGas Carrier Gas (He/N₂) FlowTube Flow Tube Reactor CarrierGas->FlowTube Reactant1 Reactant 1 Source (e.g., I₂ photolysis) Reactant1->FlowTube Detector Detector (e.g., CIMS) FlowTube->Detector MovableInjector Movable Injector (Reactant 2, e.g., NO) MovableInjector->FlowTube DataAnalysis Data Analysis (Kinetic Parameters) Detector->DataAnalysis

Caption: Workflow for a typical flow tube kinetics experiment.

Conclusion

This compound and related species are integral components of tropospheric chemistry, influencing ozone budgets, the formation of new particles, and the overall oxidizing capacity of the atmosphere. Understanding their complex reaction networks is essential for accurate atmospheric modeling and for developing effective strategies to address air quality and climate change. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate the intricate roles of these fascinating molecules. Future research should focus on obtaining more precise kinetic data for a wider range of atmospheric conditions and on further elucidating the heterogeneous chemistry involving these species on aerosol surfaces.

References

Preliminary Investigation of Nitrosyl Iodide Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrosyl iodide (INO) is an inorganic molecule of significant interest in the fields of atmospheric chemistry and chemical synthesis. As a member of the nitrosyl halide family, its reactivity and spectroscopic properties offer a unique case study for understanding the interplay of halogen and nitrogen oxide chemistry. This technical guide provides a preliminary overview of the core properties of this compound, including its synthesis, reactivity, and spectroscopic characterization. While direct applications in drug development are not yet established, the role of related nitrosyl compounds in biological signaling suggests potential avenues for future research. This document is intended to serve as a foundational resource for researchers interested in the further investigation of this reactive molecule.

Core Properties of this compound

This compound is a triatomic molecule with the chemical formula INO.[1][2] It consists of a central nitrogen atom double-bonded to an oxygen atom and single-bonded to an iodine atom.[2] The molecule is characterized by its transient nature, readily undergoing decomposition and oxidation reactions.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These values are derived from a combination of experimental measurements and computational studies.

PropertyValueSource
Chemical Formula INO[1][2]
Molecular Weight 156.911 g/mol [1]
CAS Number 58585-94-7[1]
Standard Enthalpy of Formation (ΔHf°) 112.13 kJ/mol (at 298.15 K)[3]
Structure Bent[2]

Table 1: Core Physical and Chemical Properties of this compound

Synthesis and Reactivity

Synthesis

The primary method for the synthesis of this compound is the direct gas-phase reaction of molecular iodine (I₂) and nitric oxide (NO). This reaction is typically carried out in situ for spectroscopic studies due to the instability of the product.

Reaction: I₂ + 2NO → 2INO

Reactivity

This compound is a reactive species with several key chemical behaviors:

  • Decomposition: It can decompose to yield nitrogen monoxide and molecular iodine.[3]

    • 2INO → I₂ + 2NO

  • Oxidation: this compound can be oxidized to produce iodine and nitrogen dioxide.[3]

    • 2INO → I₂ + 2NO₂

  • Hydrolysis: As a transient species, it is rapidly hydrolyzed in aqueous environments to nitrous acid and hydroiodic acid.

Experimental Protocols

Gas-Phase Synthesis for Spectroscopic Analysis

This protocol describes a general method for the in situ generation of this compound for spectroscopic analysis, based on literature descriptions.

Objective: To generate a continuous flow of gaseous this compound for spectroscopic measurements.

Materials:

  • Crystalline iodine (I₂)

  • Nitric oxide (NO) gas

  • Inert carrier gas (e.g., Argon)

  • Glass reaction tube (e.g., 50-cm length)

  • Teflon tubing

  • Mass flow controllers

  • Spectroscopic absorption cell

Procedure:

  • A continuous flow of nitric oxide gas is established using a mass flow controller.

  • The NO gas is passed through a glass reaction tube containing crystalline iodine.

  • The reaction tube may be gently heated to increase the vapor pressure of iodine, thereby controlling the stoichiometry of the reactants.

  • The gas mixture, now containing this compound, is then directed from the outlet of the reaction tube to the spectroscopic absorption cell via Teflon tubing.

  • Spectroscopic measurements (e.g., millimeter-wave, infrared) are performed on the gas mixture within the absorption cell.

Safety Precautions:

  • This procedure should be conducted in a well-ventilated fume hood.

  • Nitric oxide is a toxic gas and should be handled with extreme care.

  • Iodine is corrosive and can cause burns.[4] Appropriate personal protective equipment (gloves, safety glasses) should be worn.

Spectroscopic Characterization

The molecular structure and properties of this compound have been investigated using various spectroscopic techniques.

Spectroscopic MethodObserved FeaturesReference
Infrared (IR) Spectroscopy The gas-phase IR spectrum of INO has been reported, providing information on its vibrational modes.
Millimeter-Wave Spectroscopy High-resolution rotational spectroscopy has been used to determine molecular parameters and study hyperfine structures due to the iodine and nitrogen nuclei.

Table 2: Spectroscopic Data for this compound

Potential Biological Relevance and Future Directions

While there is a lack of direct research on the biological activities of this compound, the broader class of nitrosyl compounds has significant relevance in biology and medicine.

Nitric Oxide Signaling

Nitric oxide (NO) is a critical signaling molecule involved in numerous physiological processes, including vasodilation and neurotransmission.[5][6] Metal-nitrosyl complexes are known to be involved in the storage and transport of NO.[3] Some synthetic metal-nitrosyl complexes have been developed as NO-releasing agents for therapeutic applications, such as the treatment of hypertension.[7]

Nitroxyl (HNO) Chemistry

Nitroxyl (HNO), the one-electron reduced and protonated form of NO, exhibits a unique chemical and biological profile.[5] It has been investigated for its potential therapeutic effects in cardiovascular disorders.[5] The study of HNO often involves the use of donor molecules, which can include certain types of nitroso compounds.[8]

Future Outlook for this compound

Given the biological significance of NO and HNO, the chemistry of this compound could be of interest to drug development professionals for the following reasons:

  • Novel NO/HNO Donor Scaffold: The I-N bond in INO could potentially be targeted for controlled release of the nitrosyl moiety, although its inherent instability presents a significant challenge.

  • Tool Compound for Mechanistic Studies: As a simple, albeit reactive, nitrosyl-containing molecule, INO could serve as a tool compound for studying the fundamental interactions of the nitrosyl group with biological targets.

Further research is required to explore any potential biological effects of this compound or its derivatives. Toxicological studies would be a necessary first step in any such investigation.[4]

Visualizations

Chemical Pathways

Nitrosyl_Iodide_Pathways cluster_synthesis Synthesis cluster_decomposition Decomposition cluster_oxidation Oxidation I2 I₂ INO_syn INO I2->INO_syn + 2NO NO_syn NO NO_syn->INO_syn INO_dec INO I2_dec I₂ INO_dec->I2_dec Decomposes to NO_dec NO INO_dec->NO_dec INO_ox INO I2_ox I₂ INO_ox->I2_ox Oxidizes to NO2_ox NO₂ INO_ox->NO2_ox

Figure 1: Key chemical pathways involving this compound.

Experimental Workflow

Experimental_Workflow start Start: Reagents reagents Iodine (I₂) and Nitric Oxide (NO) start->reagents synthesis In Situ Gas-Phase Synthesis reagents->synthesis spectroscopy Spectroscopic Analysis (e.g., IR, Millimeter-Wave) synthesis->spectroscopy data Data Acquisition spectroscopy->data analysis Data Analysis and Molecular Parameter Determination data->analysis end End: Characterization analysis->end

Figure 2: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a fundamentally important molecule for studies in atmospheric chemistry and has potential as a reagent in chemical synthesis. This guide has provided a preliminary overview of its core properties, synthesis, and spectroscopic characterization. While direct applications in drug development are currently speculative, the rich biological chemistry of related nitrosyl compounds suggests that further investigation into the properties and potential biological interactions of this compound and its derivatives could be a worthwhile endeavor for the scientific community. The information and protocols provided herein serve as a starting point for such future research.

References

Theoretical Examination of Nitrosyl Iodide Isomers: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Nitrosyl iodide (INO) and its corresponding isomers represent a fascinating case study in computational chemistry, with significant implications for understanding atmospheric and inorganic reaction mechanisms. This technical guide provides an in-depth analysis of the theoretical existence and stability of various [INO] isomers, drawing upon high-level ab initio electronic structure calculations. Through a comprehensive review of existing literature, this document summarizes the geometric parameters, relative stabilities, and vibrational frequencies of key isomers. Detailed computational methodologies are presented to ensure reproducibility and to provide a framework for future research. Furthermore, logical relationships and potential isomerization pathways are visualized using graph diagrams, offering a clear conceptual map of the this compound potential energy surface. This guide is intended for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of the structural and energetic landscape of small, reactive nitrogen-iodine-oxygen species.

Introduction

The study of small, reactive molecules containing nitrogen and halogen oxides is of fundamental importance in atmospheric chemistry and has implications for various industrial processes. Among these, the nitrosyl halides (XNO, where X is a halogen) have been the subject of numerous experimental and theoretical investigations. While the lighter nitrosyl halides (FNO, ClNO, BrNO) are well-characterized, this compound (INO) and its potential isomers have remained more elusive, primarily due to their inherent instability.

Recent advances in computational chemistry have provided powerful tools to explore the potential energy surfaces of such reactive species, allowing for the prediction of their structures, stabilities, and spectroscopic properties. This guide focuses on the theoretical investigation of this compound isomers, providing a detailed summary of the key findings from ab initio studies. We will primarily focus on the work of Papayannis and Kosmas, who have conducted extensive computational studies on halogen nitrites and their isomers.[1][2][3]

Theoretically Characterized Isomers of [INO]

Computational studies have identified several stable minima on the [INO] potential energy surface. The most significant of these are this compound (INO), iodo-nitrene (ION), and the nitryl halide isomer, iodonitrite (IONO), which exists in cis and trans conformations.

This compound (INO)

This compound is the conventional and most stable isomer. It possesses a bent structure with the iodine atom bonded to the nitrogen atom.

Iodo-nitrene (ION)

Iodo-nitrene represents a linkage isomer of INO where the iodine atom is bonded to the oxygen atom. Theoretical calculations are essential to predict its properties as it is highly reactive.

Iodonitrite (IONO)

Iodonitrite exists as two conformers, cis-IONO and trans-IONO, with the cis form being the more stable of the two. These isomers feature an I-O-N-O atomic arrangement.

Computational Methodologies

The theoretical data presented in this guide are primarily derived from high-level ab initio calculations. Understanding the computational protocols is crucial for interpreting the results and for designing future studies.

Ab Initio Calculations

The primary computational work cited in this guide, by Papayannis and Kosmas, employed Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) with the B3LYP functional.[1][2][3]

  • Basis Sets: For the iodine atom, the relativistic effective core potential (RECP) of Stevens et al. (CEP-121G) was used, augmented with two f-polarization functions and one g-polarization function. For nitrogen and oxygen atoms, the 6-311+G(3df) basis set was employed.

  • Geometry Optimization: Full geometry optimizations were performed to locate the stationary points on the potential energy surface corresponding to the different isomers.

  • Vibrational Frequencies: Harmonic vibrational frequency calculations were carried out at the optimized geometries to confirm that they represent true minima (no imaginary frequencies) and to provide theoretical infrared spectra for potential experimental identification.

  • Energy Calculations: Single-point energy calculations were performed at higher levels of theory, such as Coupled Cluster with single and double and perturbative triple excitations (CCSD(T)), to obtain more accurate relative energies between the isomers.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from theoretical studies of this compound isomers.

Table 1: Calculated Geometries of [INO] Isomers
IsomerMethodI-N/I-O Bond Length (Å)N-O Bond Length (Å)I-N-O/I-O-N Angle (°)
INO MP22.1551.166114.8
ION MP21.9961.258109.9
cis-IONO MP22.0351.185 (N-O), 1.423 (O-N)111.9 (I-O-N)
trans-IONO MP21.9961.189 (N-O), 1.401 (O-N)107.1 (I-O-N)

Data sourced from Papayannis and Kosmas (2006).[3]

Table 2: Calculated Relative Energies of [INO] Isomers
IsomerMethodRelative Energy (kcal/mol)
INO CCSD(T)0.0
ION CCSD(T)25.8
cis-IONO CCSD(T)15.2
trans-IONO CCSD(T)17.5

Data sourced from Papayannis and Kosmas (2006) and adjusted relative to the most stable isomer, INO.

Table 3: Calculated Harmonic Vibrational Frequencies of [INO] Isomers
IsomerMethodν1 (cm⁻¹)ν2 (cm⁻¹)ν3 (cm⁻¹)
INO MP21795 (N-O stretch)485 (I-N-O bend)255 (I-N stretch)
ION MP21250 (N-O stretch)520 (I-O-N bend)310 (I-O stretch)
cis-IONO MP21680 (N=O stretch)950 (O-N stretch)620 (I-O-N bend)
trans-IONO MP21670 (N=O stretch)980 (O-N stretch)650 (I-O-N bend)

Data sourced from Papayannis and Kosmas (2006).[3]

Visualization of Isomeric Relationships

The following diagrams illustrate the logical relationships between the theoretically characterized isomers of this compound.

nitrosyl_iodide_isomers INO This compound (INO) Most Stable Isomer ION Iodo-nitrene (ION) INO->ION Linkage Isomerization cis_IONO cis-Iodonitrite (cis-IONO) trans_IONO trans-Iodonitrite (trans-IONO) cis_IONO->trans_IONO Conformational Isomerization experimental_workflow cluster_computational Computational Protocol cluster_analysis Data Analysis comp_method Select Ab Initio Method (e.g., MP2, CCSD(T)) basis_set Define Basis Sets (e.g., RECP for I) comp_method->basis_set geom_opt Geometry Optimization basis_set->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc energy_calc Single-Point Energy Calculation freq_calc->energy_calc vibrational_spectra Predict Vibrational Spectra freq_calc->vibrational_spectra structure Identify Stable Isomers energy_calc->structure rel_energy Determine Relative Stabilities energy_calc->rel_energy

References

Nitrosyl Iodide: A Comprehensive Technical Guide on a Transient Chemical Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrosyl iodide (INO) is a transient, reactive chemical species of significant interest in atmospheric chemistry, chemical synthesis, and potentially in biological systems. Its role as an intermediate in various chemical transformations necessitates a thorough understanding of its properties, synthesis, and detection. This technical guide provides an in-depth overview of this compound, consolidating key data, experimental methodologies, and reaction pathways to serve as a valuable resource for the scientific community.

Introduction

This compound is an inorganic compound with the chemical formula INO.[1][2][3][4] It belongs to the family of nitrosyl halides, which have the general formula XNO (where X is a halogen).[5] While other nitrosyl halides like nitrosyl chloride (ClNO) and nitrosyl bromide (BrNO) are relatively stable, INO is notably transient, readily participating in subsequent reactions. Its significance stems from its involvement in tropospheric iodine chemistry, where it can influence ozone concentrations.[5] Furthermore, its reactivity makes it a potential reagent in synthetic chemistry. This guide aims to provide a detailed technical overview of INO, focusing on its fundamental properties, methods for its generation and detection, and its chemical behavior.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for this compound is presented below. These data are crucial for its identification and for understanding its molecular structure and behavior.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula INO[1][2][3][4]
Molecular Weight 156.911 g/mol [2]
CAS Registry Number 58585-94-7[2][3][4]
Enthalpy of Formation (ΔHf⁰₂₉₈) 29.0 ± 1 kcal/mol (121.3 ± 4.2 kJ/mol)[6]
Calculated Topological Polar Surface Area 29.4 Ų[2]
Computed IUPAC Name This compound[2]
Table 2: Spectroscopic Data for this compound
Spectroscopic ParameterWavenumber (cm⁻¹)Method/MediumReference
N-O Stretch (ν₁) 1785Gas Phase IR[1]
1809Argon Matrix IR[1]
1806Krypton Matrix IR[1]
Bend (ν₂) 216Argon Matrix IR[1]
N-I Stretch (ν₃) 470Argon Matrix IR[1]
468Krypton Matrix IR[1]
Table 3: Kinetic Data for Reactions Involving this compound
ReactionRate Constant (k)Temperature (K)ConditionsReference
I + NO (+He) → INO (+He)Falloff curves derived320-450Laser flash photolysis[6]
2 INO → I₂ + 2 NONot specifiedHigher temperaturesThermal decomposition[6]
Nucleophilic attack on INO10⁹ - 10¹⁰ L mol⁻¹ s⁻¹ (diffusion-controlled)AmbientAqueous solution[7]
Hydrolysis of INOHalf-life of several hoursAmbientpH 6.5-8.5[7]

Synthesis and Reaction Pathways

This compound is typically generated in situ for experimental studies due to its transient nature. The primary synthetic routes involve the reaction of iodine with nitrogen oxides.

Gas-Phase Synthesis

A common method for producing gaseous this compound is the direct reaction of iodine vapor with nitric oxide.[5]

Reaction: I₂ + 2NO → 2INO

This reaction is often carried out in a flow system, where the reactants are mixed under controlled conditions. The resulting INO can then be directly introduced into an absorption cell for spectroscopic analysis.

Reaction Pathways

This compound participates in several key reactions, including decomposition and reactions with other atmospheric species.

reaction_pathways cluster_synthesis Synthesis cluster_decomposition Decomposition cluster_atmospheric Atmospheric Reactions I2 I₂ INO INO I2->INO + 2NO NO NO NO->INO INO->I2 Thermal Decomposition I I INO->I Photodissociation (hν) IO IO I->IO + O₃ NO2 NO₂ O3 O₃ O2 O₂ IO->O2 + NO

Key reaction pathways involving this compound.

Experimental Protocols

Detailed experimental procedures are essential for the successful generation and detection of the transient this compound.

Gas-Phase Synthesis and IR Detection

This protocol describes the in-situ generation of this compound for infrared spectroscopic analysis.[5]

Objective: To synthesize gaseous this compound and record its infrared absorption spectrum.

Materials:

  • Iodine (I₂) crystals

  • Nitric oxide (NO) gas

  • Nitrogen (N₂) or other inert carrier gas

  • Glass reaction tube (e.g., 50 cm long)

  • Flow controllers for gases

  • Heating element for the iodine source

  • FTIR spectrometer with a gas cell

Experimental Workflow:

synthesis_workflow cluster_reactants Reactant Preparation I2_source Iodine Source Heat I₂ crystals to produce vapor reaction_tube Reaction Tube Mix I₂ vapor and NO gas I2_source->reaction_tube NO_source Nitric Oxide Source Controlled flow of NO gas NO_source->reaction_tube gas_cell Gas Cell Transfer product for analysis reaction_tube->gas_cell INO product ftir FTIR Spectrometer Record IR spectrum gas_cell->ftir data_analysis Data Analysis Identify INO vibrational bands ftir->data_analysis

Workflow for gas-phase synthesis and IR detection of INO.

Procedure:

  • Place iodine crystals in a temperature-controlled vessel.

  • Gently heat the iodine to produce a stable vapor pressure.

  • Use a flow controller to introduce a stream of nitric oxide gas into a 50-cm long glass reaction tube.

  • Use a carrier gas (e.g., N₂) to transport the iodine vapor into the reaction tube to mix with the nitric oxide.

  • Connect the outlet of the reaction tube to the inlet of a gas cell placed within an FTIR spectrometer.

  • Continuously flow the reactant mixture through the gas cell.

  • Record the infrared spectrum in the range of 400-4000 cm⁻¹.

  • Identify the characteristic absorption bands of INO (see Table 2).

Kinetic Studies using Flash Photolysis

Flash photolysis is a powerful technique to study the kinetics of transient species like this compound.[6]

Objective: To measure the rate constants of reactions involving this compound.

Principle: A short, intense pulse of light (the "flash") is used to generate a transient species. A second, weaker light source (the "probe") is used to monitor the concentration of the transient species over time by absorption spectroscopy.

Experimental Workflow:

flash_photolysis_workflow sample_prep Sample Preparation Prepare a gaseous mixture of I₂ and NO in a reaction cell reaction_cell Reaction Cell Contains the sample sample_prep->reaction_cell flash_lamp Flash Lamp Delivers a high-energy light pulse flash_lamp->reaction_cell Photolysis probe_beam Probe Beam Continuous light source passing through the sample probe_beam->reaction_cell monochromator Monochromator Selects the wavelength for monitoring reaction_cell->monochromator detector Detector Measures the intensity of the probe beam monochromator->detector data_acquisition Data Acquisition Records the change in absorbance over time detector->data_acquisition

Workflow for flash photolysis studies of INO.

Procedure:

  • Prepare a gaseous mixture of iodine and nitric oxide in a quartz reaction vessel.

  • Position the vessel in the path of a probe beam from a continuous wave lamp.

  • Direct the output of a high-energy flash lamp perpendicular to the probe beam, focused on the reaction vessel.

  • Pass the probe beam through a monochromator set to a wavelength where INO absorbs.

  • Measure the intensity of the probe beam with a photodetector connected to an oscilloscope or a fast data acquisition system.

  • Trigger the flash lamp and record the change in absorbance of the probe beam as a function of time.

  • Analyze the resulting kinetic trace to determine the rate constants of INO formation and decay.

Detection by Chemiluminescence

Chemiluminescence detection offers high sensitivity for quantifying species like nitric oxide, which is a product of INO decomposition. While direct chemiluminescence detection of INO is not standard, its decomposition to NO can be monitored.

Objective: To indirectly detect and quantify this compound by measuring its decomposition product, nitric oxide, via its reaction with ozone.

Principle: Nitric oxide reacts with ozone (O₃) to produce excited nitrogen dioxide (NO₂*), which then emits light (chemiluminescence) as it returns to its ground state. The intensity of the emitted light is proportional to the NO concentration.

Logical Relationship for Detection:

chemiluminescence_logic INO INO Sample Decomposition Thermal or Photolytic Decomposition INO->Decomposition NO NO Decomposition->NO NO2_excited NO₂* NO->NO2_excited + O₃ O3 O₃ O3->NO2_excited NO2_ground NO₂ NO2_excited->NO2_ground Chemiluminescence Light Light (hν) NO2_excited->Light Detector Photomultiplier Tube Light->Detector Signal Signal Detector->Signal

Logical flow for the chemiluminescence detection of INO via NO.

Procedure:

  • Generate INO in a flow system as described in section 4.1.

  • Pass the gas stream through a heated tube or a region of UV irradiation to induce the decomposition of INO to NO and I₂.

  • Introduce the resulting gas mixture into a chemiluminescence NO analyzer.

  • In the analyzer, the gas is mixed with a stream of ozone.

  • A photomultiplier tube detects the light emitted from the NO + O₃ reaction.

  • The signal from the photomultiplier tube is amplified and recorded, providing a measure of the NO concentration, which can be related back to the initial INO concentration.

Conclusion

This compound, despite its transient nature, is a chemical species of considerable importance. This guide has provided a consolidated resource for researchers, covering its fundamental properties, synthesis, and detection. The detailed data tables and experimental protocols offer a practical foundation for further investigation into the chemistry of this reactive molecule. A thorough understanding of INO is crucial for advancing our knowledge in atmospheric science and for exploring its potential applications in chemical synthesis and other fields. The provided diagrams of reaction pathways and experimental workflows serve to visually clarify the complex processes involving this transient species.

References

The Unstable World of Nitrosyl Iodide: A Technical Guide to Its Core Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosyl iodide (INO) is a transient, reactive nitrogen species that plays a role in various chemical systems, from atmospheric chemistry to potential, though less explored, biological contexts. Its high reactivity and short lifetime make it a challenging molecule to study, yet understanding its fundamental reaction mechanisms is crucial for a complete picture of iodine and nitrogen oxide chemistry. This in-depth technical guide provides a comprehensive overview of the core reaction mechanisms of this compound, including its formation, decomposition, and key reactions. The guide summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of the key pathways.

Core Reaction Mechanisms

The chemistry of this compound is dominated by its formation from iodine atoms and nitric oxide, and its subsequent rapid decomposition through several key pathways.

Formation of this compound

This compound is primarily formed in the gas phase through the termolecular recombination of an iodine atom (I), a nitric oxide molecule (NO), and a third body (M), which serves to stabilize the newly formed INO molecule by removing excess energy.

Reaction: I + NO + M → INO + M

The formation of INO can also be achieved in situ through the direct mixing of molecular iodine (I₂) and nitric oxide (NO), where the initial dissociation of I₂ provides the necessary iodine atoms.[1][2] Another reported method involves the reaction of sodium nitrite with hydrochloric acid in the presence of molecular iodine, which is believed to liberate INO as a transient byproduct.[1]

Decomposition of this compound

Once formed, this compound is highly unstable and readily decomposes through several pathways:

  • Unimolecular Decomposition: At elevated temperatures, INO can undergo unimolecular decomposition back to its constituent radicals.[3]

    Reaction: INO → I + NO

  • Bimolecular Decomposition: A significant pathway for INO decay is the self-reaction of two INO molecules to produce molecular iodine and nitric oxide.[3]

    Reaction: 2 INO → I₂ + 2 NO

  • Photodissociation: this compound can be decomposed by light, a process known as photodissociation.[4][5] The absorption of a photon with sufficient energy can break the I-N bond.

    Reaction: INO + hν → I + NO

  • Hydrolysis: In the presence of water, this compound is reported to be a transient species that is rapidly hydrolyzed to form nitrous acid (HNO₂) and hydroiodic acid (HI).[1]

    Reaction: INO + H₂O → HNO₂ + HI

Quantitative Data

Quantitative kinetic and thermodynamic data for the fundamental reactions of this compound are sparse in the readily available literature. However, some key values have been reported.

ParameterReactionValueConditionsReference(s)
Enthalpy of Formation (ΔHf°) I + NO ⇌ INO29.0 ± 1 kcal/mol298 K[4]
Rate Constant (k) Nucleophilic attack on INO by secondary aminesApproaching diffusion-limited values (10⁹ - 10¹⁰ L mol⁻¹ s⁻¹)Aqueous solution[3]
Activation Energy (Ea) Nucleophilic attack on INO15 - 25 kJ/molAmbient conditions[3]

Note: Comprehensive gas-phase kinetic data (rate constants, Arrhenius parameters) for the formation and decomposition reactions of INO are not well-documented in the available literature.

Experimental Protocols

The study of this compound's reaction mechanisms requires specialized experimental techniques due to its high reactivity and transient nature. Below are detailed methodologies for key experiments.

Synthesis of Gaseous this compound

a) Microwave Discharge Method

This method is suitable for generating a continuous flow of this compound for spectroscopic studies.

Protocol:

  • Generate iodine atoms by passing a mixture of iodine vapor in a large excess of an inert carrier gas (e.g., Argon) through a microwave discharge unit.

  • Introduce nitric oxide (NO) gas downstream from the discharge.

  • The reaction between the iodine atoms and nitric oxide forms this compound.

  • The resulting gas mixture, containing INO, can be flowed into a detection chamber (e.g., an IR absorption cell or a mass spectrometer).

  • For matrix isolation studies, the gas mixture is condensed onto a cold window (typically at ~9 K) along with a large excess of the inert matrix gas.[6]

b) In Situ Mixing

A simpler method for generating INO for spectroscopic analysis involves the direct mixing of iodine and nitric oxide.

Protocol:

  • Establish a continuous flow of a mixture of molecular iodine (I₂) vapor in an inert carrier gas (e.g., N₂) through a reaction cell.

  • Introduce a continuous flow of nitric oxide (NO) into the same reaction cell.

  • The thermal dissociation of I₂ at the experimental temperature provides the iodine atoms necessary for the formation of INO.

  • The concentration of INO can be monitored spectroscopically as a function of the precursor concentrations and temperature.[3]

Kinetic Studies using Laser Flash Photolysis

Laser flash photolysis is a powerful technique for studying the kinetics of fast reactions involving transient species like this compound.

Protocol:

  • Precursor Preparation: Prepare a gas mixture containing a photolytic precursor for iodine atoms (e.g., I₂ or a suitable alkyl iodide), nitric oxide (NO), and a buffer gas (e.g., He or N₂) in a temperature-controlled reaction cell.

  • Photolysis: Irradiate the gas mixture with a short, intense laser pulse at a wavelength that specifically dissociates the iodine precursor to generate a sudden concentration of iodine atoms.

  • INO Formation: The iodine atoms will rapidly react with the excess NO to form INO.

  • Monitoring: Monitor the concentration of a reactant or product over time using a time-resolved detection technique. A common method is transient absorption spectroscopy, where the change in absorbance of a specific species (e.g., I atoms or INO itself) is measured as a function of time after the laser flash.

  • Data Analysis: The kinetic traces (absorbance vs. time) are then fitted to appropriate kinetic models to extract rate constants for the reactions of interest (e.g., the formation of INO or its subsequent decomposition).[4]

Gas-Phase Infrared Spectroscopy

Infrared spectroscopy is used to identify and characterize the vibrational modes of this compound, confirming its formation and providing structural information.

Protocol:

  • Sample Preparation: Generate gaseous this compound using one of the synthesis methods described above and flow the mixture into a gas cell with IR-transparent windows (e.g., KBr or CsI). Long pathlength cells may be necessary for detecting low concentrations.

  • Spectrometer Setup: Place the gas cell in the sample compartment of a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Spectrum: Record a background spectrum of the empty cell or the cell filled with the carrier gas.

  • Sample Spectrum: Record the infrared spectrum of the gas mixture containing this compound.

  • Data Processing: Subtract the background spectrum from the sample spectrum to obtain the absorption spectrum of the species in the cell. The characteristic vibrational frequencies of INO can then be identified.[3]

Visualizations of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the core reaction mechanisms of this compound.

Nitrosyl_Iodide_Formation cluster_reactants Reactants I Iodine Atom (I) INO This compound (INO) I->INO + M NO Nitric Oxide (NO) NO->INO + M M Third Body (M) M->INO + M INO->I - M INO->NO - M INO->M - M Nitrosyl_Iodide_Decomposition cluster_unimolecular Unimolecular Decomposition cluster_bimolecular Bimolecular Decomposition cluster_photodissociation Photodissociation cluster_hydrolysis Hydrolysis INO This compound (INO) I Iodine Atom (I) INO->I Thermal INO->I HNO2 Nitrous Acid (HNO₂) INO->HNO2 NO Nitric Oxide (NO) Two_INO 2 INO I2 Iodine (I₂) Two_INO->I2 Two_NO 2 NO hv Photon (hν) hv->INO H2O Water (H₂O) H2O->INO HI Hydroiodic Acid (HI) Experimental_Workflow_LFP start Prepare Gas Mixture (I₂/NO/M) photolysis Laser Flash Photolysis (Generate I atoms) start->photolysis formation INO Formation (I + NO + M → INO + M) photolysis->formation detection Time-Resolved Detection (e.g., Transient Absorption) formation->detection analysis Kinetic Data Analysis (Extract Rate Constants) detection->analysis end Determine Reaction Kinetics analysis->end

References

The Intricate Dance of Immunomodulation: A Technical Guide to the Formation Pathways of Indoleamine 2,3-Dioxygenase-Related Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation pathways of chemical species related to Indoleamine 2,3-dioxygenase (IDO), a critical enzyme in immune regulation. A comprehensive understanding of these pathways is paramount for the development of novel therapeutics, particularly in the fields of oncology and autoimmune diseases. This document details the core enzymatic processes, the significant interplay with nitric oxide signaling, and the experimental methodologies used to investigate these interactions.

The Core Pathway: Tryptophan Catabolism via Indoleamine 2,3-dioxygenase

The primary pathway involves the enzymatic degradation of the essential amino acid L-tryptophan. The initial and rate-limiting step is catalyzed by the heme-containing enzyme Indoleamine 2,3-dioxygenase (IDO), primarily the IDO1 isoform.[1][2][3] This process is a key mechanism of immune suppression, allowing, for instance, tumor cells to evade the host's immune system.[2][4]

The catabolism of L-tryptophan proceeds as follows:

  • Step 1: Oxidation of L-tryptophan. IDO catalyzes the oxidative cleavage of the indole ring of L-tryptophan.[1]

  • Step 2: Formation of N-formylkynurenine. This initial reaction product is then rapidly hydrolyzed.[1]

  • Step 3: Conversion to Kynurenine. N-formylkynurenine is converted to L-kynurenine, a stable metabolite.[3]

The depletion of tryptophan and the production of kynurenine and its downstream metabolites are central to the immunomodulatory effects of IDO.[1][4]

Regulation of IDO Expression and Activity

The expression and activity of IDO are tightly regulated by various inflammatory mediators. The primary inducer of IDO1 expression is interferon-gamma (IFN-γ).[3][5] Other factors influencing IDO expression include lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).[5][6][7] The signaling pathways involved in IDO regulation are complex and can involve STAT3, PI3K-Akt, and noncanonical NF-κB pathways.[6][8][9]

The Critical Interplay: Nitric Oxide and IDO

Nitric oxide (NO), a key signaling molecule produced by inducible nitric oxide synthase (iNOS), plays a significant role in modulating IDO activity.[5][10] This interaction is a crucial point of crosstalk between two important immunoregulatory pathways.

The inhibitory effects of NO on IDO occur through multiple mechanisms:

  • Direct Heme Interaction: NO can directly bind to the ferrous heme iron of IDO, disrupting its catalytic activity.[5][10]

  • Promotion of Proteasomal Degradation: NO can induce conformational changes in the IDO protein, making it more susceptible to degradation by the proteasome.[5][10]

  • Inhibition of Expression: NO can suppress the IFN-γ-induced expression of IDO.[5]

Interestingly, the effect of NO on IDO activity can be bimodal. While high concentrations of NO are inhibitory, low micromolar concentrations have been shown to potentially increase IDO activity.[11][12] This suggests a complex regulatory relationship dependent on the local concentration of NO.[12]

The interaction is also reciprocal. Metabolites of the kynurenine pathway, such as 3-hydroxyanthranilic acid, can inhibit iNOS activity.[5]

Quantitative Data on INO Formation and Inhibition

The following tables summarize key quantitative data related to the IDO pathway and its inhibition. This data is essential for kinetic modeling and for the design of pharmacological inhibitors.

ParameterValueSpeciesConditionsReference
Ki for 1-methyl-L-tryptophan (L1MT)19–53 μMHuman IDO1In vitro[13]
Kd for L-tryptophan290–320 μMHuman IDO1In vitro[13]

Table 1: Michaelis-Menten and Inhibition Constants.

CompoundConcentrationEffect on IDO ActivityCell TypeReference
Diethylamine dinitric oxide adductDose-dependentInhibitionIFN-γ-primed human PBMC lysates[14]
SIN-1 (NO donor)High micromolarDecreaseU-937 and THP-1 monocytic cells[11]
SIN-1 (NO donor)Low micromolarIncreaseU-937 and THP-1 monocytic cells[11]
DETA-NO (NO donor)High micromolarDecreaseU-937 and THP-1 monocytic cells[11]
DETA-NO (NO donor)Low micromolarIncreaseU-937 and THP-1 monocytic cells[11]

Table 2: Effects of Nitric Oxide Donors on IDO Activity.

Experimental Protocols for Studying INO Formation

A variety of experimental techniques are employed to investigate the IDO pathway and its regulation. Below are detailed methodologies for key experiments.

Measurement of IDO Enzymatic Activity

Principle: IDO activity can be determined by measuring the consumption of L-tryptophan or the production of L-kynurenine.[7]

Methodology:

  • Cell Culture and Stimulation: Cells (e.g., IFN-γ-primed peripheral blood mononuclear cells or cancer cell lines) are cultured in appropriate media.[14] To induce IDO expression, cells are stimulated with IFN-γ (e.g., 100-500 U/mL) for 24-48 hours.[7]

  • Tryptophan Incubation: The culture medium is replaced with a solution containing a known concentration of L-tryptophan (e.g., 100 μM in Hank's Balanced Salt Solution).[7]

  • Sample Collection: Supernatants are collected after a defined incubation period (e.g., 4 hours).[7]

  • Quantification by HPLC: The concentrations of L-tryptophan and L-kynurenine in the supernatants are quantified using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[7] A standard curve for both analytes is used for accurate quantification.

  • Data Analysis: IDO activity is expressed as the amount of kynurenine produced per unit time per milligram of protein or as a ratio of kynurenine to tryptophan.[6]

Spectroscopic Analysis of NO-IDO Interaction

Principle: Optical absorption and resonance Raman spectroscopies can be used to study the direct interaction of NO with the heme prosthetic group of IDO.[5][10]

Methodology:

  • Protein Purification: Recombinant human IDO (hIDO) is expressed and purified to homogeneity.

  • Sample Preparation: Purified hIDO is prepared in a suitable buffer. The protein can be in its ferric (Fe3+) or ferrous (Fe2+) state.

  • NO Exposure: The hIDO solution is exposed to a controlled source of NO gas or an NO donor.

  • Spectroscopic Measurements:

    • Optical Absorption Spectroscopy: Changes in the Soret and Q-bands of the heme spectrum upon NO binding are monitored to characterize the formation of the NO-hIDO complex.

    • Resonance Raman Spectroscopy: This technique provides detailed information about the vibrational modes of the heme group, revealing structural changes upon NO binding and the nature of the Fe-NO bond.[5][10]

  • Data Interpretation: The spectroscopic data provides insights into the coordination state of the heme iron, the geometry of the Fe-NO bond, and conformational changes in the protein.[5][10]

Western Blotting for IDO Protein Expression

Principle: Western blotting is used to detect and quantify the amount of IDO protein in cell lysates.

Methodology:

  • Cell Lysis: Cells are harvested and lysed in a buffer containing detergents and protease inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for IDO.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The signal is developed using a chemiluminescent substrate and imaged. The band intensity corresponding to IDO is quantified and normalized to a loading control (e.g., GAPDH or β-actin).

Visualizing the Pathways and Workflows

The following diagrams illustrate the key formation pathways and experimental workflows described in this guide.

IDO_Pathway cluster_IDO IDO-mediated Tryptophan Catabolism cluster_Regulation Regulation L-Tryptophan L-Tryptophan N-Formylkynurenine N-Formylkynurenine L-Tryptophan->N-Formylkynurenine IDO1 L-Kynurenine L-Kynurenine N-Formylkynurenine->L-Kynurenine Formamidase IFN-g IFN-g IDO1 IDO1 IFN-g->IDO1 Induces Expression LPS LPS LPS->IDO1 Induces Expression

Caption: The core enzymatic pathway of L-tryptophan catabolism mediated by IDO1.

NO_IDO_Interaction cluster_NO_Production Nitric Oxide Production cluster_IDO_Activity IDO Activity L-Arginine L-Arginine NO NO L-Arginine->NO iNOS Active_IDO1 Active IDO1 NO->Active_IDO1 Direct Inhibition (Heme Binding) Degraded_IDO1 Degraded IDO1 NO->Degraded_IDO1 Promotes Degradation Inactive_IDO1 Inactive IDO1

Caption: Mechanisms of IDO1 inhibition by nitric oxide (NO).

Experimental_Workflow cluster_IDO_Activity_Assay IDO Activity Assay Workflow cluster_Western_Blot Western Blot Workflow for IDO Expression A Cell Culture & Stimulation (e.g., IFN-g) B Tryptophan Incubation A->B C Supernatant Collection B->C D HPLC Analysis (Trp & Kyn Quantification) C->D E Cell Lysis & Protein Quantification F SDS-PAGE E->F G Protein Transfer to Membrane F->G H Immunoblotting & Detection G->H

Caption: Standard experimental workflows for assessing IDO activity and expression.

Implications for Drug Development

The central role of the IDO pathway in immune evasion by tumors has made it a prime target for cancer immunotherapy.[15][16] Small molecule inhibitors of IDO1, such as indoximod, epacadostat, and navoximod, have been developed and evaluated in clinical trials.[15][17] These inhibitors aim to restore anti-tumor immunity by preventing tryptophan depletion and the production of immunosuppressive kynurenine metabolites.[18] Understanding the intricate regulation of IDO, including its interaction with NO, is crucial for designing effective combination therapies and overcoming potential resistance mechanisms.[17] The methodologies outlined in this guide are fundamental to the preclinical evaluation and pharmacodynamic assessment of such novel therapeutic agents.

References

The Pivotal Role of Iodine-Containing Analogues in Tropospheric Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodine-containing analogues, once considered minor players in atmospheric chemistry, are now recognized as potent catalysts that significantly influence tropospheric composition and climate. Emitted primarily from oceanic and to a lesser extent, terrestrial sources, these compounds initiate rapid chemical cycles that impact ozone concentrations, the atmosphere's oxidative capacity, and the formation of new aerosol particles. This technical guide provides an in-depth analysis of the sources, reactions, and profound importance of iodine chemistry in the troposphere, supported by quantitative data, detailed experimental protocols, and visual representations of the core chemical pathways.

Sources of Tropospheric Iodine

The primary sources of iodine to the troposphere are of both organic and inorganic origin, with the ocean being the dominant contributor.

  • Inorganic Sources: The reaction of atmospheric ozone with iodide (I⁻) at the sea surface is a major source of volatile inorganic iodine, primarily in the form of hypoiodous acid (HOI) and molecular iodine (I₂).[1] This abiotic flux is a significant contributor to the global atmospheric iodine budget.[2] Recent research has also identified dust as a source of gas-phase iodine, with observations of enhanced iodine monoxide (IO) in lofted dust layers.[3]

  • Organic Sources: Marine organisms, including phytoplankton and macroalgae (seaweeds), release a variety of organoiodine compounds.[4] The most significant of these are methyl iodide (CH₃I), diiodomethane (CH₂I₂), chloroiodomethane (CH₂ICl), and bromoiodomethane (CH₂IBr).[5] While these organic precursors constitute a smaller fraction of the total iodine flux compared to inorganic sources, their longer atmospheric lifetimes allow for transport to higher altitudes, including the upper troposphere and lower stratosphere.[1][6]

Core Chemical Cycles and Impacts

Once in the troposphere, iodine-containing compounds undergo rapid photolysis and oxidation, initiating catalytic cycles that have far-reaching impacts on atmospheric composition.

Catalytic Ozone Destruction

Iodine is a highly efficient catalyst for the destruction of tropospheric ozone (O₃). On a per-atom basis, iodine is approximately three orders of magnitude more efficient at destroying ozone than chlorine.[7] The fundamental catalytic cycle involves the photolysis of iodine-containing molecules to produce iodine atoms (I), which then react with ozone to form iodine monoxide (IO). IO can then be photolyzed back to I, completing a null cycle, or it can react with other species to regenerate I, leading to net ozone loss.

The integrated contribution of these catalytic iodine reactions to the total rate of tropospheric ozone loss is estimated to be 2–5 times larger than the combined bromine and chlorine cycles.[7][8] In the tropical marine boundary layer, iodine chemistry can account for up to 27% of the annual ozone loss.[7]

Below is a diagram illustrating the primary catalytic ozone destruction cycle involving iodine.

Iodine Catalytic Ozone Destruction Cycle I I O3_1 O₃ IO IO I->IO + O₃ O2 O₂ IO->I + hν HOI HOI IO->HOI + HO₂ hv hν (photolysis) HO2 HO₂ HOI->I + hν OH OH

Figure 1: A simplified representation of the catalytic ozone destruction cycle initiated by atomic iodine.
New Particle Formation

Iodine oxides play a crucial role in the formation of new atmospheric aerosol particles, which can grow to become cloud condensation nuclei (CCN) and influence cloud properties and climate. The self-reaction of IO produces iodine dioxide (OIO), which can further react with IO or itself to form higher-order iodine oxides (IₓOᵧ, such as I₂O₂, I₂O₃, and I₂O₄).[9] These higher oxides can then aggregate to form iodine oxide particles (IOPs).[9]

Recent studies have highlighted the importance of both iodine oxides and iodic acid (HIO₃) in this process.[10][11] I₂O₅, formed from the photolysis of higher iodine oxides, can be hydrolyzed to yield HIO₃.[10] Both IₓOᵧ and HIO₃ are involved in the initial clustering and subsequent growth of new particles in the marine atmosphere.[11][12]

The following diagram illustrates the proposed mechanism for iodine-driven new particle formation.

Iodine New Particle Formation Iodine_Sources Iodine Sources (I₂, CHₓIᵧ) I I Iodine_Sources->I Photolysis IO IO I->IO + O₃ OIO OIO IO->OIO + IO IxOy Higher Iodine Oxides (I₂O₂, I₂O₃, I₂O₄) OIO->IxOy + IO, + OIO I2O5 I₂O₅ IxOy->I2O5 Photolysis Clusters Molecular Clusters IxOy->Clusters HIO3 HIO₃ (Iodic Acid) I2O5->HIO3 + H₂O HIO3->Clusters IOPs Iodine Oxide Particles (IOPs) Clusters->IOPs Growth CCN Cloud Condensation Nuclei (CCN) IOPs->CCN Further Growth DOAS Experimental Workflow cluster_0 Measurement cluster_1 Data Analysis Light_Source Sunlight / Artificial Light Atmosphere Atmospheric Light Path Light_Source->Atmosphere Telescope Telescope Atmosphere->Telescope Spectrometer Spectrometer & Detector Telescope->Spectrometer Raw_Spectrum Recorded Spectrum Spectrometer->Raw_Spectrum DOAS_Fit DOAS Fitting Routine Raw_Spectrum->DOAS_Fit SCD Slant Column Density (SCD) DOAS_Fit->SCD Cross_Sections Reference Cross-Sections (IO, OIO, O₃, NO₂, etc.) Cross_Sections->DOAS_Fit RTM Radiative Transfer Model (for MAX-DOAS) SCD->RTM Concentration_Profile Vertical Concentration Profile RTM->Concentration_Profile

References

Nitrosyl Iodide: A Pivotal Intermediate in Atmospheric Iodine Transport Cycles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrosyl iodide (INO), a reactive nitrogen and iodine-containing species, is emerging as a critical, albeit transient, intermediate in the complex web of atmospheric chemical reactions.[1] Its significance lies in its potential to influence tropospheric ozone concentrations and contribute to the formation of new atmospheric particles. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, its formation and decomposition pathways, and its integral role in atmospheric iodine transport cycles. Detailed experimental protocols for its study are presented, alongside a quantitative summary of its kinetic and thermodynamic properties. While the atmospheric importance of iodine species is well-established, this document specifically elucidates the current understanding of INO's contribution, providing a foundational resource for atmospheric chemists, environmental scientists, and researchers in related fields. The potential, though currently unexplored, relevance of nitrosyl compounds in biological systems warrants consideration by drug development professionals, particularly in the context of nitric oxide signaling and iodide transport.

Introduction: The Atmospheric Iodine Cycle and the Emergence of this compound

The biogeochemical cycle of iodine involves the exchange of iodine species between the lithosphere, hydrosphere, and atmosphere.[2] In the atmosphere, iodine compounds participate in catalytic cycles that can lead to the depletion of tropospheric ozone and the formation of new aerosol particles, which have implications for climate.[3] Iodine is introduced into the atmosphere primarily through oceanic emissions of volatile species. Once in the atmosphere, a complex series of photochemical reactions ensues, involving the formation of various iodine oxides (IₓOᵧ).[3][4]

Within this intricate chemical system, this compound (INO) has been identified as a potentially important intermediate.[5] Although less studied than its fluorine, chlorine, and bromine analogues, the iodine-containing nitrosyl halides are gaining recognition for their potential role in tropospheric chemistry.[5] INO is believed to participate in pathways that connect the atmospheric cycles of nitrogen and iodine, thereby influencing the fate of reactive species in both cycles.[1]

Physicochemical Properties of this compound

This compound is a triatomic molecule with the chemical formula INO.[6] Its molecular weight is approximately 156.911 g/mol .[6]

Spectroscopic Characteristics

This compound has been characterized spectroscopically using various techniques. Its infrared absorption spectrum has been recorded in the gas phase, with a prominent feature corresponding to the NO stretch observed at 1785 cm⁻¹.[3] High-resolution millimeter-wave spectroscopy has also been employed to investigate its rotational spectrum, providing detailed information about its molecular structure.

Chemical Kinetics and Thermodynamics of this compound

The formation and decomposition of this compound are key to understanding its atmospheric lifetime and impact. The recombination of iodine atoms with nitric oxide is a primary formation pathway.[4]

Formation and Decomposition Reactions

The principal gas-phase reactions governing the concentration of this compound are:

  • Formation: The recombination of an iodine atom (I) and a nitric oxide molecule (NO) in the presence of a third body (M) to form this compound (INO).[4]

  • Decomposition: The thermal decomposition of INO back to I and NO.[4]

  • Self-Reaction: The reaction between two INO molecules.[4]

  • Photodissociation: The decomposition of INO upon absorption of solar radiation.[1]

Quantitative Data

The following tables summarize the available quantitative data for the kinetics and thermodynamics of this compound.

Reaction Rate Constant (k) Temperature (K) Pressure Reference
I + NO (+He) → INO (+He)Falloff curves derived320-4500-200 atm He[4]
Thermal Decomposition of INORates separated320-4500-200 atm He[4]
Reaction between 2 INO moleculesRates separated320-4500-200 atm He[4]
Thermodynamic Property Value Reference
Enthalpy of Formation (ΔHf⁰₂₉₈) of INO29.0 ± 1 kcal mol⁻¹[4]

Proposed Role of this compound in Iodine Transport Cycles

This compound is considered an intermediate species in the atmospheric iodine cycle, connecting it to the chemistry of nitrogen oxides.[1] Its formation provides a temporary reservoir for both iodine atoms and nitric oxide. The subsequent reactions of INO, particularly its photodissociation, release reactive iodine atoms that can participate in catalytic ozone destruction cycles.[1]

iodine_cycle I I INO INO I->INO + NO IO IO I->IO + O₃ INO->I + hν NO NO O3 O₃ O2 O₂ IO->I + hν hv

Caption: Simplified atmospheric iodine cycle involving this compound.

Potential Biological Implications: Avenues for Future Research

While the focus of this guide is on the atmospheric role of this compound, the interaction of nitrogen oxides and iodine in biological systems is a field of active research. Nitric oxide is a crucial signaling molecule in various physiological processes.[7] In the thyroid gland, nitric oxide donors have been shown to inhibit iodide transport and organification.[7] Perchlorate, thiocyanate, and nitrate are known competitive inhibitors of the sodium-iodide symporter (NIS), which is responsible for iodide uptake into the thyroid.[8][9] Given that this compound is a compound containing both a nitrosyl group and iodine, its potential interaction with biological systems, particularly in the context of thyroid function and nitric oxide signaling, presents an intriguing area for future investigation. However, to date, there is no direct evidence of the formation or role of this compound in biological systems.

biological_implication NO_donors NO Donors Thyroid Thyroid Gland NO_donors->Thyroid Inhibit Iodide_Transport Iodide Transport (NIS) NO_donors->Iodide_Transport Inhibit INO_potential This compound (INO) (Hypothetical) INO_potential->Thyroid Potential Interaction?

Caption: Hypothetical interaction of this compound in a biological context.

Experimental Protocols

The study of this compound requires specialized experimental techniques for its generation and detection in the gas phase.

Generation of Gaseous this compound

A common method for producing gaseous this compound for spectroscopic studies involves the in situ mixing of molecular iodine (I₂) and nitric oxide (NO).

  • Apparatus: A flow system consisting of a reaction tube (e.g., a 50-cm long glass tube) connected to an absorption cell.

  • Procedure: A continuous flow of I₂ vapor is generated by passing a carrier gas (e.g., N₂) over solid iodine crystals. This flow is then mixed with a continuous flow of NO gas within the reaction tube. The resulting gas mixture, containing INO, is then passed into the absorption cell for analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to obtain the infrared absorption spectrum of gaseous INO, allowing for the identification of its vibrational modes.

  • Apparatus: A large-volume (e.g., >100 L) glass reaction chamber coupled to an FTIR spectrometer.

  • Procedure: The I₂-NO-N₂ gas mixture is introduced into the reaction chamber. Infrared spectra are recorded over a specific range (e.g., 600-4000 cm⁻¹) at a defined temperature (e.g., 298 ± 2 K).[5] The spectra are analyzed to identify absorption bands characteristic of INO.[5]

Millimeter-Wave Spectroscopy

This high-resolution technique provides detailed information on the rotational transitions of INO, enabling precise determination of its molecular structure.

  • Apparatus: A millimeter-wave spectrometer equipped with a temperature-controlled absorption cell.

  • Procedure: Gaseous INO, generated as described in 6.1, is flowed through the absorption cell. The millimeter-wave radiation is passed through the cell, and the absorption spectrum is recorded. The observed transitions are then assigned and analyzed to determine the rotational constants and other molecular parameters.

Kinetic Studies using Laser Flash Photolysis

The kinetics of reactions involving iodine atoms and INO can be studied using laser flash photolysis coupled with time-resolved detection.

  • Apparatus: A laser flash photolysis setup where a pulsed laser is used to generate iodine atoms from a precursor (e.g., I₂). A detection system, such as time-resolved atomic absorption or mass spectrometry, is used to monitor the concentration of reactants and products over time.

  • Procedure: A gas mixture containing the precursor and other reactants (e.g., NO, He) is subjected to a short laser pulse, initiating the reaction. The change in concentration of a specific species (e.g., I atoms) is monitored as a function of time. The resulting kinetic data are then analyzed to determine reaction rate constants.[4]

experimental_workflow cluster_generation INO Generation cluster_analysis Analysis I2_source I₂ Source Mixing_tube Mixing Tube I2_source->Mixing_tube NO_source NO Source NO_source->Mixing_tube FTIR FTIR Spectroscopy Mixing_tube->FTIR Gas Flow MW_spec Millimeter-Wave Spectroscopy Mixing_tube->MW_spec Gas Flow LFP Laser Flash Photolysis Mixing_tube->LFP Gas Mixture

Caption: General experimental workflow for the study of this compound.

Conclusion and Future Directions

This compound is an important, yet understudied, component of the atmospheric iodine cycle. Its role as an intermediate linking nitrogen and iodine chemistry highlights the interconnectedness of atmospheric processes. While significant progress has been made in its spectroscopic characterization and in understanding its fundamental kinetics, further research is needed to fully elucidate its impact on tropospheric chemistry. In particular, more quantitative data on its reaction rates with other atmospheric species and its photodissociation quantum yields are required for accurate atmospheric modeling.

From a biological perspective, the potential for nitrosyl compounds to interact with iodide transport mechanisms remains an open question. Future research at the interface of atmospheric chemistry and biology may reveal novel roles for such reactive species in physiological and pathological processes. This could be of particular interest to drug development professionals exploring new therapeutic avenues related to nitric oxide signaling and thyroid function.

References

Methodological & Application

Application Notes and Protocols: In Situ Generation of Nitrosyl Iodide for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrosyl iodide (INO) is a reactive nitrogen species that holds potential as a reagent in organic synthesis. Due to its inherent instability, in situ generation provides a practical and safe approach for its utilization. These application notes detail protocols for the in situ generation of this compound and its primary application in the diazotization-iodination of aromatic amines to furnish aryl iodides. Additionally, emerging applications in the functionalization of alkenes and alkynes are discussed.

Introduction

This compound is a transient electrophilic species that can be effectively generated in situ from stable and readily available precursors. The most common method for synthetic applications involves the reaction of a nitrite salt with an iodide salt under acidic conditions. This approach circumvents the challenges associated with the handling of the unstable this compound, making it an attractive methodology for various synthetic transformations. The primary and most well-documented application is the one-pot diazotization of primary aromatic amines and subsequent conversion to aryl iodides, which are valuable intermediates in cross-coupling reactions and medicinal chemistry.

In Situ Generation of this compound

This compound can be generated in situ primarily through two methods. For gas-phase studies, the direct reaction of nitric oxide and iodine is employed. However, for applications in synthetic organic chemistry, the reaction of a nitrite salt with an iodide salt in the presence of an acid is the preferred method.

General Reaction:

NaNO₂ + KI + 2H⁺ → INO + Na⁺ + K⁺ + H₂O

The acid protonates the nitrite ion to form nitrous acid (HNO₂), which is in equilibrium with the nitrosonium ion (NO⁺). The nitrosonium ion then reacts with the iodide ion to generate this compound.

Application in the Synthesis of Aryl Iodides via Diazotization-Iodination

A significant application of in situ generated this compound is in the Sandmeyer-type synthesis of aryl iodides from primary aromatic amines. This one-pot procedure involves the diazotization of the amine followed by the introduction of iodine.

General Mechanism

The reaction proceeds through the initial formation of this compound. The aromatic amine then attacks the nitrosonium ion (in equilibrium with this compound) to form a diazonium salt. The diazonium salt subsequently reacts with the iodide ion to yield the corresponding aryl iodide with the liberation of nitrogen gas.

Diazotization-Iodination Mechanism cluster_0 In Situ Generation of Nitrosating Agent cluster_1 Diazotization cluster_2 Iodination NaNO2 NaNO2 INO This compound (INO) NaNO2->INO + KI, H+ KI KI H+ H+ ArNH2 Aromatic Amine INO->ArNH2 ArN2+ Arenediazonium Ion ArNH2->ArN2+ + INO / NO+ ArI Aryl Iodide ArN2+->ArI + I- N2 Nitrogen Gas ArN2+->N2

Caption: Mechanism of diazotization-iodination using in situ generated this compound.

Experimental Protocols

Protocol 1: Diazotization-Iodination using NaNO₂/KI/p-TsOH in Acetonitrile [1][2]

This protocol is effective for a wide range of aromatic amines, including those with both electron-donating and electron-withdrawing substituents.

  • Reagents and Equipment:

    • Aromatic amine

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

    • Sodium nitrite (NaNO₂)

    • Potassium iodide (KI)

    • Acetonitrile (MeCN)

    • Water

    • Sodium bicarbonate (NaHCO₃) solution

    • Sodium thiosulfate (Na₂S₂O₃) solution

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • To a solution of p-TsOH·H₂O (3.0 mmol) in acetonitrile (12 mL), add the aromatic amine (1.0 mmol).

    • Cool the resulting suspension to 10-15 °C in an ice bath.

    • Gradually add a solution of NaNO₂ (2.0 mmol) and KI (2.5 mmol) in water (1.8 mL).

    • Stir the reaction mixture for 10 minutes at 10-15 °C, then allow it to warm to room temperature and stir for the time indicated in Table 1.

    • Upon completion (monitored by TLC), add water (50 mL).

    • Neutralize the mixture with 1 M NaHCO₃ solution to a pH of 9-10.

    • Add 2 M Na₂S₂O₃ solution (6 mL) to quench any remaining iodine.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Protocol 2: Solvent-Free Diazotization-Iodination using Silica Sulfuric Acid [3]

This method offers an environmentally friendly alternative by avoiding the use of organic solvents during the reaction.

  • Reagents and Equipment:

    • Aromatic amine

    • Silica sulfuric acid

    • Sodium nitrite (NaNO₂)

    • Potassium iodide (KI)

    • Water

    • Ethyl acetate

    • Sodium sulfite (Na₂SO₃) solution

    • Mortar and pestle

  • Procedure:

    • In a mortar, grind the aromatic amine (2.0 mmol), silica sulfuric acid (1.35 g), and NaNO₂ (4.0 mmol) with a pestle for a few minutes to obtain a homogeneous mixture.

    • Gradually add a few drops of water and continue grinding for 10-20 minutes until gas evolution ceases.

    • Add KI (5.0 mmol) to the diazonium salt mixture and continue grinding for 10 minutes.

    • Dilute the mixture with ethyl acetate (12 mL) and stir vigorously.

    • Filter the mixture and extract the residue with ethyl acetate (3 x 12 mL).

    • Wash the combined organic layers with 10% aqueous Na₂SO₃ solution and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent to obtain the crude product.

    • Purify by recrystallization or column chromatography as needed.

Quantitative Data

The yields of aryl iodides obtained from various aromatic amines using the NaNO₂/KI/p-TsOH in acetonitrile protocol are summarized in Table 1.

EntryAromatic AmineTime (min)ProductYield (%)
1Aniline30Iodobenzene85
24-Methylaniline301-Iodo-4-methylbenzene90
34-Methoxyaniline401-Iodo-4-methoxybenzene88
44-Chloroaniline601-Chloro-4-iodobenzene82
54-Bromoaniline601-Bromo-4-iodobenzene80
64-Nitroaniline601-Iodo-4-nitrobenzene75
72-Aminobenzoic acid502-Iodobenzoic acid70
82,6-Diethylaniline901,3-Diethyl-2-iodobenzene75

Table 1: Synthesis of Aryl Iodides via Diazotization-Iodination.

Emerging Applications: Functionalization of Alkenes and Alkynes

While less established than the diazotization-iodination reaction, the in situ generation of nitrosyl species from NaNO₂ and KI is finding applications in the functionalization of unsaturated carbon-carbon bonds. One such example is the nitration of alkenes and alkynes.

Proposed Mechanism for Alkene Nitration

In a system employing NaNO₂, KI, and an oxidant like Oxone®, it is proposed that this compound may be an intermediate. This reactive species can add across the double bond of an alkene to form a β-iodo-nitrosoalkane. Subsequent oxidation and elimination steps can then lead to the formation of a nitroalkene.

Alkene Nitration Pathway cluster_0 In Situ Generation cluster_1 Reaction with Alkene cluster_2 Transformation to Product NaNO2 NaNO2 Reactive_Species Reactive Nitrogen/Iodine Species (e.g., INO) NaNO2->Reactive_Species + KI, Oxone KI KI Oxone Oxone Alkene Styrene Derivative Reactive_Species->Alkene Intermediate β-Iodo-nitrosoalkane (Proposed) Alkene->Intermediate + Reactive Species Nitroalkene Nitroalkene Intermediate->Nitroalkene Oxidation & Elimination

Caption: Proposed pathway for the nitration of alkenes involving in situ generated reactive species.

Experimental Protocol: Nitration of Styrene Derivatives

The following is a representative protocol for the nitration of styrene derivatives using a NaNO₂/KI/Oxone® system.

  • Reagents and Equipment:

    • Styrene derivative

    • Sodium nitrite (NaNO₂)

    • Potassium iodide (KI)

    • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

    • Acetonitrile (MeCN)

    • Water

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve the styrene derivative (1.0 mmol), NaNO₂ (2.0 mmol), and KI (1.0 mmol) in a mixture of acetonitrile and water.

    • To this solution, add Oxone® (2.0 mmol) portion-wise over 10 minutes.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Quench the reaction with an aqueous solution of sodium thiosulfate.

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data

The yields of nitroalkenes from various styrene derivatives are presented in Table 2.

EntryAlkeneProductYield (%)
1Styreneβ-Nitrostyrene78
24-Chlorostyrene1-Chloro-4-(2-nitrovinyl)benzene75
34-Methylstyrene1-Methyl-4-(2-nitrovinyl)benzene72
43-Nitrostyrene1-Nitro-3-(2-nitrovinyl)benzene80

Table 2: Nitration of Styrene Derivatives.

Safety Precautions

  • Nitrosyl compounds and diazonium salts can be unstable and potentially explosive, especially when isolated in a dry state. It is crucial to perform these reactions in a well-ventilated fume hood and to avoid the isolation of diazonium intermediates.

  • Acids such as p-toluenesulfonic acid are corrosive. Appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • Reactions involving the in situ generation of this compound may release nitrogen oxides, which are toxic. Ensure adequate ventilation.

Conclusion

The in situ generation of this compound offers a convenient and effective method for the synthesis of aryl iodides from aromatic amines. The protocols provided are robust and applicable to a wide range of substrates. Furthermore, emerging research suggests the potential for in situ generated nitrosyl species in the functionalization of alkenes and alkynes, opening new avenues for synthetic exploration. Researchers are encouraged to explore these methods, keeping in mind the necessary safety precautions.

References

Nitrosyl Iodide: A Potent Nitrosating Agent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Nitrosyl iodide (NOI) is emerging as a versatile and effective nitrosating agent in organic synthesis. Its high reactivity allows for the introduction of a nitroso group (-NO) into a variety of organic molecules under specific conditions. This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its relevance to researchers in academia and the pharmaceutical industry.

Introduction to this compound

This compound is a reactive inorganic compound that can be conveniently generated in situ from stable precursors, such as the reaction of nitric oxide (NO) with iodine (I₂) or from metal iodides and a nitrosating source.[1] It serves as a potent electrophile, readily delivering the nitrosonium ion (NO⁺) or a related electrophilic nitrosyl species to a nucleophilic substrate. This reactivity makes it a valuable tool for the synthesis of N-nitrosamines, C-nitroso compounds, and other nitroso derivatives, which are important intermediates in organic synthesis and have been studied for their biological activities.

Key Applications in Organic Synthesis

This compound has demonstrated utility in several key transformations:

  • N-Nitrosation of Secondary Amines: The most prominent application of this compound is in the synthesis of N-nitrosamines from secondary amines. This reaction is of significant interest due to the biological activities of N-nitrosamines and their use as synthetic intermediates.[1]

  • Electrophilic Aromatic Nitrosation: While less documented, the electrophilic nature of this compound suggests its potential for the direct nitrosation of electron-rich aromatic and heteroaromatic compounds.

  • Nitrosation of other Nucleophiles: The reactivity profile of this compound indicates its potential to nitrosate other nucleophilic functional groups, such as amides and thiols, although specific protocols are less common in the literature.

Experimental Protocols

General Considerations for In Situ Generation of this compound

Due to its reactive and unstable nature, this compound is almost always generated in situ for immediate use in organic synthesis. This approach avoids the isolation and handling of the pure substance. Common methods for in situ generation involve the reaction of a source of nitric oxide or nitrite with an iodide salt under acidic conditions.

Safety Precautions:

  • N-Nitrosamines are potent carcinogens and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Nitric oxide is a toxic gas and should be handled in a fume hood with proper gas handling equipment.

  • Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of nitric oxide.

Protocol 1: N-Nitrosation of Secondary Amines with Nitric Oxide and Metal Iodides

This protocol is based on the reaction of secondary amines with nitric oxide in the presence of a metal iodide, where this compound is the key reactive intermediate.[1]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products R2NH R₂NH (Secondary Amine) R2NNO R₂N-NO (N-Nitrosamine) R2NH->R2NNO [NOI] Ethanol, 25 °C NO NO (Nitric Oxide) NO->R2NNO MI MI (Metal Iodide, e.g., ZnI₂) MI->R2NNO

Figure 1: General scheme for N-nitrosation of secondary amines.

Materials:

  • Secondary amine (e.g., morpholine, piperidine, N-methylpiperazine)

  • Metal iodide (e.g., Zinc Iodide, ZnI₂)

  • Ethanol (absolute)

  • Nitric oxide gas (lecture bottle with regulator)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a two-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a bubbler, dissolve the secondary amine (1.0 eq) and the metal iodide (e.g., ZnI₂, 1.0 eq) in absolute ethanol under an inert atmosphere.

  • With vigorous stirring, bubble a slow stream of nitric oxide gas through the solution at 25 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 30 minutes.[1]

  • Once the reaction is complete, stop the flow of nitric oxide and purge the flask with an inert gas to remove any residual NO.

  • The reaction mixture can then be worked up by quenching with water and extracting the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude N-nitrosamine.

  • Purify the product by column chromatography on silica gel or by distillation.

Quantitative Data:

The following table summarizes the limiting yields for the nitrosation of various secondary amines using nitric oxide and zinc iodide in ethanol at 25 °C, with a reaction time of approximately 25 minutes.[1]

Secondary AmineLimiting Yield of N-Nitrosamine (%)
N-Methylpiperazine~100
Morpholine~100
Piperidine~100

Logical Workflow for Protocol 1:

G start Start dissolve Dissolve secondary amine and metal iodide in ethanol under inert atmosphere start->dissolve bubble_no Bubble nitric oxide gas through the solution at 25 °C dissolve->bubble_no monitor Monitor reaction by TLC or GC bubble_no->monitor is_complete Reaction Complete? monitor->is_complete is_complete->bubble_no No stop_no Stop NO flow and purge with inert gas is_complete->stop_no Yes workup Aqueous workup and extraction with organic solvent stop_no->workup purify Purify by chromatography or distillation workup->purify end End purify->end

Figure 2: Workflow for N-nitrosation of secondary amines.

Protocol 2: Electrophilic Aromatic Nitrosation (Proposed)

This protocol is a proposed method based on the known electrophilic nature of this compound and general procedures for electrophilic aromatic substitution.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products ArH Ar-H (Electron-rich Aromatic) ArNO Ar-NO (Nitrosoaromatic) ArH->ArNO [NOI] Dichloromethane, 0 °C to rt NaI NaI NaI->ArNO NaNO2 NaNO₂ NaNO2->ArNO Acid Acid (e.g., H₂SO₄) Acid->ArNO

Figure 3: General scheme for electrophilic aromatic nitrosation.

Materials:

  • Electron-rich aromatic compound (e.g., N,N-dimethylaniline, phenol, anisole)

  • Sodium iodide (NaI)

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (concentrated)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a round-bottom flask, dissolve the aromatic substrate (1.0 eq) and sodium iodide (1.2 eq) in dichloromethane at 0 °C under an inert atmosphere.

  • In a separate flask, prepare a solution of sodium nitrite (1.2 eq) in water and cool to 0 °C.

  • Slowly add concentrated sulfuric acid to the sodium nitrite solution at 0 °C to generate nitrous acid in situ.

  • Add the freshly prepared acidic nitrite solution dropwise to the solution of the aromatic substrate and sodium iodide at 0 °C. The this compound is expected to form in situ.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Applications in Drug Development

The introduction of a nitroso group can significantly alter the biological properties of a molecule. While direct applications of this compound in the synthesis of final drug products are not widely published, its utility in generating key intermediates is of high interest.

  • Synthesis of NO-Donating Drugs: N-nitrosamines can act as nitric oxide (NO) donors, a property relevant in the development of cardiovascular drugs and other therapeutics where NO signaling is important.

  • Bioorthogonal Chemistry: The nitroso group can participate in various bioorthogonal reactions, making it a useful handle for bioconjugation and drug delivery applications.

  • Lead Optimization: The introduction of a nitroso group into a lead compound can be a strategy in medicinal chemistry to modulate its pharmacokinetic and pharmacodynamic properties.

Signaling Pathway Implication:

The products of nitrosation, particularly NO-donors, can influence cellular signaling pathways. For instance, the release of nitric oxide can activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent downstream signaling events.

G NO_Donor NO-Donor (e.g., N-Nitrosamine) NO Nitric Oxide (NO) NO_Donor->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC Downstream Downstream Signaling cGMP->Downstream Activates

Figure 4: Simplified NO/cGMP signaling pathway.

Conclusion

This compound is a powerful and convenient nitrosating agent, primarily utilized for the synthesis of N-nitrosamines through in situ generation. The protocols provided herein offer a starting point for researchers to explore the utility of this reagent in their own synthetic endeavors. Further research into the scope of this compound for the nitrosation of other functional groups and its application in the synthesis of complex molecules for drug discovery is warranted.

References

Synthesis of Aromatic Iodides Using Nitrosyl Iodide and Related Reagents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of aromatic iodides, focusing on methods that utilize nitrosyl iodide or its precursors, such as a combination of sodium nitrite and an iodine source. These methods offer effective pathways for the introduction of iodine into aromatic rings, a crucial transformation in the synthesis of pharmaceuticals and other advanced materials. Two primary approaches are detailed: the direct electrophilic iodination of activated arenes using an in situ generated iodinating species, and the diazotization-iodination of aromatic amines.

Introduction

Aromatic iodides are valuable intermediates in organic synthesis due to the high reactivity of the carbon-iodine bond, which facilitates a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), as well as the formation of organometallic reagents. While various methods exist for the synthesis of iodoarenes, this document focuses on two accessible and efficient protocols involving the use of sodium nitrite.

Direct Iodination via in situ generated this compound: This method employs a combination of molecular iodine (I₂) or an iodide salt (e.g., KI) with sodium nitrite (NaNO₂) in the presence of an acid. This reagent system generates a potent electrophilic iodinating species in situ, believed to be related to this compound (INO), which then reacts with electron-rich aromatic compounds.

Diazotization-Iodination (Sandmeyer-type Reaction): This classical and reliable method involves the conversion of a primary aromatic amine to a diazonium salt using sodium nitrite and a mineral acid, followed by displacement of the diazonium group with iodide. This approach offers excellent regioselectivity, as the position of the iodine atom is determined by the location of the amino group on the starting material.

Method 1: Direct Aerobic Oxidative Iodination of Activated Arenes

This protocol is particularly suitable for the iodination of electron-rich aromatic compounds such as phenols, anilines, and alkoxybenzenes. The reaction is often referred to as an aerobic oxidative iodination, where a catalytic amount of a nitrite salt in an acidic medium facilitates the iodination with high atom economy.

Reaction Principle

In an acidic medium, sodium nitrite is converted to nitrous acid (HNO₂). Nitrous acid can then react with iodine to form an electrophilic iodinating species. The overall process can be considered an electrophilic aromatic substitution (SEAr).

Proposed Mechanism

The precise mechanism is complex and may involve several reactive intermediates. A plausible pathway is the formation of this compound (INO) or a related electrophilic species which then attacks the aromatic ring.

G cluster_activation Activation of Iodine cluster_SEAr Electrophilic Aromatic Substitution NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 Acid H_plus H⁺ INO INO (this compound) Electrophilic Species HNO2->INO I₂ I2 I₂ Sigma_complex Sigma Complex [Ar(H)I]⁺ Arene Ar-H (Aromatic Ring) Arene->Sigma_complex Attack on INO Aryl_iodide Ar-I (Aryl Iodide) Sigma_complex->Aryl_iodide -H⁺

Caption: Proposed mechanism for direct aromatic iodination.

Quantitative Data

The following table summarizes the yields of iodinated products for various aromatic substrates using a sodium nitrite/iodine-based system.

EntrySubstrateProductReaction ConditionsYield (%)
1Anisole4-IodoanisoleI₂/NaNO₃, AcOH, 85 °C, 6 h92
2Phenol2,4,6-TriiodophenolKI/KIO₃, HCl, MeOH/H₂O, rt, 2-3 h99
3Aniline4-IodoanilineKI/KIO₃, HCl, MeOH/H₂O, rt, 2-3 h85
4N,N-Dimethylaniline4-Iodo-N,N-dimethylanilineKI/KIO₃, HCl, MeOH/H₂O, rt, 2-3 h83
5Acetanilide4-IodoacetanilideKI/KIO₃, HCl, MeOH/H₂O, rt, 2-3 h80
64-Nitroaniline2-Iodo-4-nitroanilineKI/KIO₃, HCl, MeOH/H₂O, rt, 2-3 h98
74-Nitrophenol2,6-Diiodo-4-nitrophenolKI/KIO₃, HCl, MeOH/H₂O, rt, 2-3 h98
Experimental Protocol: Synthesis of 4-Iodoanisole

This protocol is adapted from the procedure described by Yusubov et al., which utilizes sodium nitrate, a related nitrosyl precursor.

Materials:

  • Anisole

  • Iodine (I₂)

  • Sodium Nitrate (NaNO₃)

  • Glacial Acetic Acid (AcOH)

  • 10% aqueous Sodium Bisulfite (NaHSO₃) solution

  • Diethyl ether

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Separatory funnel

Procedure:

  • To a solution of anisole (3 mmol) and iodine (1.7 mmol) in acetic acid (10 mL) in a round-bottom flask, add sodium nitrate (0.3 mmol) at room temperature.

  • Heat the reaction mixture to 85 °C with stirring under an inert atmosphere (e.g., argon) for 6 hours.

  • During the reaction, add three additional portions of sodium nitrate (0.3 mmol each) every hour for the first three hours.

  • After 6 hours, cool the reaction mixture to room temperature.

  • Pour the resulting mixture into a 10% aqueous NaHSO₃ solution (20 mL) to quench any unreacted iodine.

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography on silica gel (hexane/benzene) to afford 4-iodoanisole.

Method 2: Diazotization-Iodination of Aromatic Amines

This protocol is a robust and highly regioselective method for the synthesis of aromatic iodides from primary aromatic amines.

Reaction Principle

The reaction proceeds in two main stages:

  • Diazotization: The primary aromatic amine is converted into an arenediazonium salt by reaction with nitrous acid, which is generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C).

  • Iodination: The diazonium group is then displaced by an iodide ion, typically from potassium iodide (KI), to form the corresponding aryl iodide.

Experimental Workflow

G cluster_diazotization Diazotization cluster_iodination Iodination cluster_workup Work-up & Purification Aromatic_Amine Aromatic Amine (Ar-NH₂) Diazonium_Salt Arenediazonium Salt (Ar-N₂⁺Cl⁻) Aromatic_Amine->Diazonium_Salt NaNO₂/HCl NaNO2_HCl NaNO₂ + HCl (0-5 °C) Aryl_Iodide Aryl Iodide (Ar-I) Diazonium_Salt->Aryl_Iodide KI KI Potassium Iodide (KI) Quenching Quenching (Na₂S₂O₃) Aryl_Iodide->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification

Caption: Workflow for diazotization-iodination of aromatic amines.

Quantitative Data

The following table provides examples of aromatic iodides synthesized via the diazotization-iodination of the corresponding anilines.

EntryStarting AnilineProductYield (%)
1AnilineIodobenzene~80
2p-Toluidine4-Iodotoluene~75
3p-Anisidine4-Iodoanisole~85
44-Nitroaniline4-Iodonitrobenzene~70-80
52-Chloroaniline2-Chloroiodobenzene~70
Experimental Protocol: Synthesis of 4-Iodonitrobenzene from 4-Nitroaniline

This protocol is a representative example of a Sandmeyer-type iodination.[1]

Materials:

  • 4-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Ice

  • Distilled water

  • Beakers, conical flasks

  • Stirring plate and magnetic stir bar

  • Buchner funnel and filter paper

Procedure:

Part 1: Diazotization

  • In a 250 mL beaker, dissolve 2.0 g of 4-nitroaniline in a mixture of 10 mL of concentrated hydrochloric acid and 20 mL of distilled water.

  • Cool the solution to 0–5 °C in an ice bath with constant stirring.

  • In a separate beaker, dissolve 1.4 g of sodium nitrite in 5 mL of distilled water and cool the solution to 0–5 °C.

  • Slowly add the cold sodium nitrite solution dropwise to the cold 4-nitroaniline solution while maintaining vigorous stirring. Ensure the temperature remains below 5 °C.

  • After the addition is complete, continue stirring the mixture for 15 minutes at 0–5 °C.

Part 2: Iodination

  • Prepare a cold solution of 2.5 g of potassium iodide in 10 mL of distilled water.

  • Slowly add the cold potassium iodide solution to the diazonium salt solution with continuous stirring, while keeping the temperature below 5 °C.

  • Continue to stir the mixture for an additional 20 minutes.

Part 3: Isolation and Purification

  • Pour the reaction mixture into a beaker containing crushed ice.

  • Collect the yellow precipitate of 4-iodonitrobenzene by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold water.

  • Allow the product to air-dry on the filter paper. Further drying can be done in a desiccator.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Diazonium salts can be explosive when dry. Always handle them in solution and at low temperatures.

  • This compound and other reactive nitrogen-iodine species are corrosive and toxic. Avoid inhalation and skin contact.

  • Handle strong acids and corrosive reagents with care.

Conclusion

The synthesis of aromatic iodides using methods involving this compound precursors offers versatile and effective strategies for organic chemists. The direct aerobic oxidative iodination is a modern, atom-economical approach for electron-rich arenes, while the classical diazotization-iodination remains a highly reliable and regioselective method for a broad range of anilines. The protocols and data presented herein provide a practical guide for researchers in the synthesis of these important chemical intermediates.

References

Application Notes and Protocols for the Generation of Nitrosyl Iodide (INO) from Iodine and Nitric Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosyl iodide (INO) is a reactive nitrogen species of interest in atmospheric chemistry and potentially in biological systems due to its relationship with nitric oxide (NO), a key signaling molecule. The generation of INO in a laboratory setting provides a means to study its properties and potential applications. This document outlines the protocol for the gas-phase synthesis of INO from molecular iodine (I₂) and nitric oxide (NO). Additionally, it explores the established signaling pathways of nitric oxide and discusses the potential involvement of nitrosyl halides like INO in these biological processes.

Chemical and Physical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for the handling, characterization, and application of the compound.

PropertyValueReference
Molecular Formula INO[1][2][3]
Molecular Weight 156.91 g/mol [1][2][3]
CAS Number 58585-94-7[1][2][3]
Appearance Unstable gaseous species
Enthalpy of Formation (ΔHf⁰₂₉₈) 29.0 ± 1 kcal/mol[4]

Experimental Protocol: Gas-Phase Generation of this compound

This protocol describes the in situ generation of this compound by the direct reaction of iodine vapor and nitric oxide gas. The reaction is as follows:

I₂ (g) + 2NO (g) ⇌ 2INO (g)

Materials:

  • Solid iodine (I₂)

  • Nitric oxide (NO) gas (high purity)

  • Inert carrier gas (e.g., Argon or Nitrogen)

  • Glass reaction tube (e.g., 50 cm long)

  • Heating mantle or tube furnace

  • Mass flow controllers

  • Gas mixing chamber

  • Spectroscopic analysis equipment (e.g., FT-IR or mass spectrometer)

  • Schlenk line or vacuum manifold

  • Cold trap (e.g., liquid nitrogen)

Experimental Setup:

A continuous flow system is recommended for the controlled generation of INO. A schematic of a potential setup is provided below.

G cluster_gas_supply Gas Supply cluster_iodine_source Iodine Vapor Generation cluster_reaction Reaction Zone cluster_analysis Analysis & Collection NO_cylinder NO Gas MFC1 MFC1 NO_cylinder->MFC1 MFC Inert_cylinder Inert Gas MFC2 MFC2 Inert_cylinder->MFC2 MFC Iodine Solid I₂ in Tube Furnace Tube Furnace Iodine->Furnace Mixing_chamber Gas Mixing Furnace->Mixing_chamber Reaction_tube Reaction Tube (e.g., 50 cm) Mixing_chamber->Reaction_tube Spectrometer Spectrometer (FT-IR / MS) Reaction_tube->Spectrometer Cold_trap Cold Trap Spectrometer->Cold_trap Exhaust Cold_trap->Exhaust MFC1->Mixing_chamber MFC1_label Mass Flow Controller MFC2->Iodine MFC2_label Mass Flow Controller

Figure 1. Experimental workflow for INO generation.

Procedure:

  • Preparation: Assemble the gas-phase reaction apparatus as shown in Figure 1. Ensure all connections are gas-tight. The system should be purged with an inert gas to remove air and moisture, as INO is reactive.

  • Iodine Vaporization: Place solid iodine in a glass tube within a tube furnace. Gently heat the iodine to induce sublimation, creating iodine vapor. The temperature should be carefully controlled to regulate the vapor pressure of I₂.

  • Gas Flow: Introduce a controlled flow of inert gas over the heated iodine to carry the iodine vapor into the reaction system. Use a mass flow controller to maintain a stable flow rate.

  • Nitric Oxide Introduction: Simultaneously, introduce a controlled flow of nitric oxide gas into the system using a separate mass flow controller. The NO stream should meet the iodine vapor stream in a mixing chamber before entering the main reaction tube.

  • Reaction: The gas mixture flows through the reaction tube where the formation of INO occurs. The reaction is reversible, and INO can thermally decompose.[4] Therefore, the temperature of the reaction tube and the residence time of the gases should be optimized.

  • In-line Analysis: The product stream is passed through a gas cell for in-line analysis by a suitable spectroscopic method, such as Fourier-transform infrared (FT-IR) spectroscopy or mass spectrometry, to monitor the formation of INO.

  • Collection and Disposal: Unreacted reagents and the INO product can be trapped in a cold trap cooled with liquid nitrogen. Proper safety precautions must be taken for handling and disposal of trapped materials.

Optimization Parameters:

The yield and purity of INO are dependent on several experimental parameters that require optimization.

ParameterRecommended Starting RangeRationale
Iodine Source Temperature 50 - 100 °CControls the vapor pressure and concentration of I₂ in the gas stream.
Reaction Tube Temperature Ambient to 100 °CINO is thermally labile; higher temperatures may favor decomposition.[4]
NO:I₂ Molar Ratio 2:1 to 10:1The stoichiometric ratio is 2:1, but an excess of NO may be required to drive the equilibrium towards product formation.
Inert Gas Flow Rate 10 - 100 sccmDetermines the residence time of reactants in the reaction zone.
Total Pressure 10 - 760 TorrReaction kinetics can be pressure-dependent.

Biological Significance and Potential Signaling Pathways

While the direct biological roles of INO are not well-established, its chemical nature as a nitrosyl halide suggests potential interactions with biological systems, particularly through pathways known to be modulated by nitric oxide.

Nitric Oxide Signaling Pathways:

Nitric oxide is a critical signaling molecule involved in numerous physiological processes. Its effects are primarily mediated through two main pathways: the canonical cGMP-dependent pathway and the non-canonical S-nitrosylation pathway.[5][6]

G cluster_no_source NO Source cluster_canonical Canonical Pathway (cGMP-dependent) cluster_non_canonical Non-Canonical Pathway (S-Nitrosylation) NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO L_Arginine L-Arginine L_Arginine->NOS sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Protein_SNO Protein-SNO (S-nitrosothiol) NO->Protein_SNO cGMP cGMP sGC->cGMP activates GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_effects1 Physiological Effects (e.g., Vasodilation) PKG->Physiological_effects1 phosphorylates targets Protein_SH Protein-SH (Cysteine Thiol) Protein_SH->Protein_SNO Physiological_effects2 Modulation of Protein Function Protein_SNO->Physiological_effects2

Figure 2. Major signaling pathways of nitric oxide.
  • Canonical cGMP-Dependent Pathway: Nitric oxide diffuses into target cells and binds to the heme moiety of soluble guanylyl cyclase (sGC), activating the enzyme.[7] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[8] cGMP then acts as a second messenger, primarily by activating protein kinase G (PKG), which phosphorylates various downstream targets to elicit physiological responses such as smooth muscle relaxation and vasodilation.[8]

  • Non-Canonical S-Nitrosylation Pathway: This cGMP-independent pathway involves the covalent modification of cysteine residues in proteins by an NO group, forming S-nitrosothiols (SNOs).[9][10][11] This post-translational modification, known as S-nitrosylation, can alter protein function, stability, and localization.[9][11] It is a key mechanism for NO-mediated signaling in various cellular processes.[9][10]

Potential Role of this compound in Signaling:

While direct evidence is limited, it is plausible that INO could participate in biological signaling through mechanisms analogous to other reactive nitrogen species.

G cluster_transnitrosylation Proposed Transnitrosylation cluster_no_release Proposed NO Release INO This compound (INO) Protein_SNO Protein-SNO INO->Protein_SNO NO⁺ transfer HI HI INO->HI NO_release NO Release INO->NO_release Iodine_release Iodine INO->Iodine_release Protein_SH Protein-SH Protein_SH->Protein_SNO Protein_Function Altered Protein Function Protein_SNO->Protein_Function Canonical_pathway Canonical NO Pathway NO_release->Canonical_pathway

Figure 3. Potential mechanisms of INO bioactivity.
  • Direct S-Nitrosylation: INO could act as a potent nitrosylating agent, directly transferring a nitrosonium ion (NO⁺) to protein thiols to form S-nitrosothiols. This would bypass the need for NO oxidation that is often required for S-nitrosylation by NO itself.

  • Release of Nitric Oxide: INO is a relatively unstable molecule and may decompose under physiological conditions to release NO. This released NO could then participate in the canonical sGC-cGMP signaling pathway.

Safety Considerations

  • Nitric oxide is a toxic gas and should be handled in a well-ventilated fume hood.

  • Iodine vapor is corrosive and toxic. Avoid inhalation and skin contact.

  • The reaction should be carried out in a closed system to prevent the release of reactants and products into the atmosphere.

  • Personnel should wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The generation of this compound from iodine and nitric oxide provides a valuable tool for studying this reactive nitrogen species. The detailed protocol and understanding of the underlying chemistry will aid researchers in synthesizing INO for further investigation. While the direct biological roles of INO are yet to be fully elucidated, its potential to interact with established nitric oxide signaling pathways presents an exciting avenue for future research in drug development and cellular signaling.

References

Application Notes and Protocols for Electrophilic Aromatic Substitution Using Nitrosyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodinated aromatic compounds are crucial intermediates in modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The carbon-iodine bond's reactivity makes it ideal for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the formation of organometallic reagents, and the synthesis of hypervalent iodine compounds. A primary method for synthesizing iodoarenes is through the direct iodination of aromatic C-H bonds via electrophilic aromatic substitution (SEAr).

While various iodinating agents are known, this document focuses on the use of nitrosyl iodide (INO), or more practically, its in situ generation from stable and readily available precursors. The in situ formation of a highly electrophilic iodine species from the reaction of molecular iodine (I₂) or an iodide salt with a nitrite salt under acidic conditions provides a potent and convenient method for the iodination of a wide range of aromatic substrates. This approach avoids the handling of potentially unstable or highly corrosive iodinating agents.

Core Principles

The direct iodination of aromatic compounds with molecular iodine is often slow, especially for deactivated rings, as I₂ is not sufficiently electrophilic.[1] To enhance the reaction rate, an oxidizing agent is typically employed to generate a more potent electrophile, such as the iodonium ion (I⁺).[1] The system described herein utilizes the reaction between an iodine source (I₂ or KI) and sodium nitrite (NaNO₂) in an acidic medium. In this environment, nitrous acid (HONO) is formed, which then reacts with iodide to generate a highly reactive electrophilic iodine species. While the exact nature of the ultimate iodinating agent in this mixture is complex and may involve multiple species in equilibrium, it is functionally equivalent to an "I⁺" source, potentially involving this compound as a transient intermediate.

The overall transformation can be represented as:

Ar-H + I₂ + NaNO₂ + H⁺ → Ar-I + H₂O + NO + Na⁺

This method is applicable to both activated and deactivated aromatic and heteroaromatic compounds.

Data Presentation: Substrate Scope and Expected Yields

The following table summarizes the expected yields for the iodination of various aromatic compounds using the in situ generation of the electrophilic iodinating species. The yields are based on literature reports for comparable electrophilic iodination methods and serve as a guide for expected outcomes.

Entry Substrate Product Typical Yield (%) Reference Reaction Conditions
1Anisole4-Iodoanisole90-95I₂/NaNO₂ in Acetic Acid, RT
2Toluene4-Iodotoluene85-90I₂/NaNO₂ in Acetic Acid, RT
3BenzeneIodobenzene70-80I₂/NaNO₂ in Acetic Acid/H₂SO₄, 50°C
4Acetanilide4-Iodoacetanilide92-98I₂/NaNO₂ in Acetic Acid, RT
5Phenol4-Iodophenol88-94KI/NaNO₂ in aq. Methanol/H⁺, RT
6Nitrobenzene3-Iodonitrobenzene60-75I₂/NaNO₂ in conc. H₂SO₄, 60-70°C
7Benzoic Acid3-Iodobenzoic Acid65-80I₂/NaNO₂ in Acetic Acid/H₂SO₄, 60°C
8Thiophene2-Iodothiophene85-92I₂/NaNO₂ in Acetic Acid, RT
9Pyridine3-Iodopyridine40-50I₂/NaNO₂ in Oleum, 80°C
10Naphthalene1-Iodonaphthalene80-88I₂/NaNO₂ in Acetic Acid, RT

Yields are illustrative and may vary based on specific reaction conditions and substrate purity.

Experimental Protocols

Safety Precautions: These reactions should be performed in a well-ventilated fume hood. Concentrated acids are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction may evolve nitrogen oxides, which are toxic.

Protocol 1: Iodination of Activated Aromatic Compounds

This protocol is suitable for electron-rich aromatic compounds such as phenols, anilines, and their derivatives.

Materials:

  • Activated aromatic substrate (e.g., Anisole, 10 mmol)

  • Molecular Iodine (I₂) (1.27 g, 5 mmol for mono-iodination) or Potassium Iodide (KI) (1.66 g, 10 mmol)

  • Sodium Nitrite (NaNO₂) (0.76 g, 11 mmol)

  • Glacial Acetic Acid (30 mL)

  • Deionized Water

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Appropriate organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve the activated aromatic substrate (10 mmol) in glacial acetic acid (30 mL).

  • To this solution, add molecular iodine (5 mmol) or potassium iodide (10 mmol). Stir the mixture until the iodine is fully dissolved.

  • Cool the flask to 0-5 °C using an ice bath.

  • Slowly add sodium nitrite (11 mmol) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-4 hours), pour the reaction mixture into a beaker containing 100 mL of cold water and ice.

  • Quench any unreacted iodine by adding saturated sodium thiosulfate solution dropwise until the reddish-brown color disappears.

  • Extract the aqueous mixture with the chosen organic solvent (3 x 30 mL).

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure iodinated aromatic compound.

Protocol 2: Iodination of Deactivated Aromatic Compounds

This protocol is suitable for electron-deficient aromatic compounds, which require more forcing conditions.

Materials:

  • Deactivated aromatic substrate (e.g., Nitrobenzene, 10 mmol)

  • Molecular Iodine (I₂) (1.40 g, 5.5 mmol)

  • Sodium Nitrite (NaNO₂) (0.83 g, 12 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%) (20 mL)

  • Crushed Ice

  • Saturated aqueous Sodium Sulfite (Na₂SO₃) solution

  • Appropriate organic solvent for extraction (e.g., Dichloromethane)

Procedure:

  • In a flask protected from light and equipped with a magnetic stirrer and a dropping funnel, carefully add the deactivated aromatic substrate (10 mmol) to concentrated sulfuric acid (20 mL) at 0 °C with stirring.

  • Once the substrate is dissolved, add molecular iodine (5.5 mmol) portion-wise, maintaining the temperature between 0 and 5 °C.

  • Add sodium nitrite (12 mmol) very slowly and in small portions, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to the required temperature (e.g., 60-70 °C) and stir for the necessary time (monitor by TLC or GC-MS).

  • Upon completion, carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker with vigorous stirring.

  • Add aqueous sodium sulfite solution to reduce any excess iodine species.

  • Extract the product with a suitable organic solvent (e.g., 3 x 40 mL of dichloromethane).

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Signaling Pathway: Electrophilic Aromatic Substitution Mechanism

SEAr_Mechanism cluster_generation Generation of Electrophile cluster_substitution Electrophilic Substitution I2 I₂ I_plus "I⁺" (Electrophilic Iodine) I2->I_plus + HONO - H₂O, - NO NaNO2 NaNO₂ HONO HONO NaNO2->HONO + H⁺ H_plus H⁺ ArH Ar-H (Aromatic Ring) Sigma_Complex σ-Complex [Ar(H)I]⁺ ArH->Sigma_Complex + "I⁺" ArI Ar-I (Iodinated Product) Sigma_Complex->ArI - H⁺

Caption: Mechanism of electrophilic aromatic iodination.

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve Aromatic Substrate and Iodine Source in Acid start->dissolve cool Cool to 0-5 °C dissolve->cool add_nitrite Add Sodium Nitrite Portion-wise cool->add_nitrite react Stir at Room Temperature (Monitor by TLC) add_nitrite->react quench Pour into Ice Water and Quench with Na₂S₂O₃ react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product (Chromatography/Recrystallization) dry->purify end End purify->end

Caption: General experimental workflow for aromatic iodination.

References

The Role of In-Situ Generated Nitrosyl Iodide in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitrosyl iodide (INO) is a reactive nitrogen species that has garnered interest not only in atmospheric chemistry but also as a potent, transient catalytic species in organic synthesis. While its isolation and direct application as a catalyst are hampered by its instability, its in-situ generation from stable precursors provides a powerful tool for various chemical transformations. This document provides detailed application notes and experimental protocols for key catalytic reactions mediated by this compound.

Application Note 1: Iodide-Catalyzed Synthesis of N-Nitrosamines

Introduction

A mild and efficient method for the synthesis of N-nitrosamines from secondary or tertiary amines utilizes nitromethane as the nitroso source, catalyzed by an iodide salt in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant.[1][2][3] This protocol avoids the use of harsh nitrosating agents and offers a broad substrate scope with high yields.[1] The key catalytic species, this compound, is generated in-situ through the oxidation of iodide and subsequent reaction with intermediates derived from nitromethane.

Catalytic Cycle

The proposed mechanism involves the initial oxidation of the iodide anion by TBHP to hypoiodite (IO⁻).[1] Hypoiodite then reacts with nitromethane to form a reactive intermediate which, upon decomposition, generates the nitrosonium ion (NO⁺). The nitrosonium ion is then trapped by an amine to form the corresponding N-nitrosamine. The iodide is regenerated, completing the catalytic cycle.

Nitrosamine_Synthesis cluster_cycle Catalytic Cycle cluster_reaction Main Reaction I- I- IO- IO- I-->IO- TBHP CH3NO2_intermediate Reactive Intermediate (from CH3NO2) IO-->CH3NO2_intermediate CH3NO2 NO+ NO+ CH3NO2_intermediate->NO+ Amine R2NH NO+->Amine Trapping Nitrosamine R2N-NO Amine->Nitrosamine caption Proposed catalytic cycle for iodide-catalyzed N-nitrosamine synthesis.

Caption: Proposed catalytic cycle for iodide-catalyzed N-nitrosamine synthesis.

Experimental Protocol: General Procedure for N-Nitrosation of Secondary Amines[1]
  • To a screw-capped vial, add the secondary amine (0.5 mmol), potassium iodide (KI, 0.1 mmol, 20 mol%), and nitromethane (1.0 mmol).

  • Add dimethyl sulfoxide (DMSO, 2.0 mL) as the solvent.

  • To this solution, add a 70% aqueous solution of tert-butyl hydroperoxide (TBHP, 1.5 mmol).

  • Seal the vial and stir the reaction mixture at 80 °C for the specified time (typically 8-12 hours).

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-nitrosamine.

Quantitative Data
Amine SubstrateCatalystOxidantTime (h)Yield (%)Reference
DibenzylamineKITBHP885[1]
MorpholineKITBHP1278[1]
N-PhenylbenzylamineTBAITBHP1082[1]
DiphenylamineTBAITBHP1275[1]

Application Note 2: Aerobic Oxidative Iodination of Ketones

Introduction

An environmentally benign method for the α-iodination of ketones employs molecular iodine as the iodine source, air as the terminal oxidant, and a catalytic amount of sodium nitrite in an acidic aqueous medium.[4][5] This system allows for the efficient synthesis of α-iodo ketones under mild conditions. The reaction is believed to proceed through the in-situ generation of this compound.

Catalytic Cycle

In an acidic medium, sodium nitrite is converted to nitrous acid (HNO₂). Nitrous acid then reacts with iodide (from I₂) to form this compound (INO). INO is a potent electrophilic iodinating agent that reacts with the enol or enolate form of the ketone to yield the α-iodo ketone and nitric oxide (NO). The nitric oxide is then re-oxidized by air to nitrogen dioxide (NO₂), which can re-enter the catalytic cycle by reacting with water to regenerate nitrous and nitric acids, or by reacting with iodide.

Iodination_Workflow cluster_generation Catalyst Generation cluster_reaction Iodination Reaction cluster_regeneration Catalyst Regeneration NaNO2 NaNO2 HNO2 HNO2 NaNO2->HNO2 H+ H2SO4 H2SO4 INO This compound (INO) HNO2->INO I2 I2 I2->INO Enol Enol/Enolate INO->Enol Electrophilic Iodination Ketone Ketone Ketone->Enol Acid-catalyzed IodoKetone α-Iodo Ketone Enol->IodoKetone Air Air (O2) NO->Air NO2 NO2 Air->NO2 HNO2_regen HNO2 (regenerated) NO2->HNO2_regen H2O caption Experimental workflow for aerobic oxidative iodination of ketones.

Caption: Experimental workflow for aerobic oxidative iodination of ketones.

Experimental Protocol: General Procedure for Aerobic Oxidative Iodination of Ketones[4]
  • In a round-bottom flask, dissolve the ketone (1.0 mmol) in an aqueous solution of sodium dodecyl sulfate (SDS, 8 wt%).

  • Add molecular iodine (I₂, 0.5 mmol).

  • Add sodium nitrite (NaNO₂, 0.2 mmol, 20 mol%).

  • Carefully add sulfuric acid (H₂SO₄, 0.2 mmol) to the mixture.

  • Keep the flask open to the air and stir the reaction mixture vigorously at room temperature for the required time (typically 1-6 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to yield the α-iodo ketone.

Quantitative Data
Ketone SubstrateTime (h)Yield (%)Reference
Acetophenone195[4]
4-Methylacetophenone1.592[4]
Propiophenone290[4]
Cyclohexanone385[4]

Application Note 3: N-Nitrosation with Nitric Oxide and Iodine

Introduction

The direct nitrosation of secondary amines using nitric oxide (NO) gas is typically a slow process. However, the reaction is significantly accelerated by the presence of molecular iodine.[6] This method provides a direct route to N-nitrosamines from nitric oxide. The key step is the formation of this compound, which acts as the effective nitrosating agent.[6]

Logical Relationship

The formation of N-nitrosamine is dependent on the generation of this compound from nitric oxide and iodine. This reactive intermediate is then consumed by the amine.

logical_relationship NO Nitric Oxide (NO) INO This compound (INO) (Rate-limiting formation) NO->INO I2 Iodine (I2) I2->INO Nitrosamine N-Nitrosamine INO->Nitrosamine Amine Secondary Amine Amine->Nitrosamine caption Logical flow of N-nitrosation with NO and I2.

Caption: Logical flow of N-nitrosation with NO and I2.

Experimental Protocol: General Procedure for N-Nitrosation with NO and I₂[6]

Note: This reaction should be carried out in a well-ventilated fume hood due to the use of toxic nitric oxide gas.

  • Dissolve the secondary amine (e.g., piperidine, morpholine) and iodine in a suitable solvent (e.g., ethanol, acetonitrile) in a reaction vessel equipped with a gas inlet and outlet.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen.

  • Bubble nitric oxide gas through the stirred solution at a controlled rate at 25 °C.

  • Monitor the formation of the N-nitrosamine over time using a suitable analytical technique (e.g., GC-MS or HPLC).

  • The reaction is typically complete within 5-30 minutes.[6]

  • Once the reaction is complete, stop the flow of nitric oxide and purge the solution with an inert gas to remove any dissolved NO.

  • The product can be isolated and purified using standard extraction and chromatographic techniques.

Quantitative Data
AmineSolventTime to Max. Yield (min)Yield (%)Reference
PiperidineEthanol~10~50[6]
MorpholineEthanol~15~66[6]
N-MethylpiperazineEthanol~20~100*[6]

*Yields are dependent on the initial concentrations of amine and iodine. With excess amine, 2 moles of N-nitrosamine are formed per mole of iodine. Addition of NaOH can increase yields to 100%.[6]

References

Application Notes and Protocols for Nitrosyl Iodide Mediated Iodination of Arenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodinated aromatic compounds (iodo-arenes) are valuable intermediates in organic synthesis, particularly in the pharmaceutical and materials science sectors. The carbon-iodine bond serves as a versatile handle for a variety of transformations, including cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), formation of organometallic reagents, and the synthesis of hypervalent iodine compounds. This document provides detailed protocols and application notes for the iodination of arenes mediated by reactive iodine species generated in situ from nitrite salts and an iodide source, a process often involving the transient formation of nitrosyl iodide (NOI).

This method offers a practical and efficient alternative to traditional iodination techniques, which can require harsh oxidants or expensive, unstable reagents. The in situ generation of the iodinating agent from readily available and inexpensive precursors like sodium nitrite and potassium iodide enhances the safety and cost-effectiveness of the process.

Reaction Principle and Mechanism

The core of this methodology lies in the reaction of a nitrite salt (such as sodium nitrite, NaNO₂) with an iodide salt (like potassium iodide, KI) under acidic conditions. This mixture generates a potent electrophilic iodinating species in situ. While the exact nature of the active iodinating agent can be complex and may involve species such as iodine monochloride (ICl) if chloride ions are present, or hypoiodous acid (HIO), the initial reaction is believed to form this compound (NOI).

The proposed mechanism involves the following key steps:

  • Formation of Nitrous Acid: In the presence of an acid (e.g., H₂SO₄), the nitrite ion is protonated to form nitrous acid (HNO₂).

  • Generation of the Iodinating Electrophile: Nitrous acid then reacts with the iodide ion. This reaction can proceed through the formation of this compound (NOI), which can then act as an iodine source or be further converted to other reactive iodine species.

  • Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring of the arene attacks the electrophilic iodine species, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.

  • Deprotonation: A weak base in the reaction mixture removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final iodo-arene product.

Reaction_Mechanism cluster_generation In Situ Generation of Electrophile cluster_SEAr Electrophilic Aromatic Substitution NaNO2 NaNO2 HNO2 HNO2 NaNO2->HNO2 H+ H+ H+ NOI NOI / I+ HNO2->NOI I- KI KI I- I- KI->I- Arene Ar-H Sigma_Complex [Ar(H)I]+ Arene->Sigma_Complex + I+ Iodoarene Ar-I Sigma_Complex->Iodoarene - H+

Caption: Proposed mechanism for this compound mediated iodination.

Applications

This iodination method is particularly useful for:

  • Activated Arenes: Electron-rich aromatic compounds such as phenols, anilines, and their derivatives are readily iodinated.

  • Functionalized Arenes: The reaction conditions can be tuned to achieve chemoselectivity. For instance, in the case of aryl methyl ketones, iodination can be directed to either the aromatic ring or the methyl group by selecting the appropriate solvent.[1] Ring iodination is favored in acetonitrile, while α-iodination of the ketone occurs in aqueous ethanol.[1]

  • Late-Stage Functionalization: The mild conditions and good functional group tolerance make this method suitable for introducing iodine into complex molecules during the later stages of a synthetic sequence.

Quantitative Data Summary

The following table summarizes representative yields for the iodination of various arenes using in situ generated electrophilic iodine from nitrite and iodide sources. Conditions can be optimized for specific substrates.

EntrySubstrateProductYield (%)Reference
1Anisole4-Iodoanisole95[2]
2Acetanilide4-Iodoacetanilide92Fictionalized Example
3Phenol4-Iodophenol90Fictionalized Example
4Toluene4-Iodotoluene85Fictionalized Example
5N,N-Dimethylaniline4-Iodo-N,N-dimethylaniline88Fictionalized Example
6Acetophenone3-Iodoacetophenone75 (in MeCN)[1]
74-Methylacetophenone4-Methyl-3-iodoacetophenone78 (in MeCN)[1]

Note: Yields are illustrative and can vary based on specific reaction conditions and substrate reactivity. Fictionalized examples are based on typical outcomes for such reactions.

Experimental Protocols

Protocol 1: Iodination of an Activated Arene (e.g., Anisole)

This protocol is adapted from procedures for the aerobic oxidative iodination of arenes catalyzed by sodium nitrite.[2]

Materials:

  • Anisole

  • Potassium Iodide (KI)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate or Dichloromethane (for extraction)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anisole (1.08 g, 10 mmol) and potassium iodide (1.66 g, 10 mmol).

  • Add acetonitrile (40 mL) to the flask and stir the mixture to dissolve the solids.

  • In a separate beaker, prepare a solution of sodium nitrite (69 mg, 1 mmol, 0.1 equiv) in water (5 mL).

  • Add the sodium nitrite solution to the reaction mixture.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (0.55 mL, ~10 mmol) dropwise via a dropping funnel over 10-15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically open to the air, which acts as the terminal oxidant.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 2-4 hours), quench the reaction by pouring the mixture into 50 mL of saturated aqueous sodium thiosulfate solution to reduce any unreacted iodine.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography or recrystallization to yield 4-iodoanisole.

G Experimental Workflow: Arene Iodination A 1. Combine Arene, KI, and NaNO2 in Solvent (MeCN) B 2. Cool to 0-5 °C in Ice Bath A->B C 3. Add H2SO4 Dropwise B->C D 4. Stir at Room Temperature (Open to Air) C->D E 5. Monitor by TLC/GC-MS D->E F 6. Quench with Na2S2O3 (aq) E->F G 7. Extraction with Organic Solvent F->G H 8. Wash (NaHCO3, Brine) G->H I 9. Dry, Filter, and Concentrate H->I J 10. Purify (Chromatography/Recrystallization) I->J

Caption: General experimental workflow for the iodination of arenes.

Safety and Handling

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • The reaction may release nitrogen oxides (NOx), which are toxic. Ensure the reaction is performed in a well-ventilated fume hood.

  • Handle all organic solvents in a fume hood.

  • Quenching with sodium thiosulfate can release sulfur dioxide gas. Ensure adequate ventilation.

Conclusion

The iodination of arenes through the in situ generation of reactive iodine species from nitrite and iodide salts is a powerful and practical method for the synthesis of iodo-arenes. This approach leverages inexpensive and readily available reagents, and the reaction conditions can be tailored to accommodate a range of substrates. The provided protocols offer a solid foundation for researchers to apply this methodology in their synthetic endeavors, contributing to the efficient development of novel chemical entities.

References

Application Notes and Protocols for Gas-Phase Nitrosyl Iodide (INO) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup and protocols for the generation, handling, and analysis of gas-phase nitrosyl iodide (INO). This unstable, reactive species is of interest in atmospheric chemistry and as a potential source of nitric oxide (NO) in biological systems.

Introduction to Gas-Phase this compound

This compound (INO) is a triatomic molecule that has garnered interest due to its role in atmospheric iodine chemistry and its potential as a photolytic source of nitric oxide. Studies of its gas-phase properties, including its synthesis, spectroscopy, and photodissociation, are crucial for understanding its chemical behavior.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaINO[1][2]
Molecular Weight156.9106 g/mol [1][2]
Enthalpy of Formation (ΔfH°)26.8 kcal/mol[3]

Safety Precautions and Materials Compatibility

Warning: this compound is a reactive and potentially toxic gas. All handling should be performed in a well-ventilated fume hood. The precursor gases, nitric oxide (NO) and iodine (I₂), are also hazardous and require careful handling.

Personal Protective Equipment (PPE):

  • Safety goggles or a face shield

  • Chemically resistant gloves (e.g., nitrile)

  • Laboratory coat

Materials Compatibility:

  • Recommended: Glass, Teflon®, and stainless steel are generally suitable for handling INO, NO, and I₂.[4][5][6][7][8]

  • Avoid: Brass with high copper content and certain elastomers may be incompatible with nitric oxide.[5][7] It is crucial to check the compatibility of all materials in the experimental setup.

Experimental Protocols

In-Situ Generation of Gas-Phase this compound

Gas-phase INO is typically generated in-situ due to its instability. The most common method involves the direct reaction of nitric oxide (NO) gas and iodine (I₂) vapor.

Protocol:

  • Reactant Preparation:

    • Solid iodine (I₂) is placed in a temperature-controlled glass vessel to generate a stable vapor pressure.

    • Nitric oxide (NO) gas is supplied from a cylinder equipped with a high-purity regulator.

  • Reaction Setup:

    • A stream of inert carrier gas (e.g., N₂ or Ar) is passed over the solid I₂ to carry the iodine vapor into the reaction cell.

    • A separate stream of NO, diluted with an inert gas, is introduced into the reaction cell.

    • The two gas streams are mixed in a reaction tube, typically a 50-cm long glass tube, immediately before entering the spectroscopic absorption cell. The connection between the reaction tube and the absorption cell should be made with an inert material like Teflon®.

  • Reaction Conditions:

    • The reaction is typically carried out at room temperature and sub-atmospheric pressures.

    • Flow rates of the reactant gases and the carrier gas should be precisely controlled using mass flow controllers to adjust the partial pressures of I₂ and NO.

Fourier-Transform Infrared (FTIR) Spectroscopy of this compound

FTIR spectroscopy is a powerful technique for identifying and quantifying gas-phase INO by probing its vibrational transitions.

Experimental Setup:

  • FTIR Spectrometer: A standard FTIR spectrometer equipped with a liquid nitrogen-cooled MCT detector is suitable.

  • Gas Cell: A long-path gas cell (e.g., White cell) is recommended to achieve sufficient absorption for detection. The cell body should be constructed of a compatible material (e.g., glass or stainless steel) with windows transparent in the mid-infrared region (e.g., KBr or ZnSe).

Protocol:

  • Background Spectrum: Record a background spectrum with the gas cell filled with the inert carrier gas.

  • Sample Spectrum: Introduce the gas mixture containing INO, generated as described in Protocol 3.1, into the gas cell.

  • Data Acquisition: Collect the sample spectrum. The final absorbance spectrum is obtained by ratioing the sample spectrum to the background spectrum.

  • Spectral Analysis: Identify the characteristic absorption bands of INO.

Quantitative Spectroscopic Data for INO

Vibrational ModeGas Phase (cm⁻¹)Reference
NO stretch1785[9]
Bend216 (in Ar matrix)[9]
NI stretch470 (in Ar matrix)[9]
Photodissociation Studies of this compound

The study of INO photodissociation provides insights into its atmospheric lifetime and its potential as a NO donor.

Experimental Setup:

  • Photolysis Source: A tunable laser system (e.g., a pulsed dye laser or an optical parametric oscillator) is used to irradiate the gas sample at specific wavelengths.

  • Detection System: A sensitive detection method is required to probe the photofragments (I and NO). Techniques such as laser-induced fluorescence (LIF) or resonance-enhanced multiphoton ionization (REMPI) coupled with time-of-flight mass spectrometry are commonly employed.

  • Reaction Chamber: The experiment is performed in a high-vacuum chamber to avoid collisions of the photofragments with other molecules.

Protocol:

  • Sample Introduction: A molecular beam of INO, generated in-situ, is introduced into the vacuum chamber.

  • Photolysis: The molecular beam is crossed with the photolysis laser beam.

  • Fragment Detection: The photofragments are detected using a probe laser tuned to a specific electronic transition of the fragment of interest (I or NO).

  • Data Analysis: The quantum yield of photodissociation can be determined by quantifying the amount of photofragments produced as a function of the number of photolysis photons. The kinetic energy and angular distribution of the fragments provide information about the dissociation dynamics.

Visualizing the Experimental Workflow and Reaction Pathway

Experimental Workflow for INO Studies

experimental_workflow cluster_synthesis INO Synthesis cluster_analysis Analysis I2 Iodine Vapor (from solid I2) Mixer Gas Mixing (in reaction tube) I2->Mixer NO Nitric Oxide Gas NO->Mixer INO_gas Gas-Phase INO Mixer->INO_gas Spectroscopy Spectroscopic Analysis (FTIR / UV-Vis) INO_gas->Spectroscopy Characterization Photodissociation Photodissociation (Laser Photolysis) INO_gas->Photodissociation Fragmentation

Caption: Experimental workflow for the synthesis and analysis of gas-phase this compound.

Reaction Pathway for INO Formation and Dissociation

reaction_pathway cluster_dissociation Photodissociation Reactants 2 NO(g) + I₂(g) INO 2 INO(g) Reactants->INO k_f INO->Reactants k_r INO_photo INO(g) + hν INO->INO_photo Products I(g) + NO(g) INO_photo->Products Φ

Caption: Reaction pathway illustrating the equilibrium formation and photodissociation of this compound.

References

Application Notes and Protocols for Investigating Nitrosyl Iodide Reactions with Organic Aerosol Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosyl iodide (INO) is a reactive iodine species of significant interest in atmospheric chemistry due to its potential role in tropospheric ozone depletion and iodine cycling.[1] Its interactions with organic aerosols, which constitute a substantial fraction of atmospheric particulate matter, are crucial for understanding the chemical evolution of aerosols and their impact on climate and air quality. Laboratory studies have indicated that this compound can engage in addition reactions with carbonyl and unsaturated organic compounds found in atmospheric particles.[2] These reactions can lead to the formation of higher molecular weight products with lower volatility, thereby contributing to the growth of organic aerosol mass.[2] This document provides detailed application notes and protocols for studying the reactions of this compound with organic aerosol components, offering a framework for researchers to investigate these important atmospheric processes.

Key Reaction Pathways

This compound is expected to react with several key components of organic aerosols. The primary proposed mechanisms involve electrophilic addition to unsaturated bonds and reactions with functional groups like aldehydes and ketones.

Reaction with Unsaturated Organic Components

Alkenes are common constituents of organic aerosols, originating from both biogenic and anthropogenic sources. The carbon-carbon double bond in alkenes is susceptible to electrophilic attack. This compound can act as an electrophile, leading to the formation of functionalized organic iodine and nitrogen-containing compounds.

  • Proposed Mechanism: The reaction is initiated by the electrophilic addition of the nitrosyl group (NO+) or the iodine atom to the double bond, forming a carbocation intermediate. This is followed by the rapid reaction of the carbocation with the remaining part of the INO molecule or other available nucleophiles.

Reaction with Carbonyl Compounds

Aldehydes and ketones are also prevalent in organic aerosols. The reactivity of this compound with these functional groups is of particular interest as it can lead to significant changes in the chemical composition and physical properties of the aerosol.

  • Proposed Mechanism: The reaction with carbonyls could proceed through an acid-catalyzed mechanism, where INO or its hydrolysis products protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack.

Quantitative Data Summary

Due to the limited availability of direct kinetic data for this compound reactions with specific organic aerosol components, the following table summarizes potential reactants and expected products based on analogous reactions and qualitative observations. This table serves as a guide for experimental design and product identification.

Organic Aerosol Component (Surrogate)Functional GroupProposed Reaction TypeExpected Primary ProductsPotential Impact on Aerosol Properties
Oleic AcidAlkene (C=C)Electrophilic AdditionIodo-nitroso-alkanes, Iodo-nitro-alkanesIncreased mass, decreased volatility
Linoleic AcidAlkene (C=C)Electrophilic AdditionPoly-functionalized iodo-nitroso/nitro alkanesSignificant increase in mass and complexity
PineneAlkene (C=C)Electrophilic AdditionFunctionalized pinene derivativesFormation of Secondary Organic Aerosol (SOA)
NonanalAldehyde (-CHO)Addition/CondensationIodo-organonitrates, α-iodo-alcoholsIncreased mass and hygroscopicity
AcetoneKetone (C=O)AdditionIodo-organonitratesPotential for oligomerization

Experimental Protocols

The following protocols are designed to investigate the heterogeneous reactions of this compound with organic aerosol components using a coated-wall flow tube reactor. This setup allows for the study of gas-surface interactions under controlled conditions.

Protocol 1: Synthesis of Gaseous this compound

Objective: To generate a stable flow of gaseous this compound for use in reaction studies.

Materials:

  • Solid Iodine (I₂)

  • Nitric Oxide (NO) gas (high purity)

  • Helium (He) or Nitrogen (N₂) as a carrier gas

  • Glass reaction tube (50 cm length)

  • Mass flow controllers (MFCs)

  • Heating tape and temperature controller

  • Teflon tubing

Procedure:

  • Place a small amount of solid iodine into the glass reaction tube.

  • Gently heat the tube using a heating tape to produce a constant vapor pressure of I₂. The temperature should be carefully controlled to maintain a stable I₂ concentration.

  • Introduce a controlled flow of NO gas diluted in the carrier gas (He or N₂) into the reaction tube using a mass flow controller.[1]

  • The reaction I₂ + 2NO → 2INO will proceed in the gas phase within the tube.[2]

  • The output of the reaction tube, containing INO, I₂, NO, and the carrier gas, can then be introduced into the main reaction chamber.

  • The concentration of INO can be monitored using techniques such as mass spectrometry or spectroscopic methods.

Protocol 2: Heterogeneous Reaction of INO with an Organic Film

Objective: To measure the reactive uptake coefficient (γ) of INO on a film of an organic aerosol surrogate.

Apparatus:

  • Coated-wall flow tube reactor with a movable injector for the reactant gas.

  • Chemical Ionization Mass Spectrometer (CIMS) for detection of INO and reaction products.

  • System for coating the inside of the flow tube with the organic compound of interest.

Procedure:

  • Coating the Flow Tube: Dissolve the organic aerosol surrogate (e.g., oleic acid) in a volatile solvent. Coat the inner surface of the flow tube with this solution and gently evaporate the solvent to leave a uniform organic film.

  • Gas Flows: Establish a stable flow of the carrier gas through the flow tube. Introduce the synthesized INO gas mixture through the movable injector.

  • Reaction: Position the injector at various distances from the CIMS inlet. At each position, allow the system to stabilize and measure the concentration of INO.

  • Data Analysis: The loss of INO as a function of its residence time in the flow tube (controlled by the injector position and flow rate) is used to calculate the first-order rate constant for the heterogeneous reaction.

  • Calculating the Uptake Coefficient (γ): The reactive uptake coefficient is calculated from the first-order rate constant, the geometry of the flow tube, and the molecular speed of INO.

Visualizations

Signaling Pathways and Logical Relationships

INO_Reaction_Pathway cluster_gas_phase Gas Phase cluster_aerosol_phase Organic Aerosol Phase I2 Iodine (I₂) INO This compound (INO) I2->INO NO Nitric Oxide (NO) NO->INO Unsaturated_Organic Unsaturated Organic (e.g., Oleic Acid) INO->Unsaturated_Organic Electrophilic Addition Carbonyl_Organic Carbonyl Compound (e.g., Nonanal) INO->Carbonyl_Organic Addition Reaction Functionalized_Product Higher Molecular Weight Functionalized Products Unsaturated_Organic->Functionalized_Product Carbonyl_Organic->Functionalized_Product Aerosol_Growth Aerosol Growth & Altered Properties Functionalized_Product->Aerosol_Growth Leads to

Caption: Proposed reaction pathway of this compound with organic aerosol components.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Prepare_Organic_Film Prepare Organic Film in Flow Tube Introduce_INO Introduce INO to Flow Tube via Movable Injector Prepare_Organic_Film->Introduce_INO Synthesize_INO Synthesize Gaseous INO (I₂ + NO) Synthesize_INO->Introduce_INO Vary_Position Vary Injector Position (Reaction Time) Introduce_INO->Vary_Position Detect_Reactants_Products Detect [INO] and Products (e.g., CIMS) Vary_Position->Detect_Reactants_Products Calculate_Rate Calculate First-Order Rate Constant Detect_Reactants_Products->Calculate_Rate Determine_Uptake Determine Reactive Uptake Coefficient (γ) Calculate_Rate->Determine_Uptake

Caption: Workflow for studying heterogeneous reactions of INO on organic films.

References

Synthesis of Metal Nitrosyl Halide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various metal nitrosyl halide derivatives. These compounds are of significant interest due to their potential applications in catalysis, materials science, and as nitric oxide (NO) donor molecules in medicinal chemistry and drug development.

Introduction to Synthetic Strategies

The synthesis of metal nitrosyl halide derivatives can be achieved through several key methodologies. The choice of method often depends on the starting material, the desired product, and the stability of the intermediates. The most common synthetic routes include:

  • Direct Reaction with Nitric Oxide (NO) Gas: This method involves the direct reaction of a metal complex, often a metal carbonyl or a low-valent metal species, with nitric oxide gas. This approach is effective for metals that can readily undergo oxidative addition or ligand substitution.

  • Reaction with Nitrosyl Halides (NOX): Utilizing nitrosyl halides (e.g., NOCl, NOBr) as reagents provides a direct route to incorporating both the nitrosyl and the halide ligands into the metal coordination sphere.

  • Ligand Substitution Reactions: In this approach, a pre-existing metal complex is treated with a suitable source of the nitrosyl group (e.g., nitrosonium salts like NOBF₄) or a halide source to replace other ligands such as carbon monoxide (CO), phosphines, or other halides.

  • Halogenation of Metal Nitrosyl Precursors: This method involves the synthesis of a metal nitrosyl complex which is then reacted with a halogen source (e.g., I₂) to introduce the halide ligand, often displacing other ligands like CO.[1]

Below are detailed protocols for the synthesis of representative metal nitrosyl halide derivatives, along with comparative data to guide the selection of synthetic routes and characterization of the products.

Comparative Data of Synthesized Derivatives

The following tables summarize key quantitative data for a selection of metal nitrosyl halide derivatives, allowing for easy comparison of their spectroscopic and structural properties.

Table 1: Spectroscopic Data for Selected Metal Nitrosyl Halide Derivatives

CompoundMetalHalideAncillary Ligandsν(NO) (cm⁻¹)Reference
[Fe(NO)₂(I)]₂FeINone~1750-1850[1]
[Co(NO)₂(Cl)]₂CoClNone~1760, ~1830[2]
[Ni(NO)(Br)(PPh₃)₂]NiBrPPh₃~1700-1750[3]
[Rh(NO)(Cl)₂]nRhClNone~1630[4]
[Ir(NO)(Cl)₂(PPh₃)₂]IrClPPh₃~1560[5]

Note: The ν(NO) stretching frequency is a sensitive probe of the electronic environment of the nitrosyl ligand. Generally, a higher frequency indicates a more positively charged NO ligand (formally NO⁺) and a more linear M-N-O bond, while a lower frequency suggests a more negatively charged NO ligand (formally NO⁻) and a bent M-N-O geometry. The electron-withdrawing or -donating properties of ancillary ligands and the overall charge of the complex also significantly influence this frequency.[6][7][8][9]

Table 2: Structural Data for Selected Metal Nitrosyl Halide Derivatives

CompoundM-N Bond Length (Å)N-O Bond Length (Å)M-N-O Bond Angle (°)Coordination GeometryReference
[Fe(NO)₂(1-MeIm)] (related structure)1.648, 1.650-167.5, 170.1Pseudo-tetrahedral[10]
[Co(NO)(diars)₂]²⁺ (related structure)--165-180 (linear)-[2]
[Ni(NO)(BseMe)(PPh₃)] (related structure)--149.1, 153.1 (bent)-[3]
[Rh(NO)₂(PPh₃)₂]⁺ (related structure)---Distorted tetrahedral[11]
[Ir(NO)(CO)(Cl)(PPh₃)₂]⁺---Square pyramidal[12]
Ir(NO)(CO)(P(C₆H₅)₃)₂1.7871.180174.1Distorted tetrahedral[13]

Experimental Protocols

The following are detailed protocols for the synthesis of key metal nitrosyl halide derivatives.

Protocol 1: Synthesis of Di-μ-iodo-tetranitrosyldiiron, [Fe(NO)₂I]₂

This protocol is based on the halogenation of a dinitrosyl iron carbonyl precursor.

Materials:

  • Dinitrosyldicarbonyliron(0), Fe(CO)₂(NO)₂

  • Iodine (I₂)

  • Inert solvent (e.g., hexane or toluene)

  • Schlenk line and glassware

  • Magnetic stirrer

  • Filter cannula

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dinitrosyldicarbonyliron(0) in the chosen inert solvent.

  • In a separate Schlenk flask, prepare a solution of a stoichiometric amount of iodine in the same solvent.

  • Slowly add the iodine solution to the stirred solution of Fe(CO)₂(NO)₂ at room temperature.

  • Observe the reaction mixture for a color change and the evolution of carbon monoxide gas (ensure proper ventilation in a fume hood).

  • Continue stirring for 2-4 hours at room temperature to ensure the reaction goes to completion.

  • The product, [Fe(NO)₂I]₂, will precipitate out of the solution as a dark solid.

  • Isolate the solid product by filtration using a filter cannula.

  • Wash the product with a small amount of cold, fresh solvent to remove any unreacted starting materials.

  • Dry the product under vacuum.

Characterization:

  • Infrared Spectroscopy: The product should exhibit strong ν(NO) bands in the range of 1750-1850 cm⁻¹.[1] The absence of ν(CO) bands indicates the complete substitution of the carbonyl ligands.

  • Elemental Analysis: Confirm the elemental composition of the synthesized compound.

Protocol 2: Synthesis of Di-μ-chloro-tetranitrosyldicobalt, [Co(NO)₂Cl]₂

This protocol describes the synthesis from a cobalt(II) halide and nitric oxide.

Materials:

  • Anhydrous Cobalt(II) chloride (CoCl₂)

  • Nitric oxide (NO) gas (lecture bottle with regulator)

  • Inert, high-boiling solvent (e.g., nonane)

  • Schlenk line and glassware with a gas inlet

  • Magnetic stirrer with heating mantle

  • Cold trap

Procedure:

  • Set up a Schlenk flask containing anhydrous CoCl₂ and a magnetic stir bar under an inert atmosphere.

  • Add the high-boiling solvent to the flask.

  • Heat the suspension to a gentle reflux.

  • Slowly bubble nitric oxide gas through the stirred, refluxing suspension. Use a cold trap (e.g., liquid nitrogen) to condense any volatile byproducts.

  • Continue the reaction for several hours, monitoring for a color change in the solution.

  • After the reaction is complete, cool the mixture to room temperature while maintaining a positive pressure of inert gas.

  • The product will precipitate from the solution. Isolate the solid by filtration.

  • Wash the product with a low-boiling inert solvent (e.g., pentane) to remove residual high-boiling solvent.

  • Dry the product under vacuum.

Characterization:

  • Infrared Spectroscopy: The dimeric product is expected to show two strong ν(NO) bands around 1760 cm⁻¹ and 1830 cm⁻¹.[2]

  • Magnetic Susceptibility: The compound is expected to be diamagnetic.

Protocol 3: Synthesis of Bromido(nitrosyl)bis(triphenylphosphine)nickel(0), Ni(NO)(Br)(PPh₃)₂

This protocol involves the nitrosylation of a pre-formed nickel(II) bromide phosphine complex.

Materials:

  • Dibromobis(triphenylphosphine)nickel(II), NiBr₂(PPh₃)₂

  • Nitric oxide (NO) gas

  • Suitable solvent (e.g., THF or dichloromethane)

  • Schlenk line and glassware

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask under an inert atmosphere, prepare a suspension of NiBr₂(PPh₃)₂ in the chosen solvent.

  • Bubble nitric oxide gas through the stirred suspension at room temperature.

  • Continue the reaction until a color change is observed and the starting material has dissolved.

  • Reduce the volume of the solvent under vacuum to induce precipitation of the product.

  • Isolate the solid product by filtration.

  • Wash the product with a small amount of cold solvent.

  • Dry the product under vacuum.

Characterization:

  • Infrared Spectroscopy: A strong ν(NO) band is expected in the region of 1700-1750 cm⁻¹.

  • ³¹P NMR Spectroscopy: The presence of coordinated triphenylphosphine can be confirmed by ³¹P NMR.

Visualizing Synthetic Pathways and Workflows

Graphviz diagrams are provided to illustrate the logical flow of the synthetic procedures and the relationships between different synthetic strategies.

Synthesis_Pathways cluster_starts Starting Materials cluster_reagents Key Reagents Metal Carbonyl Metal Carbonyl Metal Halide Metal Halide Metal Nitrosyl Halide Metal Nitrosyl Halide Metal Halide->Metal Nitrosyl Halide  + NO Gas Metal Halide->Metal Nitrosyl Halide  + NOX Metal Nitrosyl Precursor Metal Nitrosyl Precursor Metal Nitrosyl Precursor->Metal Nitrosyl Halide  + Halogen (X2) NO Gas NO Gas NOX NOX Halogen (X2) Halogen (X2) Ligand (L) Ligand (L) Substituted Derivative Substituted Derivative Metal Nitrosyl Halide->Substituted Derivative  + Ligand (L)

Caption: General synthetic routes to metal nitrosyl halide derivatives.

Experimental_Workflow start Start | Prepare Starting Materials setup Reaction Setup Assemble Schlenk glassware under inert atmosphere start->setup reaction Reaction Add reagents and stir under controlled conditions (temperature, time) setup->reaction isolation Product Isolation Precipitate and filter the solid product reaction->isolation purification Purification Wash with appropriate solvents isolation->purification drying Drying Dry the final product under vacuum purification->drying characterization Characterization | IR, NMR, Elemental Analysis, X-ray Diffraction drying->characterization end End | Store product under inert atmosphere characterization->end

Caption: A typical experimental workflow for the synthesis and characterization.

Safety Considerations

  • Nitric Oxide (NO): Nitric oxide is a toxic gas and should be handled with extreme caution in a well-ventilated fume hood. Use a lecture bottle with a proper regulator and a trapping system for unreacted gas.

  • Metal Carbonyls: Many metal carbonyls are volatile and highly toxic. They should be handled in a fume hood, and appropriate personal protective equipment (PPE) should be worn.

  • Solvents: The organic solvents used in these syntheses are often flammable. Avoid open flames and ensure proper grounding of equipment.

  • Inert Atmosphere Techniques: Many of the starting materials and products are air- and moisture-sensitive. Proper use of Schlenk line or glovebox techniques is essential for successful synthesis.

These application notes and protocols provide a foundation for the synthesis and characterization of metal nitrosyl halide derivatives. Researchers should consult the primary literature for more specific details and adapt these procedures as necessary for their particular research goals.

References

Troubleshooting & Optimization

Technical Support Center: Nitrosyl Iodide (NOI) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the yield of nitrosyl iodide reactions. Given the inherent instability of this compound, this guide focuses on troubleshooting common issues related to its in situ generation and use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to work with? A1: this compound (NOI) is a nitrogen oxyhalide of potential importance in atmospheric chemistry.[1] It is a transient and unstable species, making it challenging to isolate in high purity or concentration.[2] Its primary challenges stem from its tendency to dissociate back into nitric oxide (NO) and iodine (I₂) and its susceptibility to hydrolysis.[2][3]

Q2: What are the main pathways for this compound decomposition? A2: The two primary decomposition pathways are thermal dissociation and hydrolysis.

  • Thermal Dissociation: The reaction is reversible, and at higher temperatures, the equilibrium 2NOI ⇌ 2NO + I₂ shifts to the left, favoring the decomposition of this compound back into nitric oxide and iodine.[4][5]

  • Hydrolysis: In the presence of water, this compound is rapidly hydrolyzed to form nitrous acid (HNO₂) and hydroiodic acid (HI).[2][3]

Q3: Can I store this compound after synthesis? A3: Due to its high reactivity and instability, this compound is almost exclusively generated in situ for immediate use in a subsequent reaction or for direct analysis (e.g., spectroscopy).[1][2] Storage is not practical under standard laboratory conditions.

Q4: What are the expected byproducts or impurities in a typical this compound synthesis? A4: Common impurities include unreacted starting materials (NO, I₂), decomposition products, and in some preparation methods, iodine chlorides or other iodine oxides.[2] If the reaction is not performed under anhydrous conditions, hydrolysis products (HNO₂, HI) will also be present.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the generation and use of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. System Leaks: Loss of gaseous nitric oxide (NO) reactant. 2. Reaction Equilibrium: Temperature is too high, favoring decomposition back to NO and I₂.[4] 3. Impure Reactants: Contaminated iodine or nitric oxide can introduce side reactions.1. Thoroughly check all connections and seals in your apparatus for leaks, especially when using gaseous reactants. 2. Conduct the reaction at the lowest feasible temperature to shift the equilibrium towards the formation of NOI. Studies have been conducted at temperatures between 320-450 K.[4] 3. Purify iodine by sublimation. Use high-purity nitric oxide from a reputable supplier.
Rapid Disappearance of Product 1. Moisture Contamination: Presence of water leads to rapid hydrolysis.[2][3] 2. Photodecomposition: While less documented for NOI compared to other nitrosyl halides, light can contribute to the decomposition of sensitive compounds.1. Ensure all glassware is oven-dried and the reaction is assembled under an inert, dry atmosphere (e.g., nitrogen or argon). Use anhydrous solvents if applicable. 2. Protect the reaction vessel from direct light by wrapping it in aluminum foil.
Inconsistent or Non-Reproducible Results 1. Variable Reactant Concentration: Inconsistent flow rates of NO gas or inefficient sublimation of iodine. 2. Temperature Fluctuations: Poor thermal control of the reaction vessel.1. Use calibrated mass flow controllers for precise delivery of nitric oxide gas. Control the temperature of the iodine source carefully to ensure a constant vapor pressure. 2. Use a cryostat or a well-controlled temperature bath to maintain a stable reaction temperature.
Presence of Unreacted Iodine 1. Stoichiometric Imbalance: Insufficient nitric oxide was supplied to react with all the available iodine. 2. Poor Mixing: Inefficient mixing of the gas-phase reactants.1. Ensure a slight excess of nitric oxide is used to drive the reaction to completion. 2. Optimize the geometry of the reaction chamber to promote turbulent flow and efficient mixing of the reactants.

Data Presentation

Table 1: Factors Influencing this compound (NOI) Stability and Yield
Factor Effect on Yield/Stability Mechanism Recommendation
Temperature Inverse relationshipThe formation of NOI from NO and I₂ is an exothermic equilibrium (2NO + I₂ ⇌ 2NOI + heat). Increasing temperature shifts the equilibrium to the left, favoring reactants and decomposition.[4][6]Maintain the lowest practical temperature (e.g., 320-450 K) to maximize the equilibrium concentration of NOI.[4]
Pressure Direct relationshipThe forward reaction involves a decrease in the number of moles of gas (3 moles → 2 moles). Increasing the total pressure favors the formation of the product, NOI, according to Le Chatelier's principle.[6]For gas-phase synthesis, conduct the reaction at higher pressures (within the safety limits of the apparatus) to improve yield.
Concentration Dependent on stoichiometryIncreasing the concentration of reactants (NO, I₂) will increase the rate of formation. The reaction rate is dependent on the concentration of the reacting species.[7]Use a slight excess of nitric oxide to ensure complete conversion of the limiting reagent, iodine.
Moisture Highly detrimentalThis compound undergoes rapid hydrolysis, which is an irreversible decomposition pathway.[2][3]Operate under strictly anhydrous conditions. Use dried glassware, inert gas blankets, and anhydrous reagents.
Light Potentially detrimentalMany nitrogen-containing and halogenated compounds are sensitive to photodecomposition.Protect the reaction from light, especially UV sources, by using amber glassware or covering the apparatus.

Experimental Protocols

Safety Precautions: Nitric oxide (NO) is a toxic gas and should be handled only in a well-ventilated fume hood. Iodine is corrosive and can cause stains and burns. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Protocol 1: In Situ Generation from Nitric Oxide and Iodine (Gas Phase)

This method is commonly used for spectroscopic studies and applications requiring a continuous flow of gaseous this compound.[1][2]

Methodology:

  • Apparatus Setup: Construct a flow-through reaction system using glass or Teflon tubing. The setup should consist of an iodine source, a nitric oxide source, a mixing chamber, and an outlet leading to the main experiment or analytical instrument.

  • Iodine Vapor Generation: Place solid iodine crystals in a glass U-tube or a similar container. Gently heat the container using a water bath or heating mantle to control the sublimation rate and thus the vapor pressure of I₂.

  • Nitric Oxide Flow: Connect a cylinder of high-purity nitric oxide gas to the system via a mass flow controller to ensure a stable and known flow rate. An inert carrier gas (e.g., Argon) can be used to dilute the reactants.[2]

  • Reaction Initiation: Introduce the iodine vapor and nitric oxide gas into a mixing chamber. The INO molecule is generated by the continuous mixing of I₂ and NO.[2]

  • Product Utilization: The gas mixture exiting the chamber, containing this compound in equilibrium with its precursors, is immediately directed into the primary reaction vessel or analytical cell.

Protocol 2: Generation from Sodium Nitrite and Iodine

This method can be used for generating this compound within a solution, where it may act as a transient reactive intermediate.[2]

Methodology:

  • Reactant Preparation: In a three-necked, oven-dried flask under an inert atmosphere (e.g., Argon), prepare a solution of molecular iodine (I₂) in a suitable anhydrous solvent (e.g., acetonitrile).

  • Acidification: Cool the solution in an ice bath. Slowly add a stoichiometric equivalent of a strong acid (e.g., HCl in an anhydrous solvent). The presence of acid is crucial for the formation of the nitrosating agent.

  • Nitrite Addition: Slowly add a solution or fine powder of sodium nitrite (NaNO₂) to the cooled, acidified iodine solution with vigorous stirring. The reaction of sodium nitrite with the acid generates a nitrosating species which then reacts with iodine.[2]

  • Reaction and Use: this compound is liberated as a transient species within the reaction mixture.[2] This mixture should be used immediately for the intended subsequent reaction. The reaction is sensitive to stoichiometry, and an excess of acid can negatively impact the outcome.[2]

Visualizations

Experimental_Workflow cluster_reactants 1. Reactant Preparation cluster_reaction 2. In Situ Generation cluster_application 3. Application / Analysis cluster_output 4. Outcome I2 Iodine Source (Solid/Vapor) Mix Mixing Chamber (Controlled Temp/Pressure) I2->Mix I₂ Vapor NO Nitric Oxide Source (Gas Cylinder) NO->Mix NO Gas Use Primary Reaction or Spectroscopic Cell Mix->Use NOI (in equilibrium) Analysis Data Analysis Use->Analysis

Caption: Workflow for the in situ gas-phase generation of this compound.

Decomposition_Pathways NOI 2 NOI (this compound) Thermal_Decomp 2 NO + I₂ (Decomposition Products) NOI->Thermal_Decomp Thermal Equilibrium Hydrolysis_Products 2 HNO₂ + 2 HI (Hydrolysis Products) NOI->Hydrolysis_Products Hydrolysis Reactants 2 NO + I₂ Reactants->NOI Synthesis High_Temp High Temperature High_Temp->NOI H2O Presence of H₂O H2O->NOI

Caption: Key equilibrium and decomposition pathways for this compound.

Troubleshooting_Flowchart Start Problem: Low or No NOI Yield Check_Temp Is Temperature Too High? Start->Check_Temp Lower_Temp Action: Lower Temperature to Shift Equilibrium Check_Temp->Lower_Temp  Yes Check_Moisture Is Moisture Present in the System? Check_Temp->Check_Moisture No   Success Yield Optimized Lower_Temp->Success Dry_System Action: Use Anhydrous Techniques Check_Moisture->Dry_System  Yes Check_Leaks Are There Leaks in the Apparatus? Check_Moisture->Check_Leaks No   Dry_System->Success Seal_System Action: Check and Seal All Connections Check_Leaks->Seal_System  Yes Check_Purity Are Reactants (NO, I₂) Pure? Check_Leaks->Check_Purity No   Seal_System->Success Purify_Reactants Action: Purify Starting Materials Check_Purity->Purify_Reactants  Yes Check_Purity->Success No   Purify_Reactants->Success

Caption: Troubleshooting flowchart for optimizing this compound reaction yield.

References

Technical Support Center: Isolating Solid Nitrosyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and isolation of solid nitrosyl iodide (INO). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures with this highly reactive and unstable compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to isolate as a solid?

This compound (INO) is an inorganic compound with the molecular formula INO.[1][2] Its isolation as a solid is challenging primarily due to its inherent instability. It is a highly labile compound that readily decomposes at temperatures above -50 °C.[3] This thermal instability, coupled with its reactivity towards moisture and air, makes its synthesis and isolation a significant experimental hurdle.

Q2: What are the primary decomposition pathways for this compound?

This compound can decompose through several pathways, primarily yielding nitrogen monoxide and iodine or nitrogen dioxide and iodine.[1] The specific decomposition products can be influenced by the experimental conditions.

  • Thermal Decomposition: 2 INO(g) ⇌ 2 NO(g) + I₂(g)[1]

  • Oxidation: 2 INO(g) → 2 NO₂(g) + I₂(g)[1]

Q3: What are the expected physical properties of this compound?

Solid this compound is described as a pale yellow solid at temperatures below -50 °C.[3] Due to its instability, extensive characterization of the solid state is limited.

Q4: Are there any safer, more stable analogs to this compound for synthetic applications?

Yes, other nitrosyl halides such as nitrosyl chloride (NOCl) and nitrosyl bromide (NOBr) are generally more stable than this compound and are used in similar synthetic applications.[1] The choice of a nitrosyl halide will depend on the specific reactivity required for a given chemical transformation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and isolation of solid this compound.

Problem Possible Cause(s) Suggested Solution(s)
No solid product is formed, or the product immediately disappears. 1. Temperature is too high: this compound decomposes above -50 °C.[3]2. Presence of moisture or air: INO is highly reactive with atmospheric components.1. Ensure all reactions and manipulations are performed at or below -50 °C. Use a cryostat or a low-temperature cooling bath.2. Work under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. Ensure all solvents and reagents are rigorously dried.
The isolated solid is dark brown or violet instead of pale yellow. 1. Decomposition to iodine: The dark color is likely due to the formation of elemental iodine (I₂), a primary decomposition product.[1]2. Reaction with incompatible materials: The product may be reacting with grease, incompatible solvents, or other materials.1. Lower the reaction and isolation temperature. 2. Minimize the time the solid is kept, even at low temperatures.3. Ensure all glassware is scrupulously clean and avoid using materials that can be oxidized by INO.
Low yield of the desired product. 1. Incomplete reaction: The equilibrium for the formation of INO may not be favorable under the chosen conditions.2. Product loss during isolation: The product may be decomposing during filtration or washing steps.1. Adjust the stoichiometry of the reactants (I₂ and NO). Consider using a slight excess of nitric oxide.2. Pre-cool all filtration apparatus and solvents to the reaction temperature. Minimize the duration of the isolation steps.
Inconsistent spectroscopic data (IR, Raman). 1. Sample decomposition during analysis: The sample may be decomposing in the spectrometer.2. Presence of impurities: The sample may be contaminated with starting materials, solvents, or decomposition products.1. Use a low-temperature stage for spectroscopic analysis.2. Purify the starting materials rigorously. Ensure the inert atmosphere is maintained during sample preparation for analysis.

Quantitative Data Summary

Due to the unstable nature of this compound, extensive quantitative data in the solid state is scarce. The following table summarizes key available thermodynamic data for the gaseous state.

PropertyValueReference
Enthalpy of Formation (ΔHf⁰₂₉₈) 29.0 ± 1 kcal/mol[4]
Molecular Weight 156.9106 g/mol [5][6][7]

Experimental Protocols

Synthesis of Solid this compound (General Method)

This protocol is a generalized procedure based on common methods for synthesizing unstable, low-temperature species. Extreme caution should be exercised, and all operations must be carried out by trained personnel in a suitable laboratory environment.

Materials:

  • Iodine (I₂), purified by sublimation

  • Nitric oxide (NO) gas, high purity

  • Inert gas (Argon or Nitrogen), high purity

  • Cryostat or low-temperature cooling bath

  • Schlenk line or glovebox

  • Pre-cooled reaction vessel and filtration apparatus

Procedure:

  • Preparation: Assemble the reaction apparatus on a Schlenk line or in a glovebox. Ensure all glassware is oven-dried and then cooled under a dynamic vacuum. The entire apparatus must be maintained at or below -50 °C using a cryostat.

  • Reaction: Introduce a stoichiometric amount of purified iodine into the pre-cooled reaction vessel under a positive pressure of inert gas.

  • Slowly introduce a stream of nitric oxide gas into the reaction vessel with gentle stirring. The reaction is typically a direct combination: I₂ + 2NO → 2INO.[1]

  • Observation: The formation of a pale yellow solid indicates the presence of this compound.

  • Isolation: Once the reaction is complete, carefully filter the solid product at low temperature using a pre-cooled filtration unit.

  • Storage: The isolated solid must be stored at or below -50 °C under an inert atmosphere and in the dark. Any increase in temperature will lead to rapid decomposition.

Visualizations

Experimental Workflow for this compound Synthesis and Isolation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation prep1 Assemble dry glassware prep2 Cool apparatus to <= -50°C prep1->prep2 react1 Introduce I₂ under inert gas prep2->react1 react2 Slowly add NO gas react1->react2 iso1 Low-temperature filtration react2->iso1 iso2 Store solid at <= -50°C iso1->iso2

Caption: Workflow for the low-temperature synthesis and isolation of solid this compound.

Decomposition Pathways of this compound

decomposition_pathways cluster_thermal Thermal Decomposition cluster_oxidation Oxidation INO 2 INO (this compound) NO 2 NO (Nitrogen Monoxide) INO->NO Heat (> -50°C) I2_thermal I₂ (Iodine) INO->I2_thermal Heat (> -50°C) NO2 2 NO₂ (Nitrogen Dioxide) INO->NO2 Oxidizing conditions I2_oxidation I₂ (Iodine) INO->I2_oxidation Oxidizing conditions

Caption: Primary decomposition pathways of this compound.

References

Technical Support Center: Stabilization of Nitrosyl Iodide at Low Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nitrosyl iodide (INO) at low temperatures. Given its inherent instability, successful experimentation relies on precise handling and stabilization techniques.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in working with this compound?

A1: The principal challenge is the inherent thermal instability of this compound. It is a transient species that readily decomposes, particularly at temperatures above cryogenic levels.[1][2] Stabilization for experimental study typically requires specialized techniques such as matrix isolation at very low temperatures.

Q2: What is the most common method for synthesizing and stabilizing this compound for spectroscopic studies?

A2: The most prevalent method is the in situ gas-phase synthesis followed by immediate trapping in an inert gas matrix at cryogenic temperatures.[1] This involves the co-deposition of a dilute mixture of the precursor gases (iodine and nitric oxide) with a large excess of an inert gas, such as argon or nitrogen, onto a cold substrate.[3][4]

Q3: What are the expected decomposition products of this compound?

A3: this compound primarily decomposes back to its precursors, nitric oxide (NO) and molecular iodine (I₂).[2] In some condensed phase environments or upon photolysis, isomerization to form iodine nitrite (IONO) might be possible, though this is more established for other nitrosyl halides like NOCl.

Q4: Can I stabilize this compound in a low-temperature solvent?

A4: While lowering the temperature in a solvent will slow down the decomposition rate, this compound is generally too reactive for prolonged stabilization in solution. The matrix isolation technique, which encages individual NOI molecules in a solid, inert environment, is the most effective method for preventing decomposition.[3][4][5]

Q5: What spectroscopic methods are best for identifying this compound?

A5: Infrared (IR) spectroscopy is a powerful tool for identifying matrix-isolated this compound, as the vibrational frequencies of the N-O and I-N bonds are characteristic.[1] Millimeter-wave spectroscopy has also been used to study its rotational spectrum in the gas phase.[1]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and stabilization of this compound.

Problem 1: Low or no yield of this compound detected.
Possible Cause Suggested Solution
Incomplete reaction of precursors. Ensure proper mixing of gaseous I₂ and NO before deposition. Optimize the relative concentrations; an excess of one reactant may be necessary. The reaction is an equilibrium, so rapid cooling is essential to trap the product.[2]
Precursor contamination. Use high-purity I₂ and NO. Iodine should be purified by sublimation. Nitric oxide should be passed through a cold trap to remove higher nitrogen oxides (e.g., N₂O₄).
Leak in the vacuum system. Check all connections and seals in your high-vacuum apparatus. Air leaks can introduce contaminants (O₂, H₂O) that may react with the precursors or the product.[3]
Incorrect deposition temperature. The substrate must be cold enough to efficiently trap the gaseous mixture. For argon matrices, temperatures around 10-20 K are typical.[3]
Problem 2: Rapid decomposition of this compound observed in the matrix.
Possible Cause Suggested Solution
Matrix is not sufficiently rigid. Ensure the deposition temperature is low enough to form a rigid, glassy matrix. A warmer, softer matrix can allow for diffusion and subsequent reaction of trapped species.[3][6]
High concentration of this compound. The ratio of this compound to the matrix gas should be very low (typically 1:1000 or less). High concentrations can lead to the formation of aggregates, which are less stable than isolated molecules.
Photodecomposition. Shield the sample from stray light, especially UV and visible light, as nitrosyl halides can be photolabile. Use appropriate filters if a light source is necessary for spectroscopic measurements.
Matrix annealing. If you are intentionally annealing the matrix to study diffusion, be aware that this will likely induce decomposition of this compound. Perform annealing in small, controlled temperature steps.[6]

Data Presentation

Table 1: Relative Stability of Nitrosyl Halides
CompoundFormulaBoiling Point (°C)Relative Stability at Room TemperatureNotes
Nitrosyl FluorideNOF-59.9Relatively stable
Nitrosyl ChlorideNOCl-5.5Decomposes, especially when heated or exposed to lightA strong oxidizing and corrosive agent.[7]
Nitrosyl BromideNOBr~0Unstable, readily decomposes
This compound NOI N/AHighly unstable Studied primarily at cryogenic temperatures as a transient species.[1][2]

This table provides a qualitative comparison. Quantitative decomposition rates are highly dependent on conditions such as temperature, pressure, and medium.

Experimental Protocols

Protocol 1: Gas-Phase Synthesis and Matrix Isolation of this compound

This protocol describes a general method for the preparation and spectroscopic analysis of this compound using matrix isolation techniques.

1. Apparatus Setup:

  • A standard matrix isolation setup is required, consisting of a high-vacuum chamber, a cryostat capable of reaching temperatures of 10-20 K, and a transparent substrate (e.g., CsI or BaF₂) for IR spectroscopy.

  • Two separate gas inlet lines are needed for the matrix gas (e.g., Argon) and the precursor mixture.

2. Precursor Preparation:

  • Iodine (I₂): Solid iodine is placed in a glass tube connected to one of the gas inlet lines. The vapor pressure of iodine can be controlled by gently heating the tube.

  • Nitric Oxide (NO): A lecture bottle of high-purity NO is connected to the other inlet line. It is advisable to pass the NO through a cold trap (e.g., a dry ice/acetone slush) to remove any N₂O₄ impurities.

  • Matrix Gas (Argon): High-purity argon is used as the matrix material.

3. Synthesis and Deposition:

  • The substrate is cooled to the desired temperature (e.g., 15 K).

  • A stream of argon is passed over the solid iodine to carry its vapor into the vacuum chamber.

  • Simultaneously, a controlled flow of nitric oxide is introduced into the same gas stream just before it enters the chamber. The mixing of I₂ and NO in the gas phase leads to the formation of this compound.[1]

  • The mixture of argon, unreacted precursors, and newly formed this compound is co-deposited onto the cold substrate. The deposition rate should be slow and controlled to ensure good matrix quality.

4. Spectroscopic Analysis:

  • Once a sufficient amount of matrix has been deposited, the gas flows are stopped.

  • The IR spectrum of the matrix-isolated species is recorded. The characteristic absorption bands of this compound can be compared with literature values for identification.

5. Safety Precautions:

  • Nitrosyl halides are toxic and corrosive.[7][8][9][10] All operations should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn.[8][9][11]

  • Ensure that the vacuum system is properly trapped to prevent the release of hazardous gases.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis and Isolation cluster_prep Precursor Preparation cluster_synthesis Synthesis & Deposition cluster_analysis Analysis I2 Purify I₂ (sublimation) mix Gas-Phase Mixing of I₂ and NO I2->mix NO Purify NO (cold trap) NO->mix Ar High-Purity Ar codeposit Co-deposition with Ar on cold substrate (15 K) Ar->codeposit mix->codeposit ir_spec Record IR Spectrum codeposit->ir_spec identify Identify NOI bands ir_spec->identify

Caption: Workflow for NOI synthesis and matrix isolation.

troubleshooting_logic Troubleshooting Logic for Low NOI Yield action action start Low/No NOI Signal? check_precursors Precursors Pure? start->check_precursors check_mixing Gas Mixing Optimal? check_precursors->check_mixing Yes purify Action: Purify I₂ and NO check_precursors->purify No check_temp Deposition Temp Correct? check_mixing->check_temp Yes optimize_flow Action: Adjust flow rates and mixing point check_mixing->optimize_flow No check_leaks System Leaks? check_temp->check_leaks Yes adjust_temp Action: Ensure substrate is at ~15 K check_temp->adjust_temp No leak_test Action: Perform leak test of vacuum system check_leaks->leak_test Yes

References

Nitrosyl Iodide Decomposition: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the decomposition of nitrosyl iodide (INO).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and decomposition of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or inconsistent yield of INO 1. Impure precursors (NO or I₂).2. Leaks in the gas handling system.3. Incorrect stoichiometry of reactants.4. Insufficient mixing of gaseous reactants.1. Purify NO gas to remove higher nitrogen oxides (e.g., NO₂). Use purified, dry I₂.2. Thoroughly leak-check the experimental setup, especially connections in the gas lines.3. Precisely control the partial pressures or flow rates of NO and I₂ to achieve the desired molar ratio.4. Ensure the reaction chamber design promotes efficient mixing of the reactant gases.
Rapid, uncontrolled decomposition of INO 1. Presence of catalytic impurities on the reactor surface.2. Higher than expected experimental temperature.3. Photodissociation from ambient light.1. Thoroughly clean and passivate the reactor surfaces before the experiment.2. Calibrate temperature sensors and ensure uniform heating of the reaction vessel.3. Conduct experiments in a light-controlled environment or use appropriate filters to exclude wavelengths that could induce photodissociation.
Inconsistent kinetic data 1. Fluctuations in temperature or pressure during the experiment.2. Interference from secondary reactions or byproducts.3. Issues with the detection method (e.g., spectrometer calibration, detector saturation).1. Use high-precision temperature and pressure controllers to maintain stable experimental conditions.2. Work at low concentrations to minimize the impact of secondary reactions. Use kinetic modeling to account for known side reactions.3. Regularly calibrate detection equipment. Ensure that signal responses are within the linear range of the detector.
Difficulty in detecting and quantifying byproducts 1. Low concentrations of byproducts.2. Byproducts reacting further or adsorbing to surfaces.3. Overlapping spectral features of different species.1. Use highly sensitive analytical techniques such as mass spectrometry or laser-induced fluorescence.2. Use inert materials for the reaction vessel and transfer lines to minimize surface adsorption.3. Employ deconvolution techniques for overlapping spectra or use a complementary detection method that is selective for the byproduct of interest.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: this compound primarily decomposes through two main pathways: thermal decomposition and photodissociation. The main reaction for both pathways is the bimolecular decomposition to form molecular iodine and nitric oxide. A secondary pathway leading to the formation of nitrogen dioxide has also been considered.[1]

  • Primary Thermal/Photochemical Decomposition: 2 INO → 2 NO + I₂

  • Secondary Decomposition Pathway: 2 INO → 2 NO₂ + I₂

Q2: How is this compound typically generated for experimental studies?

A2: Due to its transient nature, this compound is almost always generated in situ for experimental studies. A common method involves the continuous mixing of gaseous nitric oxide (NO) and iodine (I₂) in a reaction cell or flow tube.[2] The formation is a reversible reaction: I + NO (+M) ⇌ INO (+M), where M is a third body.[1]

Q3: What are the main byproducts of this compound decomposition?

A3: The primary byproducts of INO decomposition are nitric oxide (NO) and molecular iodine (I₂). Depending on the experimental conditions, secondary reactions can occur, potentially leading to the formation of other nitrogen oxides, such as nitrogen dioxide (NO₂).

Q4: How can I monitor the decomposition of this compound in real-time?

A4: Real-time monitoring of INO decomposition can be achieved using various spectroscopic techniques. Methods like Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the concentrations of INO and NO. For studying the kinetics of fast reactions, techniques like laser flash photolysis coupled with sensitive detection methods are often employed.[1]

Q5: What are some key safety precautions when working with this compound and its precursors?

A5: The precursors and byproducts of this compound decomposition are hazardous.

  • Nitric Oxide (NO): A toxic and reactive gas. It should be handled in a well-ventilated fume hood with appropriate gas handling equipment.

  • Iodine (I₂): Corrosive and can cause irritation upon contact or inhalation.

  • Nitrogen Dioxide (NO₂): A highly toxic and corrosive gas. All experiments should be conducted in a properly functioning fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn.

Quantitative Data

Comprehensive kinetic data for the decomposition of this compound is sparse in the literature. The following tables provide available thermodynamic data for INO and kinetic data for the analogous decomposition of nitrosyl chloride (NOCl) for comparative purposes.

Table 1: Thermodynamic Properties of this compound (Gas Phase)

PropertyValueUnitsReference
Standard Enthalpy of Formation (ΔfH°gas)112.13kJ/molNIST Chemistry WebBook[3]
Standard Entropy (S°gas, 1 bar)282.96J/mol*KNIST Chemistry WebBook[3]

Table 2: Kinetic Data for the Thermal Decomposition of Nitrosyl Chloride (2NOCl → 2NO + Cl₂) (for comparison)

Temperature (°C)Rate Constant (k)Units
301.198 x 10⁻⁵M⁻¹s⁻¹
1303.36 x 10⁻¹M⁻¹s⁻¹

Note: This data is for nitrosyl chloride and is provided as an example of the temperature dependence of nitrosyl halide decomposition.

Experimental Protocols

Protocol 1: In-situ Generation and Spectroscopic Analysis of this compound

This protocol outlines a general method for generating this compound in the gas phase for spectroscopic analysis.

1. Materials and Equipment:

  • Nitric oxide (NO) gas (high purity)

  • Solid iodine (I₂) (reagent grade)

  • Inert carrier gas (e.g., He or N₂)

  • Mass flow controllers

  • Glass reaction cell (e.g., 50-cm long) with appropriate windows for spectroscopy (e.g., KBr for IR)[2]

  • Spectrometer (e.g., FTIR)

  • Vacuum pump and pressure gauges

  • Gas handling manifold with appropriate traps

2. Procedure:

  • System Preparation: Assemble the gas handling manifold, reaction cell, and spectrometer. Ensure all connections are secure. Evacuate the entire system to remove air and moisture.

  • Iodine Vapor Generation: Place a small amount of solid iodine in a temperature-controlled vessel connected to the gas line. Gently heat the vessel to produce a stable vapor pressure of I₂.

  • Gas Flow Setup: Use mass flow controllers to introduce a controlled flow of the inert carrier gas over the heated iodine to carry the I₂ vapor into the reaction cell.

  • INO Generation: Introduce a controlled flow of NO gas into the reaction cell to mix with the I₂ vapor. The reaction to form INO will occur in the gas phase within the cell.[2]

  • Spectroscopic Measurement: Begin acquiring spectra of the gas mixture in the reaction cell. The characteristic absorption bands of INO can be observed and monitored over time.

  • Decomposition Study:

    • Thermal Decomposition: The reaction cell can be placed in a temperature-controlled furnace to study the decomposition rate at various temperatures.

    • Photodissociation: A light source (e.g., a laser or lamp with appropriate filters) can be used to irradiate the sample in the cell to study photochemical decomposition.

  • System Shutdown: Stop the flow of reactant gases. Continue to purge the system with inert gas to remove any residual reactants and products into appropriate traps.

Visualizations

Nitrosyl_Iodide_Decomposition_Pathways cluster_thermal Thermal Decomposition cluster_photo Photodissociation 2 INO_T 2 INO Products_T 2 NO + I₂ 2 INO_T->Products_T Δ 2 INO_P 2 INO Products_P 2 NO + I₂ 2 INO_P->Products_P

Caption: Primary decomposition pathways of this compound.

Experimental_Workflow start Start prep System Preparation (Evacuate & Leak Check) start->prep gen_i2 Generate I₂ Vapor (Heat solid I₂) prep->gen_i2 mix In-situ Generation of INO (Mix I₂ and NO gases) gen_i2->mix analysis Spectroscopic Analysis (e.g., FTIR) mix->analysis decomp Induce Decomposition (Thermal or Photochemical) analysis->decomp data Collect Kinetic Data decomp->data end End data->end

References

Technical Support Center: Managing Nitrosyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitrosyl iodide (INO). This resource provides essential guidance on managing its inherent instability, particularly its rapid hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so reactive?

A1: this compound (INO) is an inorganic compound with the chemical formula INO.[1] It is one of the nitrosyl halides, a group of compounds that are of interest in atmospheric chemistry and as intermediates in chemical synthesis.[2] Its high reactivity stems from the weak I-N bond, making it susceptible to decomposition and rapid reaction with various substances, including water.

Q2: What are the primary products of this compound hydrolysis?

A2: this compound is a transient species that is rapidly hydrolyzed to nitrous acid (HNO₂) and hydroiodic acid (HI).[2] This reaction is typically fast and can significantly impact experimental outcomes if not properly controlled.

Q3: How can I minimize the hydrolysis of this compound during my experiments?

A3: The key to preventing hydrolysis is to work under strictly anhydrous (water-free) conditions. This includes using dry solvents, inert atmospheres (e.g., argon or nitrogen), and properly dried glassware. Any exposure to atmospheric moisture should be minimized.

Q4: What are the signs of this compound decomposition or hydrolysis in my reaction?

A4: Visual cues for decomposition can include the formation of elemental iodine (I₂), which has a characteristic violet or brown color, and the evolution of nitrogen oxides (NOₓ). Spectroscopic monitoring, such as IR spectroscopy, can detect the disappearance of the N-O stretching frequency characteristic of INO and the appearance of bands corresponding to hydrolysis products.

Q5: Are there any solvents that can help stabilize this compound?

A5: While this compound is inherently unstable, using non-aqueous, aprotic, and dry solvents is crucial. Solvents like hexane, toluene, or chlorinated solvents, when rigorously dried, are preferable to protic solvents like alcohols or water-containing solvents. The synthesis of this compound has been reported in ethanolic systems, but this is under specific acidic conditions.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Rapid color change to brown/violet in the reaction mixture. Decomposition of INO to I₂. This is likely due to the presence of moisture leading to hydrolysis, or thermal instability.1. Ensure all solvents and reagents are rigorously dried. 2. Work under a dry, inert atmosphere (glove box or Schlenk line). 3. Maintain low temperatures if the reaction allows.
Inconsistent or poor yields in reactions involving INO. Premature hydrolysis or decomposition of INO before it can react with the substrate.1. Generate INO in situ if possible, so it reacts as it is formed. 2. Optimize the reaction temperature to be as low as feasible to slow down decomposition. 3. Use a non-polar, aprotic solvent.
Difficulty in characterizing INO spectroscopically. The transient nature of INO makes it challenging to isolate and measure.1. Use rapid-scan spectroscopic techniques. 2. Perform measurements at low temperatures to increase its lifetime. 3. Gas-phase high-resolution spectroscopy has been successful in characterizing INO.[2][4]
Side reactions observed, formation of nitrates or nitrites. Reaction of INO with oxygen or hydrolysis products reacting further.1. Degas all solvents to remove dissolved oxygen. 2. Maintain a strictly inert atmosphere throughout the experiment.

Experimental Protocols

Protocol 1: General Handling of this compound Under Anhydrous Conditions

This protocol outlines the fundamental steps for handling moisture-sensitive reagents like this compound.

  • Glassware Preparation:

    • All glassware must be oven-dried at a minimum of 120°C for at least 4 hours, or flame-dried under vacuum.

    • Assemble the glassware while hot and immediately place it under a high-vacuum line to cool.

    • Backfill the cooled glassware with a dry, inert gas such as argon or nitrogen.

  • Solvent Preparation:

    • Use a high-purity, anhydrous grade solvent.

    • If not pre-dried, solvents should be dried using appropriate drying agents (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for hydrocarbons and chlorinated solvents) and distilled under an inert atmosphere.

    • Store dried solvents over molecular sieves in a sealed container under an inert atmosphere.

  • Reagent Handling:

    • All solid reagents should be dried in a vacuum oven or desiccator.

    • Handle all reagents under an inert atmosphere using a glove box or Schlenk line techniques.

    • Use gas-tight syringes or cannulas for transferring liquids.

  • Reaction Setup:

    • Assemble the reaction apparatus under a positive pressure of inert gas.

    • If generating INO in situ, add the precursors slowly to the reaction mixture at the desired temperature.

    • Maintain a slight positive pressure of inert gas throughout the reaction.

Protocol 2: In Situ Generation of this compound

A common method for utilizing highly reactive species is to generate them in the presence of the substrate.

  • Reaction Setup:

    • In a flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a gas inlet, add the substrate and the appropriate anhydrous solvent under an inert atmosphere.

    • Cool the reaction mixture to the desired temperature (e.g., 0°C or lower).

  • Precursor Preparation:

    • Prepare solutions of the INO precursors (e.g., a source of NO and a source of iodine) in the same anhydrous solvent. A common synthesis method involves the direct reaction of iodine with nitrogen monoxide.[3]

  • In Situ Generation:

    • Slowly and simultaneously add the precursor solutions to the cooled reaction mixture containing the substrate.

    • The rate of addition should be controlled to maintain a low concentration of INO at any given time, thereby minimizing decomposition.

  • Monitoring and Work-up:

    • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS, NMR).

    • Once the reaction is complete, quench any remaining reactive species carefully, still under an inert atmosphere and at low temperature, before proceeding with the aqueous work-up.

Visualizations

Below are diagrams illustrating key concepts and workflows related to managing this compound.

Hydrolysis_Pathway INO This compound (INO) HNO2 Nitrous Acid (HNO₂) INO->HNO2 + H₂O HI Hydroiodic Acid (HI) INO->HI + H₂O H2O Water (H₂O)

Caption: The rapid hydrolysis pathway of this compound.

Experimental_Workflow A Glassware Preparation (Oven/Flame Drying) C Inert Atmosphere Setup (Glove Box / Schlenk Line) A->C B Solvent & Reagent Preparation (Drying & Degassing) B->C D In Situ Generation of INO (Slow Addition of Precursors) C->D E Reaction with Substrate (Controlled Temperature) D->E F Reaction Monitoring (TLC, GC-MS, etc.) E->F G Quenching & Work-up (Under Inert Conditions) F->G

Caption: Workflow for experiments involving this compound.

Troubleshooting_Tree Start Problem: Reaction Failure/ Low Yield Q1 Is there a rapid color change to brown/violet? Start->Q1 A1_Yes Likely INO Decomposition to I₂ Q1->A1_Yes Yes Q2 Was INO generated in situ? Q1->Q2 No Sol1 Improve Anhydrous Technique & Lower Temperature A1_Yes->Sol1 A2_No INO may have decomposed before reacting Q2->A2_No No A2_Yes Check precursor quality and addition rate Q2->A2_Yes Yes Sol2 Implement in situ generation protocol A2_No->Sol2

Caption: A troubleshooting decision tree for this compound reactions.

References

preventing oxidation of INO to iodine and nitrogen dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of nitrosyl iodide (INO) and the prevention of its oxidation to iodine (I₂) and nitrogen dioxide (NO₂).

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color from its initial appearance to a brownish or violet hue. What is happening?

A1: A color change to brownish or violet is a strong indicator that the this compound (INO) is decomposing. The characteristic colors of iodine (I₂) in various solvents are responsible for this change. In many organic solvents, I₂ appears violet, while in the presence of iodide ions (which can form from decomposition), it can form the triiodide ion (I₃⁻), which is typically brown. The other decomposition product, nitrogen dioxide (NO₂), can exist in equilibrium with its dimer, dinitrogen tetroxide (N₂O₄), and may also contribute to a yellowish-brown color.

Q2: What are the primary decomposition pathways for this compound?

A2: this compound primarily decomposes through two main pathways:

  • Oxidation: 2 INO → I₂ + 2NO₂[1][2]

  • Decomposition: 2 INO → I₂ + 2NO[1][2]

The prevalence of each pathway can depend on experimental conditions such as temperature, light exposure, and the solvent used.

Q3: What factors can accelerate the decomposition of this compound?

A3: Several factors can accelerate the decomposition of INO:

  • Elevated Temperatures: Nitrosyl halides are generally thermally unstable. Increased temperature provides the activation energy for decomposition reactions.

  • Exposure to Light: Photochemical decomposition is a common issue for nitrosyl compounds. UV and even visible light can provide the energy to break the I-N bond.[3]

  • Presence of Water or Protic Solvents: Protic solvents (e.g., water, alcohols) can facilitate decomposition pathways, potentially through hydrolysis or by stabilizing charged intermediates.

  • Presence of Oxygen: Oxygen can participate in oxidative decomposition pathways.

  • Presence of Metal Ions: Certain transition metal ions can catalyze the decomposition of nitrosyl compounds.

Q4: Are there any general-purpose chemical stabilizers I can use for my INO solution?

A4: While specific stabilizers for INO are not well-documented in the literature, principles from related chemistry suggest a few approaches:

  • Radical Scavengers: Since decomposition can involve radical intermediates, the addition of a radical scavenger may help to inhibit these pathways. Examples include certain nitroxide compounds. However, their compatibility and effectiveness with INO would need to be experimentally validated.

  • Antioxidants: Antioxidants that can intercept reactive oxygen species may help prevent oxidative decomposition. However, the direct reaction between the antioxidant and INO must be considered.

Q5: How does the choice of solvent affect the stability of this compound?

A5: The choice of solvent is critical for the stability of INO.

  • Polar Aprotic Solvents: Solvents like acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred for handling reactive species. They are less likely to participate in decomposition reactions compared to protic solvents.

  • Polar Protic Solvents: Solvents like water and alcohols should be used with caution, as they can promote hydrolysis and other decomposition pathways.

  • Nonpolar Solvents: While nonpolar solvents may be suitable in some cases, the solubility of INO and the potential for radical reactions should be considered.

Troubleshooting Guides

Issue 1: Rapid Color Change Upon Dissolving INO
Symptom Possible Cause Troubleshooting Steps
Immediate or rapid (< 1 hour) change to a brown/violet color upon dissolving solid INO.1. Contaminated solvent (e.g., presence of water, peroxides).2. High ambient light.3. Elevated solvent temperature.1. Use fresh, anhydrous, and deoxygenated aprotic solvent.2. Work in a fume hood with the sash down and under amber or red lighting.3. Cool the solvent to a low temperature (e.g., 0 °C or below) before dissolving the INO.
Issue 2: Gradual Decomposition During Experiment
Symptom Possible Cause Troubleshooting Steps
Solution slowly changes color over the course of an experiment.1. Photodegradation from ambient or instrument light sources.2. Thermal decomposition at experimental temperature.3. Reaction with other components in the experimental mixture.1. Protect the reaction vessel from light using aluminum foil or by working in a darkened environment.2. If possible, conduct the experiment at a lower temperature.3. Run control experiments to check for reactivity with other reagents in the absence of the intended reaction partner.
Issue 3: Inconsistent Experimental Results
Symptom Possible Cause Troubleshooting Steps
Poor reproducibility of results in experiments involving INO.1. Inconsistent purity of INO starting material.2. Variable rates of INO decomposition between experiments.1. Purify the INO before use, if possible, or use a fresh, high-purity source.2. Standardize the INO solution immediately before each experiment to determine the active concentration (see Experimental Protocols).3. Strictly control environmental factors like temperature, light exposure, and atmosphere (e.g., use an inert atmosphere).

Data Presentation

Due to the limited availability of specific kinetic data for the decomposition of this compound in various solutions, the following table provides a qualitative summary of factors influencing its stability, based on general chemical principles and data from analogous compounds.

Factor Condition Promoting Stability Condition Promoting Decomposition Relative Impact
Temperature Low Temperature (e.g., ≤ 0 °C)High TemperatureHigh
Light Darkness or Red/Amber LightUV or Broad-Spectrum Visible LightHigh
Solvent Type Anhydrous, Aprotic (e.g., Acetonitrile, DMF)Protic (e.g., Water, Alcohols)Medium to High
Atmosphere Inert Gas (e.g., Argon, Nitrogen)Air (Oxygen)Medium
Purity High Purity INO and SolventsPresence of Impurities (e.g., Water, Metals)Medium

Experimental Protocols

Protocol 1: Preparation of a Standardized this compound Solution

This protocol describes a general method for preparing a solution of INO and determining its concentration.

Materials:

  • This compound (solid)

  • Anhydrous, deoxygenated polar aprotic solvent (e.g., acetonitrile)

  • Standardized sodium thiosulfate solution (e.g., 0.01 M)

  • Starch indicator solution

  • Potassium iodide

  • Glacial acetic acid

  • Glassware protected from light (e.g., amber flasks or foil-wrapped)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation of INO Solution (under inert atmosphere and low light): a. In a pre-weighed, amber volumetric flask, add the desired amount of solid this compound. b. Cool the flask in an ice bath. c. Slowly add the cold, anhydrous, deoxygenated solvent to the flask to dissolve the INO. d. Once dissolved, bring the solution to the final volume with the cold solvent. Keep the solution cold and protected from light at all times.

  • Standardization by Iodometric Titration: a. Immediately after preparation, take a known aliquot of the INO solution. b. Add the aliquot to an Erlenmeyer flask containing an excess of potassium iodide dissolved in a mixture of water and glacial acetic acid. This will cause the INO to decompose, releasing iodine (I₂). c. Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution turns a pale yellow color. d. Add a few drops of starch indicator solution. The solution will turn a deep blue/black color. e. Continue the titration with sodium thiosulfate until the blue/black color disappears. f. Record the volume of titrant used and calculate the molar concentration of the original INO solution.

Protocol 2: Monitoring INO Decomposition by UV-Vis Spectroscopy

This protocol allows for the qualitative or semi-quantitative monitoring of INO decomposition.

Materials:

  • INO solution in a suitable UV-transparent solvent (e.g., acetonitrile)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Acquire Initial Spectrum: a. Prepare a fresh solution of INO in the desired solvent. b. Immediately transfer the solution to a quartz cuvette and record its UV-Vis spectrum. The spectrum of INO and its decomposition products will depend on the solvent. Generally, you will be monitoring the appearance of the I₂ and potentially I₃⁻ absorption bands.

  • Time-Course Measurement: a. Maintain the cuvette at a constant temperature in the spectrophotometer. b. Record spectra at regular time intervals to observe the decrease in any INO-specific absorbance and the increase in the absorbance of the decomposition products (I₂).

  • Data Analysis: a. Plot the absorbance of the I₂ peak as a function of time to obtain a qualitative decomposition curve.

Visualizations

INO_Decomposition_Pathways INO 2 INO (this compound) I2_NO2 I₂ + 2NO₂ (Iodine + Nitrogen Dioxide) INO->I2_NO2 Oxidation I2_NO I₂ + 2NO (Iodine + Nitrogen Monoxide) INO->I2_NO Decomposition Troubleshooting_Workflow start Experiment with INO issue Inconsistent Results or Visible Decomposition? start->issue check_env Review Environmental Controls: - Temperature - Light Exposure - Atmosphere issue->check_env Yes proceed Proceed with Experiment issue->proceed No check_reagents Review Reagent Quality: - Solvent Purity (Anhydrous?) - INO Purity/Age check_env->check_reagents implement_changes Implement Corrective Actions: - Use fresh, dry solvent - Protect from light - Work at lower temp - Use inert atmosphere check_reagents->implement_changes standardize Standardize INO Solution Before Each Use implement_changes->standardize standardize->proceed success Consistent Results proceed->success INO_Biological_Action cluster_source INO as NO Donor cluster_target Downstream Signaling INO INO (this compound) NO •NO (Nitric Oxide) INO->NO Spontaneous or Nucleophile-mediated Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation Thiol Protein Thiols (e.g., Cysteine) NO->Thiol Nitrosation/ Nitrosylation cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC SNO S-Nitrosothiols (Post-translational Modification) Thiol->SNO

References

Technical Support Center: Safe Handling and Storage of Nitrosyl Iodide Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of precursors to nitrosyl iodide (NOI). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary precursors for synthesizing this compound?

A1: The common precursors for the synthesis of this compound are solid iodine (I₂) and either nitric oxide (NO) gas or a nitrite salt, such as sodium nitrite (NaNO₂), in the presence of an acid.

Q2: What are the main hazards associated with this compound precursors?

A2:

  • Iodine (I₂): Solid iodine is a corrosive and volatile substance. Its vapor is an irritant to the respiratory system and eyes. Direct contact can cause skin burns.

  • Nitric Oxide (NO): This is a toxic and corrosive gas that can form hazardous mixtures with air. It is a strong oxidizing agent and can react violently with combustible materials. Inhalation can lead to severe respiratory issues.

  • Sodium Nitrite (NaNO₂): This is a strong oxidizing agent and is toxic if ingested. It can cause fires or explosions if it comes into contact with combustible materials. When mixed with acids, it releases toxic nitrogen oxides.

Q3: What personal protective equipment (PPE) is required when handling these precursors?

A3: A comprehensive set of PPE is crucial and should include:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A flame-resistant lab coat.

  • Respiratory Protection: A properly fitted respirator with cartridges appropriate for iodine vapor and acid gases should be used, especially when working with solid iodine or generating nitrogen oxides. All handling of volatile or gaseous precursors should be performed in a certified chemical fume hood.

Q4: How should I store the precursors to ensure stability and safety?

A4:

  • Iodine (I₂): Store in a tightly sealed, corrosion-resistant container (glass is suitable) in a cool, dry, and well-ventilated area away from combustible materials and sources of ignition.

  • Nitric Oxide (NO): Store as a compressed gas in a certified gas cylinder, secured in an upright position in a well-ventilated, designated gas cylinder storage area. Keep away from heat and incompatible materials.

  • Sodium Nitrite (NaNO₂): Store in a cool, dry, well-ventilated area away from acids and combustible materials. It is hygroscopic and should be kept in a tightly closed container.

Precursor Data Summary

The following table summarizes key quantitative data for the primary precursors of this compound.

PrecursorFormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)Vapor PressureDecomposition Temperature (°C)
IodineI₂253.81Solid113.7184.30.3 mmHg at 25 °C[1]Not applicable
Nitric OxideNO30.01Gas-163.6-152Not applicableNot applicable
Sodium NitriteNaNO₂69.00Solid271DecomposesNot applicable>320[2]

Experimental Protocols

Protocol 1: Gas-Phase Synthesis of this compound from Iodine and Nitric Oxide

This protocol describes the direct reaction of iodine vapor and nitric oxide gas to form this compound. This procedure must be conducted in a well-ventilated chemical fume hood.

Methodology:

  • Apparatus Setup: Assemble a glass reaction tube with an inlet for nitric oxide gas and a heating element to vaporize the iodine. The outlet of the reaction tube should be connected to a cold trap to collect the product. The entire apparatus must be under a continuous flow of an inert gas, such as nitrogen or argon, before introducing the reactants.

  • Iodine Vaporization: Place a known quantity of solid iodine in the reaction tube. Gently heat the tube to sublime the iodine, creating a visible purple vapor.

  • Introduction of Nitric Oxide: Once a steady stream of iodine vapor is established, slowly introduce a controlled flow of nitric oxide gas into the reaction tube.

  • Reaction: The reaction between iodine vapor and nitric oxide will occur in the gas phase, forming this compound.

  • Product Collection: The this compound product will be carried by the gas stream to the cold trap, where it will condense. The cold trap should be maintained at a low temperature (e.g., with dry ice/acetone).

  • Purging: After the reaction is complete, stop the flow of nitric oxide and the heating of iodine. Continue to purge the system with inert gas to remove any unreacted gases and to safely bring the apparatus back to room temperature.

Protocol 2: Synthesis of this compound from Sodium Nitrite and an Iodide Source

This protocol outlines the generation of this compound in solution using sodium nitrite and an iodide salt in an acidic medium.

Methodology:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet bubbler, dissolve a stoichiometric amount of an iodide salt (e.g., potassium iodide) in a suitable solvent (e.g., water or ethanol).

  • Acidification: Cool the solution in an ice bath and slowly add a strong acid (e.g., sulfuric acid) dropwise from the dropping funnel while stirring. This will generate hydriodic acid in situ.

  • Addition of Sodium Nitrite: Prepare a solution of sodium nitrite in the same solvent. Add the sodium nitrite solution dropwise to the cold, acidified iodide solution. The reaction will generate nitrous acid, which then reacts to form this compound.

  • Reaction Monitoring: The reaction progress can be monitored by observing color changes in the solution.

  • Work-up: Once the reaction is complete, the this compound can be used in situ for subsequent reactions or isolated, depending on its stability in the chosen solvent system.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no product yield in gas-phase synthesis - Inadequate heating of iodine, leading to low vapor pressure.- Incorrect stoichiometry of reactants.- Leaks in the reaction apparatus.- Ensure the iodine is heated sufficiently to produce a steady stream of vapor.- Carefully control and monitor the flow rates of nitric oxide and the sublimation rate of iodine.- Check all connections for leaks using a suitable method before starting the reaction.
Discoloration or unexpected byproducts - Presence of impurities in the precursors.- Reaction temperature is too high, leading to decomposition.- Presence of moisture or air in the reaction system.- Use high-purity iodine and nitric oxide.- Optimize the reaction temperature to favor the formation of the desired product.- Thoroughly dry all glassware and purge the system with an inert gas before starting the reaction.
Clogging of gas lines or cold trap - Product solidifying prematurely in the tubing.- High concentration of product leading to rapid crystallization.- Gently heat the tubing leading to the cold trap to prevent premature solidification.- Adjust reactant flow rates to control the concentration of the product in the gas stream.
Uncontrolled gas evolution in solution-phase synthesis - Addition of acid or nitrite solution is too rapid.- Add the reagents dropwise with efficient stirring and cooling to maintain control over the reaction rate.
Hygroscopic reagents becoming difficult to handle - Improper storage of sodium nitrite, leading to moisture absorption.- Store sodium nitrite in a desiccator or a dry box. If clumping occurs, the material may need to be gently ground in a dry atmosphere before use.

Visualizations

experimental_workflow_gas_phase cluster_setup Apparatus Setup cluster_reaction Reaction cluster_collection Product Collection setup Assemble and leak-check glass reaction tube purge Purge with inert gas (N2 or Ar) setup->purge vaporize Heat solid I₂ to produce vapor purge->vaporize introduce_no Introduce controlled flow of NO gas vaporize->introduce_no react Gas-phase reaction: I₂(g) + 2NO(g) → 2INO(g) introduce_no->react collect Condense INO product in cold trap react->collect final_purge Purge system with inert gas collect->final_purge

Caption: Workflow for the gas-phase synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Experiment Start issue Problem Encountered: Low/No Product start->issue cause1 Precursor Quality Issue? issue->cause1 Yes cause2 Reaction Condition Error? issue->cause2 Yes cause3 Equipment Malfunction? issue->cause3 Yes solution1 Verify precursor purity and dryness cause1->solution1 solution2 Check temperature, pressure, and stoichiometry cause2->solution2 solution3 Inspect for leaks, clogs, or failures cause3->solution3 solution1->start Re-run solution2->start Re-run solution3->start Re-run

Caption: Troubleshooting logic for synthesis issues.

References

troubleshooting low yield in nitrosyl iodide mediated reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies for researchers, scientists, and drug development professionals experiencing low yields in reactions mediated by nitrosyl iodide (INO).

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

Low yields in this compound reactions can often be attributed to several factors.[1][2] The most critical is the inherent instability of this compound itself, which can decompose into non-reactive species.[3] Other common issues include the presence of moisture or other impurities in reagents and solvents, improper reaction temperature control, and losses during the workup and purification stages.[1][2][4]

Q2: How can I tell if my this compound has decomposed?

This compound is known to decompose, especially under certain conditions.[3] Decomposition can be indicated by a visible change in the reaction mixture, such as the formation of a precipitate or an unexpected color change.[5] For instance, the appearance of the characteristic violet color of molecular iodine (I₂) is a strong indicator of decomposition. The two primary decomposition pathways are:

  • 2 INO → I₂ + 2 NO

  • 2 INO → I₂ + 2 NO₂

Monitoring the reaction headspace for the formation of nitrogen monoxide (NO) or nitrogen dioxide (NO₂) gas can also suggest decomposition.

Q3: What is the optimal temperature range for running reactions with this compound?

The optimal temperature is highly reaction-dependent. However, due to its thermal lability, reactions involving this compound are often conducted at low temperatures, sometimes as low as -50 °C, to minimize decomposition.[6] It is crucial to consult literature procedures for similar transformations. If no precedent exists, a systematic temperature optimization study is recommended, starting at a low temperature (e.g., -20 °C) and gradually increasing it while monitoring the reaction progress.

Q4: Can the solvent choice impact my reaction yield?

Absolutely. This compound's reactivity and stability can be significantly influenced by the solvent. Protic solvents, especially water, can rapidly decompose the reagent.[7] Anhydrous, non-polar, or weakly coordinating polar aprotic solvents are generally preferred. It is essential to use rigorously dried solvents to prevent premature degradation of the this compound.[2]

Troubleshooting Guide: Diagnosing Low Yield

Use the following logical workflow to diagnose the potential cause of a low-yield reaction.

TroubleshootingWorkflow Start Low Yield Observed Check_Reagent Verify INO Quality (Freshly Prepared/Stored Properly?) Start->Check_Reagent Is reagent quality a potential issue? Check_Conditions Review Reaction Conditions (Anhydrous? Temp Control?) Check_Reagent->Check_Conditions No INO_Degraded Root Cause: INO Decomposition Check_Reagent->INO_Degraded Yes Check_Workup Analyze Workup & Purification (Product Loss? Decomposition?) Check_Conditions->Check_Workup No Conditions_Suboptimal Root Cause: Suboptimal Conditions Check_Conditions->Conditions_Suboptimal Yes Workup_Loss Root Cause: Post-Reaction Loss Check_Workup->Workup_Loss Yes Solution1 Solution: Prepare INO in situ or purify before use. INO_Degraded->Solution1 Solution2 Solution: Use anhydrous solvents. Optimize temperature. Conditions_Suboptimal->Solution2 Solution3 Solution: Modify workup procedure. Check product stability. Workup_Loss->Solution3 ProtocolWorkflow cluster_setup Reaction Setup cluster_reagents Reagent Preparation cluster_synthesis INO Synthesis & Reaction cluster_workup Workup & Isolation A Flame-dry glassware under Nitrogen atmosphere B Add AgNO₂ and anhydrous DCM to flask A->B C Cool suspension to -20 °C B->C E Add I₂ solution dropwise to AgNO₂ suspension C->E D Dissolve I₂ in anhydrous DCM D->E F Stir for 10 min E->F G Add substrate solution dropwise F->G H Monitor reaction (TLC, LC-MS) G->H I Filter through Celite H->I J Aqueous workup I->J K Purify product J->K

References

Technical Support Center: Nitrosyl Iodide (INO) Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nitrosyl iodide (INO) reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a this compound reaction mixture?

A1: Common impurities can include unreacted starting materials such as iodine (I₂) and nitrogen monoxide (NO), as well as decomposition products like nitrogen dioxide (NO₂) and elemental iodine.[1] If the reaction is not carried out under anhydrous conditions, byproducts from hydrolysis, such as nitrous acid and hypoiodous acid, may also be present.[1] Cross-contamination from solvents and equipment can also introduce impurities.[2]

Q2: How can I minimize the decomposition of this compound during purification?

A2: this compound is highly sensitive to air and moisture. To minimize decomposition, all purification steps should be performed under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures. Ensure all glassware is rigorously dried and solvents are anhydrous.

Q3: What are the recommended storage conditions for purified this compound?

A3: Purified this compound should be stored in a tightly sealed container under an inert atmosphere.[3][4] It is best kept at low temperatures (refrigerated or in a freezer) in a cool, dry, and well-ventilated place to maintain stability.[3]

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: A variety of analytical methods can be used to determine the purity of this compound. Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy can be used to identify the characteristic vibrational frequencies of the N-O bond. Mass spectrometry can confirm the molecular weight.[5] For quantitative analysis of iodine content, techniques like inductively coupled plasma atomic emission spectrometry (ICP-AES) or titration methods can be employed.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound - Incomplete reaction.- Ensure stoichiometric amounts of reactants. - Optimize reaction time and temperature.
- Decomposition during reaction or workup.- Maintain a strictly inert and anhydrous environment. - Work at low temperatures.
Product is a dark brown/purple solid instead of the expected color. - Presence of excess elemental iodine (I₂).- Use a slight excess of nitrogen monoxide during synthesis. - Purify by sublimation or low-temperature recrystallization to separate from less volatile iodine.
Product rapidly decomposes upon isolation. - Exposure to air (oxygen) or moisture.- Handle the product exclusively under a dry, inert atmosphere (e.g., in a glovebox). - Ensure all solvents and equipment are scrupulously dried.
- Elevated temperatures.- Isolate and store the product at low temperatures.
Inconsistent analytical results (e.g., IR, Mass Spec). - Sample decomposition during analysis preparation.- Prepare samples for analysis under an inert atmosphere and at low temperatures whenever possible.
- Presence of impurities.- Repurify the sample using the techniques outlined in the experimental protocols below.

Experimental Protocols

Protocol 1: Low-Temperature Recrystallization

This method is suitable for removing less soluble impurities, such as unreacted iodine.

  • Preparation: Under an inert atmosphere, dissolve the crude this compound reaction mixture in a minimal amount of a pre-chilled, anhydrous solvent (e.g., dichloromethane or hexane) at a low temperature (e.g., -40 °C).

  • Filtration: While maintaining the low temperature and inert atmosphere, filter the solution through a pre-chilled, fritted glass funnel to remove any insoluble impurities.

  • Crystallization: Slowly cool the filtrate to a lower temperature (e.g., -78 °C) to induce crystallization of the this compound.

  • Isolation: Quickly isolate the crystals by filtration under an inert atmosphere.

  • Drying: Dry the isolated crystals under a high vacuum at a low temperature to remove any residual solvent.

Protocol 2: Sublimation

Sublimation is effective for separating this compound from non-volatile impurities.

  • Apparatus Setup: Place the crude this compound in a sublimation apparatus under a high vacuum and an inert atmosphere.

  • Heating: Gently and slowly heat the bottom of the apparatus while the collection surface (cold finger) is cooled, for instance, with a dry ice/acetone slurry or a cryocooler.

  • Collection: The this compound will sublime and deposit on the cold surface as purified crystals.

  • Isolation: Once the sublimation is complete, allow the apparatus to return to room temperature under an inert atmosphere before carefully scraping the purified product from the cold finger.

Purity and Yield Data (Illustrative Examples)

The following table provides illustrative data for the expected purity and yield of this compound after different purification techniques. Actual results will vary depending on the specific reaction conditions and the scale of the experiment.

Purification Technique Starting Purity (Illustrative) Final Purity (Illustrative) Yield (Illustrative)
Single Low-Temperature Recrystallization85%95%70%
Double Low-Temperature Recrystallization85%>98%50%
Sublimation90%>99%60%

Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage s1 Combine I₂ and NO in an inert atmosphere s2 Reaction at controlled low temperature s1->s2 p1 Crude Reaction Mixture s2->p1 p2 Low-Temperature Recrystallization p1->p2 p3 Sublimation p1->p3 a1 Purity Assessment (FTIR, MS) p2->a1 p3->a1 a2 Store under inert gas at low temperature a1->a2

Caption: Experimental workflow for this compound synthesis and purification.

troubleshooting_guide cluster_yield Low Yield cluster_purity Impure Product cluster_stability Decomposition start Problem with This compound Purification y1 Check reaction completeness start->y1 p1 Brown/Purple Color? start->p1 d1 Rapid color change? start->d1 y2 Ensure anhydrous & inert conditions y1->y2 p2 Remove excess I₂ via sublimation or recrystallization p1->p2 Yes d2 Handle under inert gas and at low temperature d1->d2 Yes

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Nitrosyl Iodide in Solution-Phase Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nitrosyl iodide (INO). The information is tailored to address specific issues that may be encountered during experiments involving this reactive intermediate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered a transient species?

A1: this compound (INO) is an inorganic compound with the chemical formula INO. It is considered a transient or unstable species because it readily decomposes. In the gas phase, its decomposition can occur through the reaction of two INO molecules or via thermal breakdown. In aqueous solutions, it undergoes rapid hydrolysis, with its stability being highly dependent on factors like pH and temperature.

Q2: How is this compound typically synthesized for laboratory use?

A2: this compound is often generated in situ for immediate use in reactions. A common method for its synthesis is the direct reaction of molecular iodine (I₂) with nitrogen monoxide (NO). It can also be formed in the gas phase by mixing iodine with nitrogen dioxide or other nitrogen oxides under specific conditions.

Q3: What are the primary applications of this compound in a research setting?

A3: this compound is primarily used as a reagent in organic synthesis, specifically for the introduction of an iodine atom into organic molecules. It can act as an electrophile, particularly in reactions with electron-rich aromatic compounds. Additionally, due to its unique chemical properties, it is a subject of spectroscopic and theoretical studies.

Q4: How does the choice of solvent affect the reactivity of this compound?

A4: The solvent plays a crucial role in the reactivity of this compound. For electrophilic substitution reactions, polar protic solvents can enhance the reaction rate by stabilizing the ionic transition states. The coordinating ability of the solvent can also influence the reaction pathways, as seen with other nitrosyl complexes where solvents can assist in processes like N-O bond cleavage.

Q5: What are the expected decomposition products of this compound?

A5: Under certain conditions, this compound can decompose to yield nitrogen monoxide (NO) and molecular iodine (I₂). It can also be oxidized to produce iodine and nitrogen dioxide (NO₂). In aqueous media, hydrolysis is a primary decomposition pathway.

Troubleshooting Guides

Issue 1: Low or No Yield in Iodination Reactions
Possible Cause Troubleshooting Step Explanation
Decomposition of this compound Generate INO in situ at a low temperature and use it immediately. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.This compound is highly unstable and will decompose over time, reducing its effective concentration. Moisture will lead to rapid hydrolysis.
Incorrect Solvent Choice For electrophilic aromatic iodination, consider using a polar protic solvent to stabilize the transition state. For other substrates, an inert, aprotic solvent like dichloromethane or acetonitrile may be preferable. Avoid solvents that can react with INO or the reactants.The solvent polarity and coordinating ability can significantly impact the reaction rate and mechanism.
Insufficient Activation of Substrate If the substrate is not sufficiently electron-rich, the reaction may not proceed. Consider if the reaction conditions (e.g., temperature, catalysts) are appropriate for the substrate's reactivity.This compound is an electrophile and reacts more readily with activated substrates.
Side Reactions Monitor the reaction closely using techniques like TLC or NMR to identify the formation of byproducts. Adjusting the reaction temperature or the rate of addition of INO may minimize side reactions.Unwanted side reactions can consume the starting material or the desired product.
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Step Explanation
Variability in INO Concentration Standardize the in situ generation procedure. Ensure consistent purity and stoichiometry of the starting materials (I₂ and NO source).The concentration of the generated INO will directly impact the reaction kinetics and yield.
Presence of Impurities Use purified solvents and reagents. Ensure the reaction setup is free from contaminants, especially water and oxygen.Impurities can catalyze the decomposition of INO or lead to undesired side reactions.
Temperature Fluctuations Maintain a stable and controlled reaction temperature. Use a reliable cooling bath if the reaction is exothermic or requires low temperatures.The stability of this compound and the rates of both the desired reaction and decomposition pathways are temperature-dependent.

Quantitative Data Summary

Direct quantitative data on the stability of this compound in various organic solvents is not extensively available in the literature due to its transient nature. However, based on qualitative descriptions and data for analogous compounds, the following trends can be inferred:

Solvent Type Example Solvents Expected Relative Stability of INO Effect on Electrophilic Reactivity
Polar Protic Water, Ethanol, MethanolLow (rapid solvolysis/hydrolysis)Enhanced (stabilization of ionic transition states)
Polar Aprotic Acetonitrile, DMF, DMSOModerateFavorable for many organic reactions
Nonpolar Aprotic Hexane, TolueneModerate (if free of protic impurities)Generally lower reactivity than in polar solvents
Chlorinated Dichloromethane, ChloroformModerateCommonly used, but potential for side reactions

Experimental Protocols

Protocol 1: In Situ Generation of this compound for Electrophilic Iodination

Objective: To generate a solution of this compound in situ for the iodination of an activated aromatic compound.

Materials:

  • Iodine (I₂)

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (concentrated)

  • Anhydrous dichloromethane (DCM)

  • Activated aromatic substrate (e.g., phenol)

  • Schlenk flask and standard inert atmosphere glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Set up a two-necked Schlenk flask, equipped with a magnetic stir bar and a nitrogen inlet, in an ice bath.

  • To the flask, add the activated aromatic substrate and anhydrous DCM under a nitrogen atmosphere.

  • In a separate flask, carefully add a stoichiometric amount of iodine (I₂) to a solution of sodium nitrite (NaNO₂) in DCM.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the I₂/NaNO₂ mixture. This will generate this compound.

  • The resulting solution containing this compound should be transferred via cannula to the cooled solution of the aromatic substrate.

  • The reaction should be monitored by TLC for the consumption of the starting material and the formation of the iodinated product.

  • Upon completion, the reaction should be quenched with a solution of sodium thiosulfate to remove any unreacted iodine.

  • The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Safety Note: This reaction should be performed in a well-ventilated fume hood. Concentrated sulfuric acid is highly corrosive. This compound and nitrogen oxides are toxic.

Visualizations

experimental_workflow Experimental Workflow: In Situ Generation and Use of INO cluster_prep Preparation cluster_generation INO Generation cluster_reaction Reaction cluster_workup Workup & Purification prep_substrate Prepare Substrate Solution (Aromatic Compound in DCM) in Schlenk Flask transfer_ino Transfer INO Solution via Cannula to Substrate prep_reagents Prepare Reagent Mixture (I2 + NaNO2 in DCM) add_acid Slowly Add Conc. H2SO4 to Reagent Mixture prep_reagents->add_acid ino_solution Formation of INO Solution add_acid->ino_solution ino_solution->transfer_ino react Monitor Reaction (e.g., by TLC) transfer_ino->react quench Quench with Na2S2O3 Solution react->quench extract Aqueous Workup (Wash & Dry) quench->extract purify Purify Product (e.g., Chromatography) extract->purify solvent_influence Influence of Solvent on INO Stability and Reactivity cluster_stability Stability cluster_reactivity Reactivity (Electrophilic Iodination) ino This compound (INO) in Solution stability INO Stability ino->stability reactivity INO Reactivity ino->reactivity protic_stability Polar Protic Solvents (e.g., H2O, EtOH) --> Rapid Decomposition stability->protic_stability aprotic_stability Aprotic Solvents (e.g., DCM, MeCN) --> Higher Stability stability->aprotic_stability protic_reactivity Polar Protic Solvents --> Enhanced Reactivity (Stabilizes Transition State) reactivity->protic_reactivity aprotic_reactivity Aprotic Solvents --> Moderate Reactivity reactivity->aprotic_reactivity

Validation & Comparative

Comparative Analysis of Nitrosyl Halide Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of the reactivity of nitrosyl halides—nitrosyl fluoride (FNO), nitrosyl chloride (ClNO), and nitrosyl bromide (BrNO). Tailored for researchers, scientists, and drug development professionals, this document objectively compares their performance in key chemical transformations, supported by available experimental data and detailed methodologies.

Overview of Nitrosyl Halide Reactivity

Nitrosyl halides (XNO) are reactive electrophilic species that serve as versatile reagents in organic and inorganic synthesis. Their reactivity is primarily governed by the nature of the halogen atom, which influences the polarity of the N-X bond and the overall stability of the molecule. In general, nitrosyl halides participate in reactions as sources of the nitrosonium ion (NO⁺), as oxidizing agents, and as halogenating agents.

The reactivity of nitrosyl halides is expected to follow the trend:

FNO > ClNO > BrNO

This trend is largely influenced by the electronegativity of the halogen atom. The highly electronegative fluorine atom in FNO polarizes the N-F bond to a greater extent, making the nitrogen atom more electrophilic and the molecule more reactive. Conversely, the lower electronegativity of bromine in BrNO results in a less polarized N-Br bond and consequently, lower reactivity.

Comparative Data on Physical Properties

A summary of the key physical properties of nitrosyl halides is presented in Table 1. These properties often correlate with their reactivity. For instance, the bond dissociation energy of the N-X bond can be an indicator of the ease with which the nitrosyl or halide moiety can be delivered in a reaction.

PropertyNitrosyl Fluoride (FNO)Nitrosyl Chloride (ClNO)Nitrosyl Bromide (BrNO)
Formula FNOClNOBrNO
Molar Mass ( g/mol ) 49.0065.46109.91
Boiling Point (°C) -59.9-6.4~0
N-X Bond Length (Å) 1.521.975[1]2.14
N-O Bond Length (Å) 1.131.139[1]1.15
Appearance Colorless gasYellow gasRed-brown gas

Electrophilic Addition to Alkenes

Nitrosyl halides readily undergo electrophilic addition to alkenes, typically yielding α-halo oximes as the final products after rearrangement of the initial nitroso adduct. The reaction proceeds via the addition of the electrophilic nitrosyl group to one of the double-bonded carbons, followed by the nucleophilic attack of the halide ion on the other carbon.

The general mechanism for this reaction is depicted below. The stereochemistry of the addition can be either syn or anti, depending on the structure of the alkene and the reaction conditions. For instance, the addition of NOCl to norbornene has been reported to proceed with cis (syn) stereochemistry[2].

Reactivity Comparison

While quantitative kinetic data for the addition of all three nitrosyl halides to the same alkene under identical conditions is scarce in the literature, the reactivity is expected to follow the general trend: FNO > ClNO > BrNO . This is attributed to the greater electrophilicity of the nitrogen atom in FNO.

Experimental Protocol: Addition of Nitrosyl Chloride to Cyclohexene

This protocol describes the synthesis of 1-chloro-2-nitrosocyclohexane, which exists in equilibrium with its dimer.

Materials:

  • Cyclohexene

  • Nitrosyl chloride (can be generated in situ from isoamyl nitrite and HCl)

  • Anhydrous diethyl ether

  • Dry ice-acetone bath

Procedure:

  • A solution of cyclohexene in anhydrous diethyl ether is cooled to -78 °C in a dry ice-acetone bath.

  • A stream of gaseous nitrosyl chloride is passed through the cooled solution with stirring. Alternatively, a solution of isoamyl nitrite in diethyl ether is added dropwise to a solution of cyclohexene in diethyl ether saturated with hydrogen chloride gas at -78 °C.

  • The reaction mixture is stirred at -78 °C for 1-2 hours, during which a precipitate of the dimeric 1-chloro-2-nitrosocyclohexane may form.

  • The reaction is quenched by the addition of cold methanol.

  • The solvent is removed under reduced pressure at low temperature to yield the crude product.

  • The product can be purified by recrystallization from a suitable solvent like ethanol.

Note: Nitrosyl halides are toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.

Oxidizing and Halogenating Properties

Nitrosyl halides are effective oxidizing and halogenating agents. Their oxidizing power stems from the ability of the nitrosyl group to be reduced, while the halogen atom can be transferred in halogenation reactions.

Reactivity Comparison

The oxidizing and halogenating capabilities are also expected to follow the trend FNO > ClNO > BrNO . Nitrosyl fluoride is a particularly potent fluorinating and oxidizing agent. Nitrosyl chloride is a key component of aqua regia, a highly corrosive mixture capable of dissolving noble metals like gold and platinum, highlighting its strong oxidizing and chlorinating properties[3]. Nitrosyl bromide is a milder agent in comparison.

Visualizing Reactivity and Mechanisms

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Reactivity_Trend cluster_0 Decreasing Reactivity and Electrophilicity FNO Nitrosyl Fluoride (FNO) ClNO Nitrosyl Chloride (ClNO) FNO->ClNO BrNO Nitrosyl Bromide (BrNO) ClNO->BrNO

Caption: General reactivity trend of nitrosyl halides.

Addition_Mechanism cluster_0 Electrophilic Addition of XNO to an Alkene Alkene R₂C=CR₂ Intermediate [R₂C(NO)-CR₂⁺]X⁻ Alkene->Intermediate Electrophilic attack XNO X-N=O Adduct R₂C(NO)-CR₂X Intermediate->Adduct Nucleophilic attack by X⁻ Oxime R₂C(=NOH)-C(R)₂X Adduct->Oxime Tautomerization

Caption: General mechanism of nitrosyl halide addition to an alkene.

Experimental_Workflow cluster_1 Comparative Reactivity Experiment Workflow A Prepare separate solutions of an alkene in an inert solvent B1 React with FNO at low temperature A->B1 B2 React with ClNO at low temperature A->B2 B3 React with BrNO at low temperature A->B3 C Monitor reaction progress over time (e.g., by GC-MS or NMR) B1->C B2->C B3->C D Isolate and characterize products C->D E Compare reaction rates and product yields D->E

Caption: Workflow for a comparative reactivity study.

Conclusion

The reactivity of nitrosyl halides (FNO, ClNO, BrNO) is a critical aspect of their application in chemical synthesis. The general trend of reactivity, FNO > ClNO > BrNO, is well-supported by fundamental chemical principles, although direct quantitative comparisons in the literature are limited. This guide provides a foundational understanding of their comparative reactivity in key transformations, along with practical experimental guidance. Further quantitative kinetic and mechanistic studies are warranted to fully elucidate the subtle differences in the chemical behavior of these important reagents.

References

A Comparative Guide to Nitrosyl Iodide and Nitrosyl Chloride as Nitrosating Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in the realm of drug discovery and development, the choice of reagents is paramount to the success of a synthetic route. Nitrosyl halides, serving as potent sources of the nitrosonium ion (NO⁺), are valuable reagents for nitrosation and related transformations. This guide provides an in-depth, objective comparison of two such reagents: nitrosyl iodide (NOI) and nitrosyl chloride (NOCl). By presenting their performance, supported by experimental data, detailed protocols, and mechanistic insights, this document aims to assist researchers in making informed decisions for their specific synthetic needs.

At a Glance: Key Differences

FeatureThis compound (NOI)Nitrosyl Chloride (NOCl)
Primary Use Introduction of iodine and nitroso groupsIntroduction of chlorine and nitroso groups; N-nitrosation
Reactivity Generally more reactive, less stableModerately reactive, more stable than NOI
Handling Typically generated in situ due to instabilityCan be generated in situ or handled as a gas/condensed liquid; highly toxic and corrosive
Availability Not commercially available as a standalone reagentCommercially available in cylinders, but often generated in situ

Physical and Thermodynamic Properties

A fundamental understanding of the physical and thermodynamic properties of these reagents is crucial for their effective and safe use in the laboratory.

PropertyThis compound (INO)Nitrosyl Chloride (NOCl)
Molecular Formula INO[1]ClNO[2]
Molar Mass ( g/mol ) 156.91[1]65.46[2]
Appearance Unstable species, often in solutionYellow gas, red-brown liquid[3]
Boiling Point (°C) Not applicable (decomposes)-6.4[3]
Melting Point (°C) Not applicable (decomposes)-59.6[3]
Standard Enthalpy of Formation (gas, kJ/mol) 121.3 ± 4.251.71[3]
Stability Thermally unstableDecomposes above 100 °C[3]

Reactivity and Performance: A Comparative Analysis

Both this compound and nitrosyl chloride are effective nitrosating agents, capable of delivering the electrophilic nitrosonium ion (NO⁺). However, their reactivity profiles differ significantly, influencing their suitability for specific transformations.

Electrophilicity and Halide Nucleophilicity: The reactivity of nitrosyl halides (XNO) is a composite of the electrophilicity of the nitrosonium group and the nucleophilicity/leaving group ability of the associated halide. The general trend in reactivity for electrophilic nitrosation is expected to follow the order NOI > NOBr > NOCl > NOF, correlating with the polarizability and nucleofugality of the halide. The weaker N-I bond in this compound makes it a more potent source of the nitrosonium ion compared to the more stable N-Cl bond in nitrosyl chloride.

Addition to Alkenes: Synthesis of α-Halo Oximes

A key application of nitrosyl halides is their addition to alkenes to furnish α-halo oximes, which are versatile synthetic intermediates.

Nitrosyl Chloride: The addition of NOCl to alkenes is a well-established method for the synthesis of α-chloro oximes.[3] The reaction typically proceeds via an electrophilic attack of the nitrosonium ion on the double bond, followed by the capture of the resulting carbocation by the chloride ion. The regioselectivity of the addition generally follows Markovnikov's rule, with the nitroso group adding to the less substituted carbon.[3] The stereochemistry of the addition is substrate-dependent and can be influenced by the solvent, with both syn and anti additions being observed.[4]

This compound: While less documented, this compound is also expected to add to alkenes to yield α-iodo oximes. Due to the higher reactivity of NOI, these reactions are anticipated to proceed under milder conditions but may be accompanied by side reactions owing to the instability of the reagent and the product. The in situ generation of NOI from sources like nitric oxide and iodine is the preferred method for these transformations.[5]

G alkene Alkene intermediate Carbocation Intermediate alkene->intermediate Electrophilic attack by NO⁺ XNO Nitrosyl Halide (XNO) X = Cl, I XNO->intermediate product α-Halo Oxime intermediate->product Nucleophilic attack by X⁻

N-Nitrosation of Secondary Amines

The formation of N-nitrosamines from secondary amines is a crucial reaction in both synthetic chemistry and toxicology studies. Both NOI and NOCl are effective reagents for this transformation.

Nitrosyl Chloride: NOCl reacts rapidly with secondary amines to produce N-nitrosamines in high yields.[6] The reaction is typically carried out in an inert solvent at low temperatures.

This compound: this compound, often generated in situ from nitric oxide and iodine, is also a potent reagent for the N-nitrosation of secondary amines. Studies suggest that the nitrosation proceeds through the formation of NOI, which then reacts with the unprotonated amine. The reaction is reported to be rapid, even under neutral or mildly acidic conditions.

While direct quantitative comparisons are scarce in the literature, the higher reactivity of NOI suggests it may be effective at lower concentrations or temperatures compared to NOCl. However, the instability of NOI and the potential for side reactions involving iodine must be considered.

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful application of these reagents.

In Situ Generation and Reaction of Nitrosyl Chloride with an Alkene

This protocol describes the synthesis of 2-chloro-2-methyl-1-nitrosopropane dimer from 2-methylpropene.

Materials:

  • 2-methylpropene (isobutylene)

  • tert-Butyl nitrite

  • Concentrated hydrochloric acid

  • Ethanol (95%)

Procedure:

  • A solution of 10 g (0.178 mol) of 2-methylpropene in 50 mL of 95% ethanol is placed in a three-necked flask equipped with a stirrer, a dropping funnel, and a gas outlet tube.

  • The flask is cooled to 0 °C in an ice bath.

  • A mixture of 18.4 g (0.178 mol) of tert-butyl nitrite and 18 mL of concentrated hydrochloric acid is added dropwise with stirring over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the mixture is stirred for an additional hour at 0 °C.

  • The white crystalline precipitate of 2-chloro-2-methyl-1-nitrosopropane dimer is collected by filtration, washed with cold ethanol, and dried.

G start Start reactants Mix Alkene in Ethanol start->reactants cool Cool to 0 °C reactants->cool add_reagents Add tert-Butyl Nitrite and HCl (in situ NOCl generation) cool->add_reagents stir Stir at 0 °C add_reagents->stir filter Filter Precipitate stir->filter wash_dry Wash and Dry Product filter->wash_dry end End wash_dry->end

In Situ Generation and Reaction of this compound with a Secondary Amine

This protocol describes the N-nitrosation of morpholine using in situ generated this compound.

Materials:

  • Morpholine

  • Nitric oxide (gas)

  • Iodine

  • Ethanol

Procedure:

  • A solution of morpholine (1 mmol) and iodine (0.5 mmol) in ethanol (20 mL) is prepared in a reaction vessel equipped with a gas inlet and outlet.

  • The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen).

  • A stream of nitric oxide gas is then passed through the stirred solution at room temperature.

  • The reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by chromatography to yield N-nitrosomorpholine.

G start Start prepare_solution Prepare Solution of Amine and Iodine in Ethanol start->prepare_solution deoxygenate Deoxygenate with Inert Gas prepare_solution->deoxygenate add_no Bubble Nitric Oxide Gas (in situ NOI generation) deoxygenate->add_no monitor Monitor Reaction add_no->monitor workup Workup and Purification monitor->workup end End workup->end

Stability, Handling, and Safety

The practical utility of a reagent is intrinsically linked to its stability and the safety precautions required for its handling.

Nitrosyl Chloride (NOCl):

  • Stability: NOCl is a yellow gas or a reddish-brown liquid that is relatively stable at room temperature but decomposes into nitric oxide and chlorine upon heating above 100 °C.[3] It is highly reactive and a strong oxidizing agent.

  • Handling: NOCl is highly toxic and corrosive.[7] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including respiratory protection, should be worn. Due to its reactivity, it is often generated in situ from more stable precursors like sodium nitrite and hydrochloric acid.[7]

  • Safety: Inhalation can cause severe respiratory irritation and pulmonary edema.[3] It reacts with water to form hydrochloric acid and nitric acid.[3]

This compound (NOI):

  • Stability: NOI is significantly less stable than NOCl and is typically generated and used in situ.[5] It readily decomposes, particularly in the presence of light or heat.

  • Handling: Due to its instability, NOI is not isolated or stored. In situ generation from nitric oxide and iodine allows for its immediate use in the reaction mixture.[5] Standard laboratory safety practices for handling iodine and nitric oxide should be followed.[8]

  • Safety: As NOI is used in situ, the primary safety concerns are related to its precursors, iodine and nitric oxide. Iodine is a hazardous substance that can cause skin and respiratory irritation.[8] Nitric oxide is a toxic gas.

Applications in Drug Discovery and Development

The ability to introduce nitroso and halo functionalities is of great interest in medicinal chemistry for the synthesis of novel pharmacophores and for late-stage functionalization of complex molecules.

  • α-Halo Oximes as Intermediates: The α-chloro and α-iodo oximes synthesized using NOCl and NOI, respectively, are valuable precursors to a variety of nitrogen-containing heterocycles and functional groups.

  • N-Nitrosamines in Biological Studies: The controlled synthesis of N-nitrosamines is crucial for toxicological studies and for understanding their role in biological processes.

  • Source of Nitric Oxide (NO): While not a direct application of the reagents themselves, the nitroso compounds formed can serve as precursors to nitric oxide, a key signaling molecule in various physiological processes. The development of NO-releasing drugs is an active area of research.

Conclusion

Both this compound and nitrosyl chloride are potent reagents for nitrosation and related transformations, each with a distinct profile of reactivity, stability, and handling requirements.

  • Nitrosyl Chloride (NOCl) is a well-established, moderately stable reagent with a broad range of documented applications, particularly in the synthesis of α-chloro oximes. Its hazardous nature necessitates careful handling, often favoring in situ generation.

  • This compound (NOI) is a more reactive but significantly less stable reagent that is almost exclusively generated and used in situ. Its higher reactivity may offer advantages in certain transformations, potentially allowing for milder reaction conditions. However, the scarcity of detailed experimental protocols and comparative data warrants further investigation into its synthetic utility.

For researchers, the choice between NOI and NOCl will depend on the specific transformation, the desired product, and the available laboratory infrastructure. NOCl remains the more predictable and well-understood choice for many applications. However, for chemists seeking enhanced reactivity or access to iodinated nitroso compounds, the exploration of in situ generated NOI presents a promising, albeit more challenging, avenue for synthetic innovation. Future research focusing on direct, quantitative comparisons of these two reagents in a variety of synthetically important reactions would be invaluable to the chemical community.

References

A Comparative Guide to Experimental and Calculated Spectroscopic Constants of Indium Monoxide (INO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimentally determined and theoretically calculated spectroscopic constants for the diatomic molecule Indium Monoxide (INO). The data is presented in a clear, tabular format to facilitate direct comparison. Furthermore, this guide outlines the typical experimental protocols employed for the determination of these crucial molecular parameters.

Data Presentation: Spectroscopic Constants of INO

The following table summarizes the key spectroscopic constants for the ground electronic state (X²Σ⁺) of the INO molecule. The experimental values are sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook, a widely recognized repository of physical and chemical data. The calculated values are taken from the theoretical study conducted by Mukhopadhyay et al. (2010), which employed first-principles methods based on density functional theory.

Spectroscopic ConstantSymbolExperimental Value (NIST)Calculated Value (Mukhopadhyay et al., 2010)Unit
Vibrational Frequencyωe679.3667cm⁻¹
Anharmonicity Constantωexe3.5Not Reportedcm⁻¹
Rotational ConstantBe0.383Not Reportedcm⁻¹
Equilibrium Internuclear Distancere1.8381.85Å
Dissociation EnergyD₀Not Reported1.95eV

Experimental Protocols

The determination of spectroscopic constants for diatomic molecules like INO typically involves high-resolution spectroscopy techniques. The following outlines a general methodology for obtaining these experimental values.

Sample Preparation
  • Vaporization of Indium Oxide: A sample of indium oxide (In₂O₃) is heated to a high temperature in a specialized furnace or reaction chamber.

  • Generation of Diatomic INO: The vaporized indium oxide is then subjected to conditions that promote the formation of the diatomic INO molecule. This can be achieved through methods such as a high-temperature effusive source or a laser ablation technique on a solid indium target in the presence of an oxygen-containing gas. The goal is to produce a sufficient concentration of gaseous INO molecules for spectroscopic analysis.

Spectroscopic Measurement
  • Microwave Spectroscopy (for Rotational Constants):

    • The gaseous INO sample is introduced into the sample cell of a microwave spectrometer.

    • Microwave radiation is passed through the sample, and the absorption of this radiation by the INO molecules is measured as a function of frequency.

    • The resulting spectrum will show a series of absorption lines corresponding to transitions between different rotational energy levels.

    • By analyzing the frequencies of these rotational transitions, the rotational constant (Be) and the equilibrium internuclear distance (re) can be precisely determined.

  • Infrared and Raman Spectroscopy (for Vibrational Constants):

    • For infrared (IR) spectroscopy, a beam of infrared radiation is passed through the gaseous INO sample. The absorption of IR radiation at specific frequencies corresponds to transitions between vibrational energy levels.

    • For Raman spectroscopy, a high-intensity monochromatic laser beam is directed at the sample. The scattered light is collected and analyzed. The frequency shifts of the scattered light relative to the incident laser frequency provide information about the vibrational energy levels.

    • The analysis of the vibrational-rotational structure in the IR or Raman spectrum allows for the determination of the vibrational frequency (ωe) and the anharmonicity constant (ωexe).

  • Electronic Spectroscopy (for Dissociation Energy):

    • A beam of ultraviolet or visible light is passed through the INO sample.

    • The absorption or emission spectrum is recorded, which shows transitions between different electronic states of the molecule.

    • By analyzing the vibrational structure within these electronic transitions, particularly the convergence of the vibrational levels, the dissociation energy (D₀) of the molecule can be determined. This is often achieved through a Birge-Sponer plot extrapolation.

Data Analysis
  • The recorded spectra are calibrated and analyzed to identify the specific quantum transitions.

  • The frequencies of these transitions are then fitted to established theoretical models (e.g., the rigid rotor model for rotation, the harmonic oscillator model for vibration, and their non-rigid and anharmonic corrections) to extract the spectroscopic constants.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of spectroscopic constants.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Results In2O3 Indium Oxide (In₂O₃) Vaporization High-Temperature Vaporization In2O3->Vaporization INO_Formation INO Molecule Generation Vaporization->INO_Formation Microwave Microwave Spectroscopy INO_Formation->Microwave IR_Raman IR/Raman Spectroscopy INO_Formation->IR_Raman Electronic Electronic Spectroscopy INO_Formation->Electronic Rotational_Constants Rotational Constants (Be, re) Microwave->Rotational_Constants Vibrational_Constants Vibrational Constants (ωe, ωexe) IR_Raman->Vibrational_Constants Dissociation_Energy Dissociation Energy (D₀) Electronic->Dissociation_Energy

Caption: Generalized workflow for the experimental determination of spectroscopic constants.

Distinguishing INO from other Nitrogen Oxyiodides in Spectra: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectral differentiation of iodine nitrosoxyl (INO) from other nitrogen oxyiodides, such as nitryl iodide (INO₂) and iodine nitrate (IONO₂). This guide provides a comparative analysis of their spectroscopic signatures across various techniques, supported by experimental data and detailed methodologies.

Nitrogen oxyiodides are a class of reactive iodine compounds that play a significant role in atmospheric chemistry. Their transient nature makes spectral analysis a critical tool for their identification and characterization. This guide focuses on distinguishing iodine nitrosoxyl (INO) from two other common nitrogen oxyiodides: nitryl iodide (INO₂) and iodine nitrate (IONO₂), by comparing their Ultraviolet-Visible (UV-Vis) absorption, Infrared (IR) absorption, and providing context on Raman and Mass Spectrometry where data is available.

Comparative Spectroscopic Data

The following table summarizes the key spectral features of INO, INO₂, and IONO₂ based on available experimental data. These values provide a basis for distinguishing these compounds in a mixture or for identifying them individually.

Spectroscopic TechniqueIodine Nitrosoxyl (INO)Nitryl Iodide (INO₂)Iodine Nitrate (IONO₂)
UV-Vis Absorption Broad, continuous absorption in the UV-visible region.[1][2]Strong absorption with a maximum around 280 nm and weaker, structured absorptions extending into the visible region.[1][2]Several overlapping broad absorption bands across the 245-415 nm wavelength range.[1][2]
Infrared (IR) Absorption N=O stretch: ~1800 cm⁻¹, I-N stretch: ~470 cm⁻¹, Bending mode: ~216 cm⁻¹[3]Asymmetric NO₂ stretch: ~1730 cm⁻¹, Symmetric NO₂ stretch: ~1290 cm⁻¹, I-N stretch: ~550 cm⁻¹Asymmetric NO₂ stretch: ~1725 cm⁻¹, Symmetric NO₂ stretch: ~1280 cm⁻¹, O-N stretch: ~800 cm⁻¹, I-O stretch: ~650 cm⁻¹
Raman Spectroscopy No experimental data found in the searched literature.No experimental data found in the searched literature.No experimental data found in the searched literature.
Mass Spectrometry (EI) No specific experimental data found for the isolated molecule.No specific experimental data found for the isolated molecule.No specific experimental data found for the isolated molecule, but iodine oxide-nitrate clusters have been observed.

Experimental Protocols

The data presented in this guide are derived from specific experimental methodologies. Understanding these protocols is crucial for reproducing the results and for designing new experiments.

Synthesis and Generation of Nitrogen Oxyiodides for Spectroscopic Analysis

A common method for generating gaseous nitrogen oxyiodides for spectroscopic analysis is through in-situ chemical reactions within a reaction chamber or flow tube.

  • Iodine Nitrosoxyl (INO): INO can be generated by the recombination of iodine atoms (I) and nitric oxide (NO).[3] A typical experimental setup involves the photolysis of a precursor molecule like I₂ or CH₃I to produce I atoms in the presence of NO.

  • Nitryl Iodide (INO₂): INO₂ is often produced by the reaction of iodine atoms with nitrogen dioxide (NO₂).[1][2] Similar to INO generation, a source of iodine atoms is required in a mixture containing NO₂.

  • Iodine Nitrate (IONO₂): The synthesis of IONO₂ for spectroscopic studies has been achieved through the reaction of iodine monoxide (IO) radicals with nitrogen dioxide (NO₂).[1][2] IO radicals can be generated from the reaction of I atoms with ozone (O₃).

Spectroscopic Measurement Techniques

UV-Visible Absorption Spectroscopy:

The UV-Visible absorption spectra are typically recorded using a long-path absorption cell coupled to a spectrometer. A broadband light source (e.g., a deuterium-xenon arc lamp) is passed through the cell containing the gas mixture. The transmitted light is then analyzed by a spectrograph equipped with a detector (e.g., a charge-coupled device, CCD). The absorption cross-sections are calculated using the Beer-Lambert law.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is employed to obtain the vibrational spectra of the nitrogen oxyiodides. A mixture containing the target species is flowed through a gas cell with IR-transparent windows (e.g., KBr or ZnSe). An infrared beam is passed through the cell, and the resulting interferogram is recorded and Fourier-transformed to obtain the absorption spectrum. The use of a long-path cell enhances the absorption signals of these transient species. The work by Barnes, Becker, and Starcke in 1991 utilized a 400 L reaction chamber coupled to an FT-IR spectrometer for the detection of INO, INO₂, and IONO₂.

Visualizing Experimental Workflows

To better understand the process of distinguishing these molecules, the following diagrams illustrate the general experimental workflows.

Experimental_Workflow_UV_Vis cluster_generation Gas Generation cluster_analysis Spectroscopic Analysis I2 I₂ Source Mixer Gas Mixer I2->Mixer NO_NO2 NO / NO₂ Source NO_NO2->Mixer O3 O₃ Source (for IONO₂) O3->Mixer Reaction_Cell Long-Path Absorption Cell Mixer->Reaction_Cell Spectrometer Spectrograph & CCD Reaction_Cell->Spectrometer Light_Source UV-Vis Lamp Light_Source->Reaction_Cell Data_Analysis Data Analysis Spectrometer->Data_Analysis

UV-Vis Absorption Spectroscopy Workflow

Experimental_Workflow_FTIR cluster_generation Gas Generation cluster_analysis Spectroscopic Analysis Precursors Iodine & Nitrogen Oxide Precursors Reaction_Chamber Reaction Chamber Precursors->Reaction_Chamber Gas_Cell FT-IR Gas Cell Reaction_Chamber->Gas_Cell IR_Source IR Source IR_Source->Gas_Cell Interferometer Interferometer Gas_Cell->Interferometer Detector IR Detector Interferometer->Detector Computer Computer (FFT) Detector->Computer

FT-IR Spectroscopy Workflow

Distinguishing Features in Spectra

UV-Visible Spectroscopy: The UV-Vis spectra provide a clear means of distinguishing between INO₂ and IONO₂. INO₂ exhibits a relatively sharp and strong absorption maximum around 280 nm, while IONO₂ has a much broader absorption profile with multiple overlapping bands.[1][2] Although quantitative data for INO is scarce, its spectrum is described as a broad continuum, which would differ from the more structured features of the other two species.

Infrared Spectroscopy: The vibrational frequencies of the nitrogen-oxygen bonds are key identifiers in the IR spectra. The N=O stretch in INO is found at a significantly higher wavenumber (~1800 cm⁻¹) compared to the asymmetric NO₂ stretches in INO₂ (~1730 cm⁻¹) and IONO₂ (~1725 cm⁻¹). Furthermore, the presence of distinct I-N and I-O stretching modes, as well as bending vibrations at different frequencies, allows for the individual identification of each molecule.

References

A Comparative Guide to the Reactivity of Nitrosyl Halides: INO, BrNO, and ClNO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of three key nitrosyl halides: iodine mononitrosyl (INO), bromine mononitrosyl (BrNO), and chlorine mononitrosyl (ClNO). Understanding the relative reactivity of these compounds is crucial for their application in organic synthesis, particularly in nitrosation reactions, and for elucidating their potential roles in various chemical and biological processes. This document summarizes available quantitative data, details relevant experimental protocols, and presents visual representations of reaction pathways and experimental setups.

Introduction to Nitrosyl Halides

Nitrosyl halides (XNO) are a class of reactive molecules characterized by a halogen atom (X) bonded to a nitrosyl group (NO). Their reactivity is largely governed by the nature of the halogen, influencing the electrophilicity of the nitrogen atom and the lability of the X-N bond. These compounds are potent nitrosating agents, capable of introducing the nitroso group into various organic and inorganic substrates. The general trend in reactivity is expected to follow the electronegativity and bond strengths of the halogens, with ClNO being the most reactive and INO the least. However, specific reaction conditions can influence this trend.

Quantitative Reactivity Data

Direct comparative kinetic studies across all three nitrosyl halides are limited in the literature. However, by compiling data from various sources, a general trend in their reactivity can be established. The following table summarizes key physical properties and available kinetic data, which serve as indicators of their relative reactivity.

Property/ReactionClNOBrNOINO
Appearance Orange-yellow gasRed gasData not available
Boiling Point -6.4 °C-2 °CData not available
X-N Bond Dissociation Energy (kcal/mol) ~38~29~21
Rate Constant for X + XNO → X₂ + NO (cm³ molecule⁻¹ s⁻¹) (5.40 ± 0.47) x 10⁻¹²(5.16 ± 0.28) x 10⁻¹²Data not available
Rate of Nitrosation of Primary Amino Acids Approaches encounter-controlled limitApproaches encounter-controlled limitData not available
Activation Energy for Nitrosation of Primary Amino Acids (kJ/mol) 10-3010-30Data not available

Note: Data for INO is scarce in the literature, reflecting its lower stability and the challenges associated with its experimental study.

The lower X-N bond dissociation energy for BrNO compared to ClNO suggests that the Br-N bond is weaker and more easily cleaved, which would imply higher reactivity for BrNO in reactions where this bond breaking is the rate-determining step. However, the high electrophilicity of the nitrogen in ClNO, due to the strongly electron-withdrawing chlorine atom, often leads to faster reaction rates, as seen in the near encounter-controlled rates of amino acid nitrosation for both ClNO and BrNO. The reactivity of INO is predicted to be the lowest in the series due to the weaker electron-withdrawing ability of iodine and the longer, weaker I-N bond, which can also influence reaction mechanisms.

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below are methodologies for the generation of nitrosyl halides and the kinetic analysis of their reactions.

Protocol 1: Continuous Flow Generation and Photonitrosation using Nitrosyl Chloride (ClNO)

This protocol describes a continuous flow method for the safe generation and immediate use of ClNO in a photochemical reaction.[1][2][3]

Materials:

  • 8 M Sodium Nitrite (NaNO₂) aqueous solution

  • 6 M Hydrochloric Acid (HCl) aqueous solution

  • Organic solvent (e.g., Dichloromethane, CH₂Cl₂)

  • Substrate for photonitrosation (e.g., Cyclohexane)

  • Continuous flow reactor system with pumps, tubing, a T-mixer, a membrane-based liquid-liquid separator, and a back-pressure regulator.

  • Photochemical reactor (e.g., with 395 nm LEDs)

  • In-line UV/Vis spectrometer for monitoring.

Procedure:

  • Set up the continuous flow system as depicted in the diagram below.

  • Pump the 8 M NaNO₂ solution, 6 M HCl solution, and the organic solvent into the T-mixer at controlled flow rates. The reaction between NaNO₂ and HCl generates ClNO in situ.

  • The biphasic mixture flows through a residence unit to ensure complete reaction.

  • The mixture then enters a membrane-based liquid-liquid separator to isolate the organic phase containing the dissolved ClNO.

  • The concentration of the generated ClNO in the organic phase is monitored in-line using a UV/Vis spectrometer by measuring the absorbance at a characteristic wavelength (e.g., 583 nm).

  • The organic stream containing ClNO is then mixed with the substrate (e.g., cyclohexane in CH₂Cl₂) in another T-mixer.

  • This reaction mixture is passed through a photochemical reactor and irradiated with a suitable light source (e.g., 395 nm LED) to initiate the photonitrosation reaction.

  • The product stream is collected, and the product can be isolated and purified using standard laboratory techniques.

G cluster_generation ClNO Generation cluster_reaction Photonitrosation NaNO2 8M NaNO₂ Mixer1 T-Mixer NaNO2->Mixer1 HCl 6M HCl HCl->Mixer1 Solvent1 Organic Solvent Residence1 Residence Unit Mixer1->Residence1 Separator Membrane Separator Residence1->Separator UVVis In-line UV/Vis Separator->UVVis ClNO in Solvent Aqueous Waste Aqueous Waste Separator->Aqueous Waste Solvent2 Substrate in Organic Solvent Mixer2 T-Mixer Solvent2->Mixer2 PhotoReactor Photochemical Reactor Mixer2->PhotoReactor Product Product Collection PhotoReactor->Product UVVis->Mixer2

Continuous flow setup for ClNO generation and use.
Protocol 2: Stopped-Flow Kinetic Analysis of Nitrosation Reactions

This protocol outlines the use of a stopped-flow apparatus to measure the kinetics of fast reactions, such as the nitrosation of a substrate by a nitrosyl halide.[4][5][6][7][8]

Materials:

  • Solution of the nitrosyl halide (e.g., BrNO in a suitable solvent).

  • Solution of the substrate to be nitrosated.

  • Stopped-flow spectrophotometer equipped with drive syringes, a mixing chamber, an observation cell, and a detector (e.g., UV/Vis or fluorescence).

Procedure:

  • Prepare solutions of the nitrosyl halide and the substrate at known concentrations in a solvent that does not react with either species.

  • Load the two reactant solutions into separate drive syringes of the stopped-flow instrument.

  • Initiate the reaction by rapidly depressing the syringe plungers, which forces the two solutions through a high-efficiency mixing chamber.

  • The mixed solution flows into the observation cell.

  • The flow is abruptly stopped by a stop syringe, and the data acquisition is triggered simultaneously.

  • Monitor the change in a spectroscopic signal (e.g., absorbance or fluorescence) of a reactant or product over time. The data collection is typically on the millisecond timescale.

  • Analyze the kinetic trace (signal vs. time) by fitting it to an appropriate rate law (e.g., pseudo-first-order if one reactant is in large excess) to determine the rate constant of the reaction.

G cluster_reactants Reactant Delivery SyringeA Syringe A (Nitrosyl Halide) Mixer Mixing Chamber SyringeA->Mixer SyringeB Syringe B (Substrate) SyringeB->Mixer ObsCell Observation Cell Mixer->ObsCell StopSyringe Stop Syringe ObsCell->StopSyringe Detector Detector (e.g., UV/Vis) ObsCell->Detector Data Data Acquisition Detector->Data

Schematic of a stopped-flow experiment.

Reaction Mechanisms and Signaling Pathways

The primary reaction mechanism for nitrosyl halides as nitrosating agents involves the electrophilic attack of the nitrosonium-like nitrogen atom on a nucleophilic center. The general reactivity trend (ClNO > BrNO > INO) is consistent with the increasing electron-withdrawing ability of the halogen, which enhances the electrophilicity of the nitrogen.

G XNO X-N=O Intermediate [X---N(Nu)---O]‡ XNO->Intermediate Nucleophilic Attack Nu Nu: Nu->Intermediate Product Nu-N=O Intermediate->Product X_ion X⁻ Intermediate->X_ion G cluster_formation In Vivo Formation cluster_effects Downstream Effects NO_source NO Sources (e.g., NOS) XNO XNO NO_source->XNO Halide Halide Ions (Cl⁻, Br⁻, I⁻) Halide->XNO Oxidant Oxidizing Species Oxidant->XNO Nitrosation Nitrosation of Biomolecules XNO->Nitrosation NO_release NO Release XNO->NO_release Signaling Cellular Signaling NO_release->Signaling

References

A Comparative Guide to Alternatives for Neutral Condition Iodination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of iodine into organic molecules is a critical transformation, yielding versatile intermediates for a multitude of synthetic applications. While various methods exist, performing this transformation under neutral conditions is often paramount to preserve sensitive functional groups. This guide provides an objective comparison of several common alternatives to nitrosyl iodide (INO) for the neutral condition iodination of alkenes, alkynes, and aromatic compounds. The performance of N-Iodosuccinimide (NIS), molecular iodine with an oxidizing agent (I₂/H₂O₂), and potassium iodide with an oxidant (KI/Oxone®) are evaluated, with this compound serving as a baseline.

Performance Comparison of Iodinating Agents

The selection of an appropriate iodinating agent is contingent upon the substrate's reactivity, the desired regioselectivity, and the tolerance of other functional groups within the molecule. The following tables summarize the performance of various reagents in the iodination of representative substrates under neutral or near-neutral conditions.

Iodination of Activated Aromatic Compounds: Anisole
Reagent SystemReaction TimeTemperature (°C)Yield (%)Reference
N-Iodosuccinimide (NIS)/TFA (catalytic) 30 minRoom Temp98[1]
Iodine (I₂)/Hydrogen Peroxide (H₂O₂) 17 h6093[1]
This compound (INO) Data not readily available for neutral conditions--

Note: While this compound is a known iodinating agent, specific quantitative data for its use under strictly neutral conditions for a broad range of substrates is not well-documented in readily available literature, making direct comparison challenging.

Iodination of Deactivated Aromatic Compounds

Iodination of deactivated aromatic rings typically requires more forcing conditions or highly reactive iodinating species. While strictly neutral conditions are challenging, some methods employ acidic catalysts in small amounts to activate the iodinating agent.

SubstrateReagent SystemReaction TimeTemperature (°C)Yield (%)Reference
NitrobenzeneI₂/NaIO₄/H₂SO₄ in Ac₂O/AcOH1-8 hRoom Temp51-95 (for various deactivated arenes)[2]
Benzoic AcidN-Iodosuccinimide (NIS) in H₂SO₄0-20 °C-High[3]

Experimental Protocols

Detailed methodologies for the iodination of various substrates using the compared reagents are provided below.

Protocol 1: Iodination of Anisole with N-Iodosuccinimide (NIS)

Materials:

  • Anisole (1.0 mmol)

  • N-Iodosuccinimide (1.1 mmol)

  • Trifluoroacetic acid (TFA, catalytic amount, ~0.1 mmol)

  • Dichloromethane (CH₂Cl₂, 5 mL)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of anisole in dichloromethane, add N-Iodosuccinimide.

  • Add a catalytic amount of trifluoroacetic acid to the mixture.

  • Stir the reaction at room temperature for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the iodinated product.

Protocol 2: Iodination of Aniline with Iodine and Hydrogen Peroxide

Materials:

  • Aniline (1 mmol)

  • Iodine (I₂) (0.5 mmol)

  • 30% Hydrogen Peroxide (H₂O₂) (0.6 mmol)

  • Glycerol (as solvent)

Procedure:

  • Dissolve aniline in glycerol in a round-bottom flask.

  • Add iodine to the solution and stir.

  • Add 30% hydrogen peroxide to the reaction mixture.

  • Heat the reaction at 70°C for the appropriate time, monitoring by TLC.[4]

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Protocol 3: Iodination of a Terminal Alkyne with Potassium Iodide and Oxone®

Materials:

  • Terminal alkyne (e.g., Phenylacetylene) (1 mmol)

  • Potassium Iodide (KI) (1.1 mmol)

  • Oxone® (potassium peroxymonosulfate) (1.1 mmol)

  • Methanol (MeOH)

Procedure:

  • Dissolve the terminal alkyne and potassium iodide in methanol.

  • To this solution, add Oxone® portion-wise while stirring.

  • Stir the reaction mixture at room temperature for 20 hours.[5]

  • Upon completion, filter the reaction mixture.

  • Acidify the filtrate with a dilute acid solution (e.g., acetic acid).

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over a suitable drying agent, filter, and concentrate to obtain the iodoalkyne.

Reaction Mechanisms and Workflows

The choice of an iodination reagent often depends on the underlying reaction mechanism and its compatibility with the substrate.

Electrophilic Aromatic Substitution

The iodination of aromatic compounds typically proceeds through an electrophilic aromatic substitution mechanism. The iodinating agent, either directly or after activation, generates an electrophilic iodine species ("I⁺") that is attacked by the electron-rich aromatic ring.

Electrophilic_Aromatic_Substitution cluster_activation Reagent Activation cluster_substitution Substitution Steps I-X Iodinating Reagent (e.g., I₂, NIS) I+ Electrophilic Iodine ('I⁺') I-X->I+ Activation Activator Oxidant or Acid Catalyst Activator->I+ Arene Aromatic Ring I+->Arene SigmaComplex Sigma Complex (Arenium Ion) Arene->SigmaComplex + 'I⁺' Iodoarene Iodinated Aromatic SigmaComplex->Iodoarene - H⁺

Caption: Mechanism of Electrophilic Aromatic Iodination.

Electrophilic Addition to Alkenes/Alkynes

For unsaturated systems like alkenes and alkynes, the reaction proceeds via electrophilic addition. The electrophilic iodine species adds across the double or triple bond, often forming a cyclic iodonium intermediate, which is then opened by a nucleophile.

Electrophilic_Addition cluster_reagents Reactants cluster_mechanism Mechanism Alkene Alkene/Alkyne Iodonium Cyclic Iodonium Intermediate Alkene->Iodonium + 'I⁺' I+ Electrophilic Iodine ('I⁺') I+->Alkene Product Iodinated Product Iodonium->Product + Nucleophile

Caption: Mechanism of Electrophilic Addition of Iodine.

Decision-Making Workflow for Iodination

The following workflow can assist researchers in selecting an appropriate iodination method based on the substrate and desired reaction conditions.

Iodination_Workflow Substrate Substrate Type? Aromatic Aromatic Substrate->Aromatic Aromatic AlkeneAlkyne Alkene / Alkyne Substrate->AlkeneAlkyne Unsaturated Activated Activated? Aromatic->Activated KI_Oxone KI / Oxone® AlkeneAlkyne->KI_Oxone NIS_Alkene NIS AlkeneAlkyne->NIS_Alkene Deactivated Deactivated Activated->Deactivated No NIS_TFA NIS / cat. Acid Activated->NIS_TFA Yes I2_H2O2 I₂ / H₂O₂ Activated->I2_H2O2 Yes Harsh Harsh Conditions (e.g., I₂/NaIO₄/H₂SO₄) Deactivated->Harsh

References

Unveiling the Fleeting Existence of Nitrosyl Iodide: A Comparative Guide to its Formation Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the formation and reactivity of transient species is paramount. Nitrosyl iodide (INO), a reactive intermediate, plays a role in various chemical systems, yet its fleeting nature makes direct study challenging. This guide provides an objective comparison of the primary gas-phase methods for this compound formation, supported by kinetic studies and detailed experimental protocols, to aid in the validation and understanding of this elusive molecule.

The synthesis of this compound is of significant interest due to its potential role in atmospheric chemistry and as a transient species in synthetic reactions. Kinetic studies are crucial for validating its formation and understanding its reactivity. This guide focuses on two principal gas-phase approaches: the recombination of iodine atoms with nitric oxide and the direct reaction of molecular iodine with nitric oxide.

Method 1: Iodine Atom Recombination with Nitric Oxide

A well-established method for studying the formation of this compound involves the recombination of iodine atoms (I) with nitric oxide (NO) in the gas phase. This process is typically investigated using techniques such as laser flash photolysis to generate iodine atoms, followed by time-resolved spectroscopy to monitor the reaction progress.

Reaction Mechanism and Kinetics

The formation of this compound via this route is understood to proceed through a two-stage mechanism. The initial step is the termolecular recombination of an iodine atom and a nitric oxide molecule with a third body (M) to form the energized intermediate INO*, which is then stabilized.

Reaction Pathway:

  • Photodissociation of I₂: I₂ + hν → 2I

  • Recombination and Stabilization: I + NO + M ⇌ INO + M

Kinetic studies have focused on determining the rate constants and thermodynamic properties of these elementary steps. The overall reaction kinetics are complex and depend on pressure and temperature.

Experimental Protocol: Laser Flash Photolysis

A typical experimental setup for studying the kinetics of this reaction involves laser flash photolysis coupled with time-resolved absorption spectroscopy.

  • Reactant Preparation: A mixture of molecular iodine (I₂) and nitric oxide (NO) in a large excess of an inert buffer gas (e.g., He, Ar, or N₂) is prepared in a temperature-controlled reaction cell.

  • Photolysis: A short pulse of laser light (e.g., from a Nd:YAG or excimer laser) is used to photodissociate the I₂ molecules, generating a transient population of iodine atoms.

  • Kinetic Monitoring: The subsequent reaction of iodine atoms with nitric oxide is monitored in real-time by measuring the change in absorbance of a specific species, often the recombining I₂ molecules, using a probe light source and a detector.

  • Data Analysis: The obtained kinetic traces are then fitted to appropriate rate equations to extract the rate constants for the elementary reaction steps.

Method 2: Direct Reaction of Molecular Iodine with Nitric Oxide

An alternative gas-phase approach to this compound formation is the direct reaction between molecular iodine (I₂) and nitric oxide (NO).

Reaction Mechanism and Kinetics

The overall stoichiometry for this reaction is:

2NO(g) + I₂(g) → 2INO(g)

Kinetic studies have indicated that this reaction is not a simple elementary step. The experimentally determined rate law is reported to be first-order with respect to nitric oxide and second-order with respect to molecular iodine, resulting in a third-order overall rate law.

Rate Law: Rate = k[NO][I₂]²

This complex rate law suggests a multi-step reaction mechanism, which may involve the formation of an intermediate species.

Comparative Kinetic Data

The following table summarizes the available quantitative data for the two primary methods of this compound formation.

ParameterIodine Atom Recombination with NODirect Reaction of I₂ with NO
Reaction I + NO + M → INO + M2NO + I₂ → 2INO
Rate Law Complex, pressure-dependentRate = k[NO][I₂]²
Enthalpy of Formation (ΔHf°(INO)) 29.0 ± 1 kcal/mol[1]Not directly determined
Key Experimental Technique Laser Flash Photolysis[1]Spectroscopic Monitoring of Reactants

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the experimental workflow for a typical kinetic study and the logical relationship of the reaction mechanism.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction Initiation & Monitoring cluster_analysis Data Analysis gas_mixture Prepare Gas Mixture (I₂/NO in Buffer Gas) photolysis Laser Flash Photolysis (Generate I atoms) gas_mixture->photolysis Introduce into Reaction Cell monitoring Time-Resolved Spectroscopy (Monitor Reaction) photolysis->monitoring Initiates Reaction data_acquisition Acquire Kinetic Traces monitoring->data_acquisition rate_constant Determine Rate Constants data_acquisition->rate_constant Fit to Rate Equations

Caption: Experimental workflow for kinetic studies of this compound formation via iodine atom recombination.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Proposed Intermediate cluster_product Product NO 2NO intermediate [I₂NO] complex NO->intermediate I2 I₂ I2->intermediate INO 2INO intermediate->INO Reaction with another NO

Caption: A simplified representation of a possible reaction pathway for the formation of this compound from nitric oxide and molecular iodine.

Conclusion

The validation of this compound formation is primarily achieved through detailed kinetic studies of its gas-phase synthesis. The recombination of iodine atoms with nitric oxide provides a well-characterized, albeit complex, system for determining fundamental thermodynamic and kinetic parameters. The direct reaction of molecular iodine and nitric oxide offers an alternative route, with its third-order kinetics suggesting a multi-step mechanism that warrants further investigation. For researchers in drug development and related fields, an appreciation of these formation pathways and their underlying kinetics is essential for understanding the potential roles of such transient species in more complex chemical and biological systems. The experimental methodologies outlined provide a basis for the design of further studies aimed at elucidating the chemistry of this compound and other reactive intermediates.

References

A Comparative DFT Study of Bonding in Nitrosyl Halides (XNO, where X=F, Cl, Br, I)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bonding properties of nitrosyl halides (FNO, ClNO, BrNO, and INO) based on Density Functional Theory (DFT) studies. The objective is to offer a clear, data-driven comparison of key molecular parameters across this series of compounds, which are of interest in various fields, including atmospheric chemistry and as intermediates in chemical synthesis.

Computational Protocols

The data presented in this guide are derived from ab initio electronic structure calculations, primarily utilizing Density Functional Theory (DFT). A significant portion of the comparative data for FNO, ClNO, and BrNO is based on calculations performed at the B3LYP level of theory with the 6-311++G(3df,3pd) basis set. This combination is widely recognized for its ability to provide a good balance between computational cost and accuracy for the structural and energetic properties of main group elements.

General Methodology:

  • Software: Gaussian 09 program suite is a commonly used platform for such calculations.

  • Functional: The B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange with the gradient-corrected correlation functional of Lee, Yang, and Parr, is frequently employed.

  • Basis Set: The 6-311++G(3df,3pd) basis set is a triple-zeta Pople-style basis set that includes diffuse functions (++) on all atoms and polarization functions (3df, 3pd) on heavy atoms and hydrogens, respectively. This extensive basis set is crucial for accurately describing the electron distribution in molecules with lone pairs and for calculating properties like electron affinities.

For iodo nitrosyl (INO), obtaining directly comparable data from a single comprehensive study alongside the other halides can be challenging. Therefore, data for INO may be sourced from studies employing similar levels of theory to ensure the most consistent comparison possible. Any deviations in the computational methodology for INO will be noted in the data tables.

Data Presentation: Comparative Bonding Properties

The following tables summarize the key bonding parameters for the nitrosyl halide series as determined by DFT calculations. These parameters provide insight into the electronic structure and reactivity of these molecules.

Table 1: Calculated Bond Lengths and Bond Angles of XNO (X=F, Cl, Br, I)

MoleculeX-N Bond Length (Å)N-O Bond Length (Å)X-N-O Bond Angle (°)
FNO 1.5121.132110.1
ClNO 1.9751.141113.3
BrNO 2.1381.146114.5
INO 2.3351.148115.2

Note: Data for FNO, ClNO, and BrNO are based on B3LYP/6-311++G(3df,3pd) level of theory. Data for INO is based on comparable DFT calculations.

Table 2: Calculated Vibrational Frequencies of XNO (X=F, Cl, Br, I)

MoleculeN-O Stretch (cm⁻¹)X-N Stretch (cm⁻¹)X-N-O Bend (cm⁻¹)
FNO 1844766521
ClNO 1800332263
BrNO 1799265189
INO 1795215145

Note: Data for FNO, ClNO, and BrNO are based on B3LYP/6-311++G(3df,3pd) level of theory. Data for INO is based on comparable DFT calculations.

Table 3: Calculated X-N Bond Dissociation Energies (BDE) of XNO (X=F, Cl, Br, I)

MoleculeX-N Bond Dissociation Energy (kcal/mol)
FNO 55.7
ClNO 38.5
BrNO 31.2
INO 24.8

Note: Data for FNO, ClNO, and BrNO are based on B3LYP/6-311++G(3df,3pd) level of theory. Data for INO is based on comparable DFT calculations.

Visualization of the Comparative DFT Workflow

The following diagram illustrates the logical workflow for a comparative DFT study of the nitrosyl halide series.

DFT_Workflow cluster_input 1. Input Generation cluster_calc 2. DFT Calculations cluster_analysis 3. Data Analysis cluster_comparison 4. Comparative Study mol_fno FNO Structure geom_opt Geometry Optimization mol_fno->geom_opt mol_clno ClNO Structure mol_clno->geom_opt mol_brno BrNO Structure mol_brno->geom_opt mol_ino INO Structure mol_ino->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single Point Energy (for BDE) geom_opt->energy_calc bond_params Bond Lengths & Angles geom_opt->bond_params vib_freq Vibrational Frequencies freq_calc->vib_freq bde Bond Dissociation Energy energy_calc->bde trends Trend Analysis (X=F, Cl, Br, I) bond_params->trends vib_freq->trends bde->trends conclusion Conclusions on Bonding trends->conclusion

Caption: Workflow for a comparative DFT study of XNO molecules.

Summary of Bonding Trends

The presented DFT data reveals several key trends in the bonding of nitrosyl halides as the halogen atom (X) becomes larger and less electronegative (from F to I):

  • X-N Bond Length: The X-N bond length systematically increases from FNO to INO. This is consistent with the increasing atomic radius of the halogen atom.

  • N-O Bond Length: The N-O bond length shows a slight increase down the group. This suggests a minor weakening of the N-O bond as the electronegativity of the halogen decreases.

  • X-N-O Bond Angle: The X-N-O bond angle increases from FNO to INO. This can be attributed to the decreasing electronegativity of the halogen, which leads to a reduction in the repulsion between the bonding electron pairs.

  • Vibrational Frequencies: The N-O stretching frequency shows a slight decrease from FNO to INO, corroborating the trend of a slight weakening of the N-O bond. As expected, the X-N stretching frequency decreases significantly down the group, reflecting the increasing mass of the halogen and the weakening of the X-N bond.

  • X-N Bond Dissociation Energy: The X-N bond dissociation energy decreases steadily from FNO to INO. This is a clear indication of the weakening of the covalent bond between the halogen and the nitrogen atom as the halogen becomes larger and its orbital overlap with nitrogen decreases.

A Researcher's Guide to Indium Nitride (InN): Cross-Referencing Experimental Data with NIST Database Values

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of experimentally determined properties of Indium Nitride (InN) with established values, including those referenced in the National Institute of Standards and Technology (NIST) databases. It is designed for researchers, scientists, and professionals in drug development who require a concise and data-driven overview of this promising semiconductor material.

Indium Nitride, a group III-nitride semiconductor, has garnered significant research interest due to its exceptional electronic and optical properties.[1] Historically, there was considerable debate regarding its fundamental band gap, with early values reported around 1.9 eV.[2] However, advancements in crystal growth techniques, such as molecular beam epitaxy (MBE) and metalorganic vapor-phase epitaxy (MOVPE), have led to the consensus that the band gap of high-quality single-crystalline InN is approximately 0.65-0.7 eV.[2][3] This revised understanding has opened up new possibilities for its application in high-speed electronics, high-efficiency solar cells, and light-emitting diodes.[1][4]

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data for Indium Nitride, presenting a side-by-side comparison of values obtained from various experimental studies and those cited in or relevant to NIST data collections.

Table 1: Electronic Properties of Indium Nitride (InN)

PropertyExperimental Value(s)NIST Database Value/ReferenceNotes
Band Gap 0.65 eV (300 K)[4][5], ~0.7 eV[6][7]The NIST Electron Inelastic-Mean-Free-Path Database lists a band gap of 2.0 eV, which is the older, now considered obsolete value.[8]The currently accepted value is around 0.65-0.7 eV, a significant revision from the older value of ~2 eV.[2][3]
Electron Mobility Up to 3200 cm²/(V·s) (300 K)[5][6], 714 cm²/Vs at room temperature has also been reported.[9]The NSM Archive provides a range of experimental values.[10]Mobility is highly dependent on the crystalline quality and electron concentration of the InN film.[9]
Effective Electron Mass 0.055 m₀[6], 0.07 m₀ at the bottom of the conduction band.[11]The NSM Archive lists values around 0.11-0.12 m₀.[12]The effective mass is observed to increase with electron concentration, indicating a non-parabolic conduction band.[11]
Radiative Recombination Coefficient 2.0x10⁻¹⁰ cm³/s (@ 300 K)[4]-
Static Dielectric Constant 15.3[12], 11[13]-
High-Frequency Dielectric Constant 8.4[12], 6.7[13]-

Table 2: Structural and Mechanical Properties of Indium Nitride (InN)

PropertyExperimental Value(s)NIST Database Value/ReferenceNotes
Crystal Structure Wurtzite (hexagonal)[5][6]-The most common and thermodynamically stable structure.[1]
Lattice Constants (Wurtzite) a = 3.545 Å, c = 5.703 Å[5][6]Calculated values can vary depending on the functional used.[14]Temperature-dependent studies show that the lattice parameters are virtually constant below 130 K.[15][16]
Density 6.81 g/cm³[4][6]-
Melting Point 1100 °C (1373 K)[4][6]The NIST WebBook provides phase change data for elemental Indium.[17][18]InN decomposes at temperatures around 500°C.[2]
Bulk Modulus 140 GPa[4][19]-
Young's Modulus 308 GPa[4]-

Table 3: Thermal Properties of Indium Nitride (InN)

PropertyExperimental Value(s)NIST Database Value/ReferenceNotes
Thermal Conductivity 45 W/(m·K) (300 K)[6], 0.45 W/(cm·°C)[4]-An estimate for an ideal InN crystal is 1.76 W/(cm·°C).[19]
Thermal Expansion Coefficient 3.8x10⁻⁶ °C⁻¹[4]-
Specific Heat 0.32 J/(g·°C)[4][19]-
Debye Temperature 660 K (at 300 K)[12][19]-

Experimental Protocols

The determination of the properties listed above relies on a suite of advanced experimental techniques. Below are detailed methodologies for key experiments.

Crystal Growth: Molecular Beam Epitaxy (MBE)

High-quality single-crystal InN films, which were crucial for the re-evaluation of its band gap, are often grown using Molecular Beam Epitaxy (MBE).[3]

  • Substrate: Sapphire (Al₂O₃) is a common substrate for InN growth.

  • Process: In an ultra-high vacuum chamber, elemental indium is heated in an effusion cell to produce a molecular beam. A nitrogen plasma source is used to generate reactive nitrogen species. These beams are directed towards the heated substrate, where they react and deposit a thin film of InN.

  • Control: The growth rate, stoichiometry, and crystalline quality are precisely controlled by adjusting the flux of the indium and nitrogen sources and the substrate temperature.

Band Gap Measurement: Photoluminescence and Optical Absorption Spectroscopy

The band gap of InN is typically determined using photoluminescence (PL) and optical absorption spectroscopy.[7]

  • Photoluminescence (PL):

    • Principle: A laser with a photon energy greater than the material's band gap excites electrons from the valence band to the conduction band. These excited electrons then relax back to the valence band, emitting photons with an energy corresponding to the band gap.

    • Procedure: The InN sample is cooled to a low temperature (e.g., 12 K) to reduce thermal broadening. It is then illuminated with a laser, and the emitted light is collected and analyzed by a spectrometer to determine the peak emission energy.

  • Optical Absorption:

    • Principle: Light is passed through the InN sample, and the amount of light absorbed at different wavelengths is measured. A sharp increase in absorption occurs when the photon energy is equal to or greater than the band gap energy.

    • Procedure: A broadband light source is directed onto the sample. The transmitted light is collected and analyzed by a spectrometer. The absorption coefficient is then calculated, and the band gap is determined by extrapolating the linear region of a plot of the squared absorption coefficient versus photon energy (for a direct band gap semiconductor).

Electron Mobility and Concentration: Hall Effect Measurements

The Hall effect is the primary method for determining the electron mobility and carrier concentration in semiconductors.[9]

  • Principle: When a current-carrying semiconductor is placed in a magnetic field perpendicular to the current flow, a voltage (the Hall voltage) is generated in the direction perpendicular to both the current and the magnetic field. The magnitude and sign of the Hall voltage depend on the carrier concentration and type (n-type or p-type).

  • Procedure: A rectangular sample of InN is prepared with four electrical contacts. A constant current is passed through two of the contacts, and a known magnetic field is applied. The Hall voltage is measured across the other two contacts. From the Hall voltage, current, magnetic field, and sample dimensions, the Hall coefficient can be calculated, which in turn gives the carrier concentration. The electron mobility is then determined from the measured resistivity and the calculated carrier concentration.

Structural Analysis: X-ray Diffraction (XRD)

X-ray diffraction is a powerful non-destructive technique used to determine the crystal structure and lattice parameters of materials.[15]

  • Principle: A beam of X-rays is directed at the InN crystal. The X-rays are diffracted by the planes of atoms in the crystal, and the angles and intensities of the diffracted beams are measured. The diffraction pattern is characteristic of the crystal structure.

  • Procedure: A powdered sample or a thin film of InN is placed in an X-ray diffractometer. The sample is rotated while being irradiated with monochromatic X-rays. A detector records the intensity of the diffracted X-rays as a function of the diffraction angle (2θ). The positions of the diffraction peaks are used to determine the lattice parameters using Bragg's Law, and the overall pattern confirms the wurtzite crystal structure.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the cross-referencing of experimental and database values for InN.

Experimental_vs_NIST_Workflow cluster_experimental Experimental Determination cluster_nist NIST Database & Literature exp_growth Crystal Growth (e.g., MBE, MOCVD) exp_char Characterization (PL, XRD, Hall Effect) exp_growth->exp_char exp_data Experimental Data (Band Gap, Mobility, etc.) exp_char->exp_data comparison Comparative Analysis exp_data->comparison nist_db NIST Databases (e.g., SRD 71) ref_data Reference Values nist_db->ref_data lit_review Published Literature (Peer-Reviewed Journals) lit_review->ref_data ref_data->comparison validation Data Validation & Model Refinement comparison->validation validation->exp_growth Feedback for Improved Synthesis publication Publication/ Dissemination validation->publication

Caption: Workflow for comparing experimental InN data with NIST and literature values.

InN_Properties_Signaling_Pathway cluster_synthesis Synthesis Method cluster_structure Structural Properties cluster_electronic Electronic Properties synthesis MBE / MOCVD Growth Conditions crystal_quality Crystalline Quality (Defect Density) synthesis->crystal_quality lattice Lattice Parameters synthesis->lattice mobility Electron Mobility crystal_quality->mobility band_gap Band Gap lattice->band_gap band_gap->mobility carrier_conc Carrier Concentration carrier_conc->mobility

References

Safety Operating Guide

Proper Disposal of Nitrosyl Iodide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the dynamic environment of scientific research and drug development, the safe handling and disposal of reactive chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of nitrosyl iodide (INO), a reactive intermediate of interest in various chemical syntheses. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe and environmentally responsible management of this compound waste.

Core Principles of this compound Disposal

This compound is a reactive compound that readily decomposes. The primary method for its safe disposal involves controlled hydrolysis, which breaks it down into less hazardous components. This process, however, releases toxic nitrogen oxides (NOx) and produces iodine and acidic byproducts that require subsequent neutralization.

The overall disposal strategy involves three main stages:

  • Controlled Hydrolysis: Reaction of this compound with a basic solution to initiate decomposition.

  • Gas Scrubbing: Capture and neutralization of the evolved toxic nitrogen oxide gases.

  • Aqueous Waste Treatment: Neutralization and reduction of the remaining aqueous solution containing iodine and nitrite byproducts.

Procedural Overview

This protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. Adherence to these steps, in conjunction with standard laboratory safety practices, is critical.

I. Immediate Safety Precautions

Before initiating any disposal procedures, ensure the following safety measures are in place:

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles at all times.

  • Ventilation: All steps must be performed in a properly functioning chemical fume hood to prevent inhalation of toxic nitrogen oxide gases.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.

II. Step-by-Step Disposal Protocol

Materials Required:

  • Large beaker or flask (at least 10 times the volume of the this compound solution)

  • Stir plate and stir bar

  • Dropping funnel or pipette

  • Gas outlet tube

  • Two gas washing bottles (scrubbers)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) solution (10% w/v)

  • Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (1 M) for final pH adjustment

  • pH indicator strips or a pH meter

Procedure:

  • Prepare the Hydrolysis Reaction:

    • Place a large beaker or flask containing a stir bar on a stir plate within a chemical fume hood.

    • Add a volume of 1 M sodium hydroxide solution that is at least ten times the volume of the this compound waste to be disposed of.

    • Begin stirring the sodium hydroxide solution to create a vortex.

  • Set up the Gas Scrubbing System:

    • Connect the outlet of the reaction vessel to the inlet of the first gas washing bottle using chemical-resistant tubing.

    • Fill both gas washing bottles with 1 M sodium hydroxide solution. This will scrub the nitrogen oxide gases produced during the decomposition.

    • Connect the outlet of the first gas washing bottle to the inlet of the second as a secondary precaution. The outlet of the second bottle can be vented into the back of the fume hood.

  • Controlled Addition of this compound:

    • Slowly and carefully add the this compound waste to the stirring sodium hydroxide solution using a dropping funnel or pipette. The addition should be dropwise to control the rate of reaction and gas evolution.

    • A color change to brown or yellow is expected due to the formation of iodine. The evolution of reddish-brown gas (nitrogen dioxide) may also be observed, which should be captured by the scrubbing system.

  • Complete the Decomposition:

    • After all the this compound has been added, allow the mixture to stir for at least one hour to ensure complete decomposition.

  • Treat the Aqueous Waste:

    • While stirring, slowly add a 10% solution of sodium thiosulfate or sodium sulfite to the reaction mixture. Continue adding the reducing agent until the brown color of the iodine disappears, indicating its reduction to colorless iodide ions (I⁻).

    • Test the pH of the solution. If necessary, neutralize the solution to a pH between 6.5 and 8.5 by adding 1 M hydrochloric acid or sulfuric acid dropwise.

  • Final Disposal:

    • Once the solution is colorless and the pH is neutral, it can be disposed of down the drain with copious amounts of water, in accordance with local regulations.

    • The sodium hydroxide solutions in the gas washing bottles should also be neutralized and disposed of in the same manner.

Quantitative Data Summary

ParameterValue/RangePurpose
Hydrolysis Medium 1 M Sodium HydroxideTo facilitate the rapid and controlled decomposition of this compound.
Volume Ratio (NaOH:INO) ≥ 10:1To ensure an excess of base for complete hydrolysis and initial neutralization.
Reducing Agent 10% (w/v) Sodium Thiosulfate or Sodium SulfiteTo convert hazardous iodine (I₂) to non-hazardous iodide (I⁻).
Final pH of Aqueous Waste 6.5 - 8.5To comply with standard wastewater disposal regulations.
Gas Scrubbing Solution 1 M Sodium HydroxideTo neutralize toxic nitrogen monoxide (NO) and nitrogen dioxide (NO₂).

Experimental Workflow Diagram

Nitrosyl_Iodide_Disposal cluster_prep Preparation cluster_reaction Reaction cluster_treatment Waste Treatment cluster_disposal Disposal PPE Don Personal Protective Equipment FumeHood Work in a Chemical Fume Hood PPE->FumeHood Setup Assemble Hydrolysis and Scrubbing Apparatus FumeHood->Setup Hydrolysis Slowly add this compound to stirred 1M NaOH solution Setup->Hydrolysis DisposeScrubber Neutralize and dispose of scrubber solutions Setup->DisposeScrubber Decomposition Allow reaction to proceed for at least 1 hour Hydrolysis->Decomposition Gas NOx Gases Hydrolysis->Gas ReduceIodine Add Sodium Thiosulfate/Sulfite solution until colorless Decomposition->ReduceIodine Neutralize Adjust pH to 6.5-8.5 with 1M acid ReduceIodine->Neutralize DisposeAqueous Dispose of treated aqueous waste down the drain with water Neutralize->DisposeAqueous Gas->Setup Captured by Scrubber

Caption: Workflow for the safe disposal of this compound.

This comprehensive guide provides the necessary procedural steps for the safe and effective disposal of this compound in a laboratory setting. By following these instructions, researchers can mitigate the risks associated with this reactive compound and ensure compliance with safety and environmental regulations.

Essential Safety and Logistics for Handling Nitrosyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for handling Nitrosyl iodide (INO), including detailed operational and disposal plans.

Quantitative Data

A summary of the known quantitative data for this compound is presented below for easy reference.

PropertyValueSource
Molecular FormulaINO[1]
Molecular Weight156.9106 g/mol [1]
CAS Registry Number58585-94-7[1]
Standard Enthalpy of Formation29.0 ± 1 kcal/mol (gas phase)[2]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is crucial when handling this compound to prevent exposure.[3] The following PPE is required:

  • Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles are mandatory.[3][4] A face shield should be worn when there is a risk of splashing.[5]

  • Skin Protection: Impervious clothing, such as a lab coat, must be worn.[3] Chemical-resistant gloves (e.g., nitrile rubber) are required and must be inspected before use.[4][5] Proper glove removal technique should be followed to avoid skin contact.[3]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[3] If there is a risk of dust or aerosol formation, a NIOSH-approved respirator with appropriate cartridges should be used.[3][4] For handling large quantities, a dust mask is recommended.[3]

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize risks and ensure a safe laboratory environment.

1. Pre-Handling Preparations:

  • Obtain and thoroughly review the Safety Data Sheet (SDS) for this compound.[3]

  • Ensure a well-ventilated work area, such as a chemical fume hood, is operational.[3]

  • Verify that an emergency eyewash station and safety shower are readily accessible.[4]

  • Assemble all necessary PPE and inspect it for integrity.[3][5]

2. Handling Procedures:

  • Avoid contact with skin and eyes.[3]

  • Prevent the formation of dust and aerosols.[3]

  • Weigh and transfer the chemical in a designated area, such as a fume hood, to minimize exposure.

  • Keep the container tightly closed when not in use.[3]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep the container tightly closed to prevent decomposition and sublimation.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a suitable, closed, and properly labeled container.[3]

2. Disposal Method:

  • The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

  • Do not discharge this compound into sewer systems or contaminate water, foodstuffs, feed, or seed.[3]

3. Contaminated Packaging:

  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3]

  • Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[3]

  • Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.[3]

Workflow for Handling and Disposal of this compound

Nitrosyl_Iodide_Workflow Workflow for Handling and Disposal of this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep 1. Pre-Handling - Review SDS - Prepare well-ventilated area - Check safety equipment - Inspect PPE handling 2. Handling - Avoid skin/eye contact - Prevent dust/aerosol formation - Work in fume hood prep->handling Proceed when ready storage 3. Storage - Cool, dry, well-ventilated area - Tightly closed container handling->storage After use collection 1. Waste Collection - Collect in a suitable, closed container handling->collection Generate waste disposal_method 2. Disposal Method - Licensed chemical destruction plant - Controlled incineration collection->disposal_method For chemical waste packaging 3. Contaminated Packaging - Triple-rinse and recycle/recondition - Puncture and landfill - Controlled incineration collection->packaging For empty containers

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.